molecular formula C21H26O3 B1585772 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 59748-18-4

4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1585772
CAS No.: 59748-18-4
M. Wt: 326.4 g/mol
InChI Key: YNBBQLUKHHSKPW-UHFFFAOYSA-N
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Description

4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C21H26O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-octoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-2-3-4-5-6-7-16-24-20-14-12-18(13-15-20)17-8-10-19(11-9-17)21(22)23/h8-15H,2-7,16H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBBQLUKHHSKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384365
Record name 4-(4-octoxyphenyl)benzoic acid
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Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59748-18-4
Record name 4′-(Octyloxy)[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59748-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-octoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and characterization of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid (OOBCA). This molecule is a member of the 4'-n-alkoxy-[1,1'-biphenyl]-4-carboxylic acid homologous series, which is notable for its liquid crystalline behavior. This guide delves into the physicochemical properties of OOBCA, including its thermal transitions and spectral characteristics. Detailed, field-tested protocols for its synthesis and characterization are provided, grounded in established chemical principles. The document is structured to serve as a practical and authoritative resource for researchers in materials science and medicinal chemistry.

Introduction and Molecular Overview

This compound is an organic compound featuring a biphenyl core. This rigid, rod-like core is functionalized with a terminal carboxylic acid group and a long, flexible octyloxy chain at the 4 and 4' positions, respectively. This amphiphilic molecular architecture is a classic design for inducing liquid crystalline phases.[1] The biphenyl unit provides the necessary structural anisotropy and intermolecular π-π stacking interactions, while the terminal groups influence the packing and thermal properties of the mesophases.[1]

Biphenyl derivatives, in general, are of significant interest as they form the foundational structures for a wide array of pharmaceuticals, agricultural chemicals, and advanced materials such as liquid crystals for display technologies.[2][3] The carboxylic acid moiety, in particular, enhances the polarity and hydrophilicity of molecules, which can be crucial for their bioavailability in drug design.[2]

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The properties of OOBCA are largely dictated by its rigid biphenyl core and the two terminal functional groups. The long alkyl chain contributes to its lypophilicity, while the carboxylic acid group provides a site for hydrogen bonding, a key interaction in the formation of liquid crystal phases.

PropertyValueSource
Molecular Formula C₂₁H₂₆O₃[4]
Molecular Weight 326.4 g/mol [4]
CAS Number 59748-18-4[4]
XLogP3 6.6[4]
Appearance White crystalline solid[5]
Melting Point 224 °C (Crystal to Smectic)[1]
Smectic-Nematic Transition 255 °C[1]
Clearing Point 289 °C (Nematic to Isotropic)[1]
Liquid Crystalline Properties

As part of the homologous series of 4'-n-alkoxydiphenyl-4-carboxylic acids, OOBCA exhibits thermotropic liquid crystalline behavior. Upon heating, it transitions from a crystalline solid to a smectic phase, then to a nematic phase, and finally to an isotropic liquid.[1] This behavior is a direct consequence of its molecular structure. The rod-like shape allows for orientational ordering, while the flexible octyloxy chain and the hydrogen-bonding carboxylic acid groups facilitate the formation of layered (smectic) and directionally ordered (nematic) phases. The thermal stability of these mesophases is significantly higher than that of simpler alkoxybenzoic acids, an effect attributed to the increased intermolecular cohesion from the larger biphenyl core.[1]

Phase_Transitions Crystal Crystalline Solid Smectic Smectic Phase Crystal->Smectic 224 °C Nematic Nematic Phase Smectic->Nematic 255 °C Isotropic Isotropic Liquid Nematic->Isotropic 289 °C Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Reactant1 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid Reflux Reflux (24h) Reactant1->Reflux Reactant2 1-Bromooctane Reactant2->Reflux Base Potassium Hydroxide Base->Reflux Solvent Ethanol/Water Solvent->Reflux Product This compound Acidify Acidification (HCl) Reflux->Acidify Filter Filtration Acidify->Filter Recrystallize Recrystallization Filter->Recrystallize Recrystallize->Product

Figure 3: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for the synthesis of similar alkoxybiphenyl carboxylic acids. [5] Materials:

  • 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid

  • 1-Bromooctane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Methanol

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (1 equivalent) and potassium hydroxide (approx. 4 equivalents) in a 10:1 mixture of ethanol and water.

  • Reflux the mixture under a nitrogen atmosphere for 30 minutes to ensure complete deprotonation of the phenolic and carboxylic acid groups.

  • Add 1-bromooctane (2 equivalents) to the reaction mixture.

  • Continue to reflux the mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After 24 hours, allow the reaction mixture to cool to room temperature.

  • Carefully acidify the solution to a pH of approximately 6 using dilute hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with deionized water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a mixture of methanol and dichloromethane to yield the final product as a white solid. [5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the biphenyl rings, typically in the range of 7.0-8.2 ppm. The protons of the octyloxy chain will appear in the upfield region (0.8-4.1 ppm), with the triplet of the terminal methyl group around 0.9 ppm, a series of multiplets for the methylene groups between 1.3 and 1.8 ppm, and a triplet for the methylene group attached to the oxygen atom (Ar-O-CH₂-) around 4.0 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically above 12 ppm.

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the carbons of the octyloxy chain, and the carbonyl carbon of the carboxylic acid (typically >165 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of OOBCA will provide key information about its functional groups.

  • O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the octyloxy chain will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching will be observed above 3000 cm⁻¹.

  • C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid will be present around 1680-1710 cm⁻¹.

  • C=C Stretch: Aromatic C=C stretching vibrations will give rise to peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The C-O stretching of the ether linkage will be observed in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

Applications and Future Directions

The primary application for this compound and its homologs is in the field of materials science , specifically as liquid crystals . [1][3]The combination of a rigid core and flexible side chains allows these molecules to self-assemble into ordered, fluid phases that can manipulate light, making them suitable for use in display technologies and optical sensors.

Furthermore, derivatives of biphenyl carboxylic acid have been investigated for their potential as organic mechanoluminescent materials , where they emit light in response to mechanical stress. [2]There is also potential for this class of compounds in drug discovery , where the biphenyl scaffold is a common motif in various therapeutic agents. [2]The carboxylic acid functionality provides a handle for further chemical modification to explore structure-activity relationships.

Safety and Handling

Based on aggregated GHS data, this compound is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [4] Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a fascinating molecule with a rich set of physicochemical properties, most notably its thermotropic liquid crystalline behavior. Its synthesis is straightforward, relying on well-established organic chemistry reactions. The combination of its rigid biphenyl core and flexible octyloxy chain makes it a valuable building block for the design of new materials with tailored optical and electronic properties. This guide has provided a comprehensive overview of its known characteristics and the methodologies for its preparation and analysis, serving as a foundational resource for further research and development in the fields of materials science and medicinal chemistry.

References

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • Gray, G. W., Hartley, J. B., & Jones, B. (1955). The Mesomorphic Properties of the 4'-n-Alkoxydiphenyl-4-carboxylic Acids and their Simple Alkyl Esters. Journal of the Chemical Society, 1412-1420.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ol'khovik, V. K., et al. (2008). Synthesis of new polyconjugated molecules with biphenyl, dibenzothiophene, carbazole and phenanthrene units. ARKIVOC, 2008(ix), 69-93.
  • Google Patents. (n.d.). Alkoxyphenyl Carboxylic Acid Tracers.
  • Wang, S., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology.
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  • Yuliyati, Y., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

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An In-depth Technical Guide to 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid, a molecule of significant interest in materials science and with potential applications in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its current and potential applications, with a particular focus on its role in the development of liquid crystals.

Chemical Structure and Nomenclature

This compound is a biphasic molecule, featuring a rigid biphenyl core functionalized with a flexible octyloxy tail and a polar carboxylic acid head. This amphiphilic nature is key to its self-assembling properties and its applications in materials science.

The IUPAC name for this compound is This compound .[1] It is also known by other names such as 4-(4-octoxyphenyl)benzoic acid.[1]

The chemical structure is depicted below:

G reactant1 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid product This compound reactant1->product KOH, Ethanol/Water, Reflux reactant2 1-bromooctane reactant2->product

Caption: Synthesis of this compound.

Step-by-Step Methodology: [2]

  • Dissolution: Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid and a base, such as potassium hydroxide (KOH), in a suitable solvent system, typically a mixture of ethanol and water.

  • Addition of Alkyl Halide: To the resulting solution, add 1-bromooctane.

  • Reaction: Heat the reaction mixture to reflux for an extended period, often 24 hours, to ensure complete reaction.

  • Work-up: After cooling, acidify the mixture with an acid like hydrochloric acid (HCl) to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretching) and the ether linkage (C-O stretching).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, O) in the compound, which can be compared with the theoretical values to assess purity.

Applications

The unique molecular structure of this compound makes it a valuable component in the field of materials science, particularly in the formulation of liquid crystals.

Liquid Crystals

The elongated, rigid biphenyl core coupled with the flexible octyloxy chain promotes the formation of liquid crystalline phases. These materials exhibit properties of both liquids and solids and are the basis for modern display technologies (LCDs). While specific data for the carboxylic acid derivative is limited, the closely related 4'-(octyloxy)-4-biphenylcarbonitrile is a well-known liquid crystal. [3]The carboxylic acid functionality can participate in hydrogen bonding, which can lead to the formation of different and potentially more complex liquid crystalline phases.

Potential in Drug Development

The biphenyl-4-carboxylic acid scaffold is found in a number of biologically active compounds. [4]The carboxylic acid group can act as a key pharmacophore, interacting with biological targets. However, the presence of a carboxylic acid can sometimes negatively impact a drug's pharmacokinetic properties. In such cases, it can be replaced by a bioisostere. To date, there is limited public information on the specific biological activity of this compound. Further research is needed to explore its potential in this area.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

  • Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fascinating molecule with a dual character that makes it highly relevant to materials science. Its synthesis is straightforward, and its properties suggest significant potential for use in liquid crystal displays and other advanced materials. While its role in drug development is yet to be fully explored, the biphenyl carboxylic acid moiety is a well-recognized pharmacophore, suggesting that this compound and its derivatives may hold untapped biological potential. Further research into its physical and biological properties will undoubtedly uncover new and exciting applications for this versatile compound.

References

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. Retrieved from [Link]

  • ResearchGate. Investigation of thermodynamic properties of 4-decyloxybiphenyl-4′-carboxylic acid liquid crystal and preparation of polymer dispersed liquid crystal composite. Retrieved from [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. Synthesis and biological evaluation of some novel 4-phenyldiazenyl-4'-[(4- chlorobenzyl)oxy]biphenyl derivatives as antibacterial agents. Retrieved from [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). Retrieved from [Link]

  • Beilstein Journals. A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. Retrieved from [Link]

  • Sci-Hub. Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: A class of potent aggrecanase-1 inhibitors. Retrieved from [Link]

  • ResearchGate. Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Retrieved from [Link]

  • PubMed. Synthesis and biological evaluation of biphenylsulfonamide carboxylate aggrecanase-1 inhibitors. Retrieved from [Link]

  • National Institutes of Health. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]

  • ChemBK. 4-Biphenylcarboxylic acid. Retrieved from [Link]

  • The University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

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An In-depth Technical Guide to 4'-n-Octyloxybiphenyl-4-carboxylic Acid (CAS 59748-18-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-n-Octyloxybiphenyl-4-carboxylic acid, registered under CAS number 59748-18-4, is a biphenyl derivative featuring a carboxylic acid functional group and a long-chain octyloxy substituent. This unique molecular architecture imparts properties that make it a compound of significant interest in materials science, particularly in the field of liquid crystals, and in medicinal chemistry as a potential therapeutic agent. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, spectral characterization, and safety considerations, designed to support researchers and developers in leveraging this versatile molecule.

Molecular Structure and Identification

The structural integrity of a molecule is fundamental to its chemical behavior and potential applications. 4'-n-Octyloxybiphenyl-4-carboxylic acid possesses a rigid biphenyl core, which contributes to its thermal stability and potential for ordered self-assembly. The terminal carboxylic acid group provides a site for hydrogen bonding and salt formation, influencing its solubility and reactivity. The flexible octyloxy chain at the opposite end introduces a degree of conformational freedom and impacts its mesomorphic (liquid crystalline) properties.

Key Identifiers:

  • IUPAC Name: 4-(4-octoxyphenyl)benzoic acid[1]

  • Synonyms: 4'-n-Octyloxybiphenyl-4-carboxylic acid, 4-(4-octoxyphenyl)benzoic Acid, 4-n-octyloxybiphenyl-4'-carboxylic acid[1][2]

  • Molecular Formula: C₂₁H₂₆O₃[1]

  • Molecular Weight: 326.4 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4'-n-Octyloxybiphenyl-4-carboxylic acid is essential for its handling, formulation, and application.

PropertyValueSource
Physical State White to off-white crystalline solid/powder.[3][4]Alfa Aesar, TCI America
Melting Point 183.7-184.6 °CChemicalBook[2]
Boiling Point (Predicted) 483.3 ± 38.0 °CChemicalBook[2]
Density (Predicted) 1.063 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 4.28 ± 0.10ChemicalBook[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) >7mg/mL.[5] Recrystallized from Methanol (MeOH) and Dichloromethane (CH₂Cl₂).ChemicalBook, Tetrahedron

Spectral Data and Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the biphenyl rings, the methylene protons of the octyloxy chain, and the terminal methyl group. The acidic proton of the carboxylic acid may appear as a broad singlet.[1][6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carboxylic acid carbon, the aromatic carbons (with variations based on their substitution), and the aliphatic carbons of the octyloxy chain.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and C-O stretching bands, in addition to the characteristic absorptions of the aromatic rings.[1][7]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.[6][8]

Synthesis and Reactivity

The synthesis of 4'-n-Octyloxybiphenyl-4-carboxylic acid is typically achieved through a Williamson ether synthesis.

Experimental Protocol: Synthesis of 4'-n-Octyloxybiphenyl-4-carboxylic acid[7]
  • Reaction Setup: A solution of 4'-hydroxy-biphenyl-4-carboxylic acid (23.4 mmol) and potassium hydroxide (94.6 mmol) in a 10:1 mixture of ethanol and water (100 mL) is refluxed under a nitrogen atmosphere for 30 minutes.

  • Alkylation: 1-Bromooctane (46.8 mmol) is added to the reaction mixture, and the reflux is continued for 24 hours.

  • Work-up: After cooling, the pH of the solution is adjusted to 6.0 with dilute hydrochloric acid.

  • Purification: The resulting solid precipitate is collected by filtration and recrystallized from methanol and dichloromethane to yield the pure product.

The carboxylic acid group allows for a range of chemical transformations, including esterification, amidation, and reduction, making it a versatile building block for more complex molecules.

Applications in Research and Development

The unique properties of 4'-n-Octyloxybiphenyl-4-carboxylic acid have led to its investigation in several advanced applications.

  • Liquid Crystals: The elongated, rigid structure of the biphenyl core combined with the flexible alkyl chain is characteristic of calamitic (rod-shaped) liquid crystals. Such molecules can exhibit mesophases (e.g., nematic, smectic) at specific temperature ranges, making them suitable for applications in displays and optical devices.[9]

  • Medicinal Chemistry: This compound has been investigated as a potent and selective retinoic acid receptor beta 2 (RARβ2) agonist.[5] RARβ2 agonists are being explored as potential therapeutic agents for conditions such as type 2 diabetes and hepatic steatosis.[5]

  • Materials Science: Biphenyl carboxylic acid derivatives are also explored for their use in organic mechanoluminescent materials, which emit light in response to mechanical stress.[10]

Safety and Handling

As a laboratory chemical, proper safety precautions must be observed when handling 4'-n-Octyloxybiphenyl-4-carboxylic acid.

  • Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][11]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[4][11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11]

Conclusion

4'-n-Octyloxybiphenyl-4-carboxylic acid (CAS 59748-18-4) is a well-defined organic compound with a compelling set of physical and chemical properties. Its significance in the fields of liquid crystals and medicinal chemistry is underpinned by its unique molecular structure. This guide provides a foundational understanding for researchers to handle, characterize, and utilize this compound in their scientific endeavors.

Visualizations

Chemical Structure and Key Properties

4_n_Octyloxybiphenyl_4_carboxylic_acid Figure 1: Chemical Structure and Key Properties of 4'-n-Octyloxybiphenyl-4-carboxylic Acid cluster_structure Chemical Structure cluster_properties Key Physicochemical Properties cluster_identifiers Identifiers C21H26O3 C₂₁H₂₆O₃ properties Melting Point 183.7-184.6 °C Boiling Point (Predicted) 483.3 °C pKa (Predicted) 4.28 identifiers CAS Number 59748-18-4 Molecular Weight 326.4 g/mol

Caption: Chemical Structure and Key Properties of 4'-n-Octyloxybiphenyl-4-carboxylic Acid.

Synthetic Workflow

Synthesis_Workflow Figure 2: Synthetic Workflow for 4'-n-Octyloxybiphenyl-4-carboxylic Acid start 4'-hydroxy-biphenyl-4-carboxylic acid step1 Reflux (30 min) start->step1 reagents KOH, Ethanol/Water reagents->step1 step2 Williamson Ether Synthesis Reflux (24h) step1->step2 alkyl_halide 1-Bromooctane alkyl_halide->step2 workup Acidification (HCl, pH 6.0) step2->workup purification Recrystallization (Methanol/Dichloromethane) workup->purification product 4'-n-Octyloxybiphenyl-4-carboxylic acid purification->product

Caption: Synthetic Workflow for 4'-n-Octyloxybiphenyl-4-carboxylic Acid.

References

  • PubChem. 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.
  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Google Patents. Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition.

Sources

An In-depth Technical Guide to 4-(4-octoxyphenyl)benzoic acid: Chemical Characteristics and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-octoxyphenyl)benzoic acid, also known as 4'-(octyloxy)-[1,1'-biphenyl]-4-carboxylic acid, is a bifunctional organic molecule that has garnered significant interest in materials science and medicinal chemistry. Its rigid biphenyl core, appended with a flexible octyloxy chain and a polar carboxylic acid group, imparts a unique amphiphilic character. This structure is a common motif in the design of thermotropic liquid crystals and has potential applications in the development of novel pharmaceuticals and functional polymers.[1] This guide provides a comprehensive overview of the chemical characteristics, synthesis, and reactivity of 4-(4-octoxyphenyl)benzoic acid, intended for researchers, scientists, and professionals in drug development.

Physicochemical and Spectral Characteristics

A thorough understanding of the physical and spectral properties of 4-(4-octoxyphenyl)benzoic acid is fundamental to its application and manipulation.

Physicochemical Properties
PropertyValueSource
IUPAC Name4-(4-octoxyphenyl)benzoic acidPubChem[2]
SynonymsThis compound, 4-n-octyloxybiphenyl-4'-carboxylic acidPubChem[2]
CAS Number59748-18-4PubChem[2]
Molecular FormulaC₂₁H₂₆O₃PubChem[2]
Molecular Weight326.4 g/mol PubChem[3]
AppearanceWhite to off-white powder/crystalline solidInferred from related compounds
Melting PointData not available; expected to be a high-melting solid
SolubilityInsoluble in water; soluble in organic solvents like DMSO, DMF, and hot ethanolInferred from structure and related compounds
Spectral Data

The spectral characteristics of 4-(4-octoxyphenyl)benzoic acid are crucial for its identification and structural elucidation.

  • Aromatic Protons (Ar-H): Multiple signals in the range of 7.0-8.2 ppm. The protons on the carboxylic acid-bearing phenyl ring are expected to be further downfield due to the electron-withdrawing effect of the carboxyl group.

  • Octyloxy Chain Protons (-O-CH₂- and -(CH₂)₆-CH₃): A triplet around 4.0 ppm corresponding to the methylene group attached to the oxygen atom (-O-CH₂-). A series of multiplets in the range of 1.2-1.8 ppm for the other methylene groups, and a triplet around 0.9 ppm for the terminal methyl group.

  • Carboxylic Acid Proton (-COOH): A broad singlet typically above 12 ppm, which is often exchangeable with D₂O.

The ¹³C NMR spectrum provides valuable information about the carbon framework. Based on data for analogous compounds like 4-carboxy-4'-methoxybiphenyl, the following resonances are anticipated:[4]

  • Carbonyl Carbon (-C=O): A signal in the region of 167-172 ppm.

  • Aromatic Carbons (Ar-C): Multiple signals between 115 and 160 ppm. The carbon attached to the oxygen of the octyloxy group will be significantly downfield.

  • Octyloxy Chain Carbons (-O-CH₂- and -(CH₂)₆-CH₃): The carbon of the methylene group attached to oxygen (-O-CH₂-) is expected around 68 ppm, with the remaining aliphatic carbons appearing between 14 and 32 ppm.

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. The expected characteristic absorption bands are:[5][6][7][8]

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6][7][8]

  • C-H Stretch (Aromatic and Aliphatic): Sharp peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the octyloxy chain.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹ for the carbonyl group. Conjugation with the biphenyl system may shift this to a lower wavenumber.

  • C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1200-1300 cm⁻¹ corresponding to the C-O stretching of the ether and carboxylic acid groups.

  • Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹) indicative of the substituted benzene rings.

Synthesis of 4-(4-octoxyphenyl)benzoic acid

The synthesis of 4-(4-octoxyphenyl)benzoic acid can be efficiently achieved through a two-step process involving a Suzuki-Miyaura coupling to construct the biphenyl core, followed by a Williamson ether synthesis to introduce the octyloxy chain.

Synthesis_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_williamson Step 2: Williamson Ether Synthesis A 4-bromobenzoic acid C 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid A->C B 4-hydroxyphenylboronic acid B->C D 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid catalyst1 Pd Catalyst Base catalyst1->C F 4-(4-octoxyphenyl)benzoic acid D->F E 1-bromooctane E->F catalyst2 Base (e.g., K₂CO₃) catalyst2->F

Synthetic route to 4-(4-octoxyphenyl)benzoic acid.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of an alkoxybiphenyl carboxylic acid derivative.

Step 1: Synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (via Suzuki-Miyaura Coupling)

  • Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, making it ideal for constructing the biphenyl backbone.

  • To a reaction vessel, add 4-bromobenzoic acid (1 equivalent), 4-hydroxyphenylboronic acid (1.1 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents), and a base such as potassium carbonate (2.5 equivalents).

  • Add a suitable solvent system, typically a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid.

Step 2: Synthesis of this compound (via Williamson Ether Synthesis)

  • Rationale: The Williamson ether synthesis is a classical and reliable method for forming ethers from an alkoxide and a primary alkyl halide. The phenoxide is generated in situ by the reaction of the hydroxyl group with a base.

  • In a round-bottom flask, dissolve the 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (1 equivalent) from Step 1 in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate or sodium hydride (2.2 equivalents), to the solution and stir.

  • Add 1-bromooctane (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the crude product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure 4-(4-octoxyphenyl)benzoic acid.

Chemical Reactivity

The reactivity of 4-(4-octoxyphenyl)benzoic acid is primarily dictated by its two main functional groups: the carboxylic acid and the ether linkage. The biphenyl core also presents opportunities for further functionalization.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the most reactive site for many chemical transformations.

  • Esterification: 4-(4-octoxyphenyl)benzoic acid can be readily converted to its corresponding esters via Fischer esterification.[9][10] This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.[9][11] This is a crucial reaction for synthesizing liquid crystal molecules and other derivatives.

  • Amide Formation: The carboxylic acid can be activated, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine to form an amide. Alternatively, direct coupling with an amine can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(4-octoxyphenyl)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Reactions of the Ether Group

The octyloxy ether group is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, such as with strong acids like HBr or HI at high temperatures.

Reactions of the Biphenyl Core

The biphenyl system can undergo electrophilic aromatic substitution reactions.[12] The positions of substitution will be directed by the existing substituents. The octyloxy group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The interplay of these two groups will determine the regioselectivity of further functionalization on the biphenyl rings.

Applications

The unique molecular architecture of 4-(4-octoxyphenyl)benzoic acid makes it a valuable building block in several areas:

  • Liquid Crystals: The rigid biphenyl core and the flexible alkyl chain are characteristic features of calamitic (rod-like) liquid crystals. Derivatives of this molecule, particularly esters, are known to exhibit nematic and smectic mesophases.

  • Pharmaceuticals and Agrochemicals: The biphenyl scaffold is a common feature in many biologically active compounds.[12] The carboxylic acid and ether functionalities provide handles for further chemical modification to explore potential therapeutic or pesticidal activities.

  • Polymers and Materials Science: As a difunctional monomer, it can be incorporated into polyesters and polyamides to create high-performance polymers with enhanced thermal stability and specific optical properties.[1]

Safety Information

Based on aggregated GHS information, 4-(4-octoxyphenyl)benzoic acid is classified with the following hazards:[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(4-octoxyphenyl)benzoic acid is a versatile molecule with a rich chemical profile. Its synthesis is achievable through well-established synthetic methodologies, and its functional groups offer a variety of avenues for further chemical modification. The unique combination of a rigid biphenyl core, a flexible alkyl chain, and a reactive carboxylic acid group makes it a valuable compound for the development of advanced materials and potentially bioactive molecules. This guide provides a foundational understanding for researchers and developers working with this and related compounds.

References

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An In-Depth Technical Guide to the Liquid Crystal Precursor: 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in the synthesis of advanced liquid crystals and a molecule of interest for supramolecular chemistry and materials science. This document delves into the synthesis, purification, and detailed characterization of this compound. It further explores its liquid crystalline properties, drawing comparisons with related structures, and discusses the potential applications of the broader class of biphenyl carboxylic acids in the realm of drug discovery and development. This guide is intended to be a valuable resource for researchers and professionals working in materials science, organic synthesis, and medicinal chemistry, providing both foundational knowledge and practical insights.

Introduction: The Significance of this compound

This compound belongs to a class of molecules known as calamitic (rod-shaped) liquid crystals, which are foundational to modern display technologies and a host of other advanced optical and electronic applications. The molecular architecture, featuring a rigid biphenyl core, a flexible octyloxy tail, and a terminal carboxylic acid group, imparts the unique ability to self-assemble into ordered, fluid phases—the hallmark of liquid crystals.

The biphenyl core provides the necessary structural rigidity and planarity, while the long alkyl chain influences the melting point and the stability of the liquid crystalline phases.[1] The carboxylic acid functional group is particularly significant as it can participate in hydrogen bonding, leading to the formation of dimers and other supramolecular structures. This not only affects the liquid crystalline behavior but also offers a reactive handle for the synthesis of more complex molecules, such as esters and amides, which themselves can be tailored for specific applications.[1]

While the direct application of this compound in drug development is not extensively documented, the biphenyl carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry.[2] Its rigid nature allows it to present functional groups in a well-defined spatial orientation for optimal interaction with biological targets. Biphenyl derivatives have shown a wide range of biological activities, including acting as anti-inflammatory agents, vasopressin receptor antagonists, and anticancer agents.[1][2] Therefore, understanding the synthesis and properties of molecules like this compound is of interest to drug development professionals exploring novel molecular scaffolds.

Synthesis and Purification

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This process involves the reaction of an alkoxide with a primary alkyl halide. In this case, the starting materials are 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid and an octyl halide, typically 1-bromooctane.

Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process, starting from the commercially available 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Workup & Purification Start 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid Base Potassium Hydroxide (KOH) in Ethanol/Water Start->Base Reflux Intermediate Potassium 4'-(oxido)-[1,1'-biphenyl]-4-carboxylate Base->Intermediate Alkyl_Halide 1-Bromooctane Intermediate->Alkyl_Halide Reflux Product This compound Alkyl_Halide->Product Acidification Acidification (e.g., HCl) Product->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of similar alkoxybiphenyl carboxylic acids.[3]

Materials:

  • 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • 1-Bromooctane

  • Hydrochloric acid (HCl), dilute solution

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid in a 10:1 mixture of ethanol and water. Add a stoichiometric excess of potassium hydroxide (approximately 2-2.5 equivalents).

  • Reaction Initiation: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes to ensure complete deprotonation of both the phenolic hydroxyl and carboxylic acid groups.

  • Alkylation: To the refluxing solution, add 1-bromooctane (typically 1.1-1.5 equivalents) dropwise.

  • Reaction Monitoring: Continue to reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 6. This will protonate the carboxylic acid, causing the product to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for this is a mixture of methanol and dichloromethane. Dissolve the crude solid in a minimal amount of hot dichloromethane and then add methanol until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Physicochemical Properties and Characterization

A thorough characterization of this compound is essential to confirm its identity, purity, and to understand its physical behavior.

General Properties
PropertyValueSource
Molecular Formula C₂₁H₂₆O₃[4]
Molecular Weight 326.4 g/mol [4]
Appearance White to off-white crystalline solidInferred from related compounds
Solubility Insoluble in water, soluble in organic solvents like dichloromethane and hot ethanol.Inferred from structure
Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl core, the protons of the octyloxy chain, and the acidic proton of the carboxylic acid. The aromatic protons will appear in the downfield region (typically 7-8.5 ppm). The protons of the octyloxy chain will be in the upfield region, with the methylene group attached to the oxygen atom appearing as a triplet around 4 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (often >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the biphenyl core, the octyloxy chain, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is typically found in the range of 170-185 ppm.[5] The aromatic carbons will resonate between 115 and 150 ppm.[5] The carbons of the octyloxy chain will appear in the upfield region.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Characteristics
O-H (Carboxylic Acid) 2500-3300Very broad due to hydrogen bonding
C-H (Aromatic) 3000-3100Sharp
C-H (Aliphatic) 2850-2960Sharp
C=O (Carboxylic Acid) 1680-1710Strong, sharp
C-O (Ether) 1240-1260Strong
C=C (Aromatic) 1600, 1480Medium to weak

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure of the carboxylic acid in the solid state.[6]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 326.4. Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[7]

Thermal Analysis: Liquid Crystalline Behavior

Differential Scanning Calorimetry (DSC) is a key technique for characterizing the liquid crystalline properties of a material by measuring the heat flow associated with phase transitions as a function of temperature.[8]

Expected Phase Transitions:

  • Crystalline to Smectic/Nematic: Upon heating, the solid crystalline phase will transition into a more ordered liquid crystalline phase, such as a smectic or nematic phase.

  • Smectic to Nematic (if applicable): If a smectic phase is present, a further increase in temperature may lead to a transition to a less ordered nematic phase.

  • Nematic to Isotropic: At a specific temperature, known as the clearing point, the liquid crystalline phase will transition into an isotropic liquid, losing its long-range orientational order.

The following diagram illustrates a hypothetical DSC thermogram for this compound, showing the expected endothermic peaks corresponding to the phase transitions upon heating.

DSC_Thermogram cluster_0 Hypothetical DSC Thermogram (Heating Cycle) start peak1_start start->peak1_start Heat Flow (mW) peak1_top Crystalline to Smectic peak1_end peak2_start peak1_end->peak2_start peak2_top Smectic to Nematic peak2_end peak3_start peak2_end->peak3_start peak3_top Nematic to Isotropic (Clearing Point) peak3_end end peak3_end->end Temperature (°C)

Caption: A representative DSC thermogram illustrating potential phase transitions.

Applications and Future Perspectives

In Liquid Crystal and Materials Science

As a liquid crystal precursor, this compound is a valuable building block for the synthesis of more complex mesogenic materials. The carboxylic acid group can be readily esterified with various alcohols to create a library of esters with tailored liquid crystalline properties. By systematically varying the length and structure of the ester group, researchers can fine-tune the phase transition temperatures, mesophase type, and other physical properties for specific applications in:

  • Liquid Crystal Displays (LCDs): As a component of liquid crystal mixtures.

  • Optical Data Storage: In the development of materials for rewritable optical media.

  • Sensors: Where changes in the liquid crystalline phase can be used to detect the presence of specific analytes.

  • Organic Electronics: As a templating agent to control the morphology of active layers in organic photovoltaic devices.[2]

In Drug Development

The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry.[2] Its rigid structure allows for the precise positioning of substituents to interact with biological targets. While this compound itself may not be a drug candidate, it serves as an excellent starting point for the synthesis of potential therapeutic agents. The carboxylic acid can act as a bioisostere for other functional groups or be derivatized to improve pharmacokinetic properties.[9]

The long octyloxy chain introduces lipophilicity, which can be advantageous for membrane permeability. Researchers in drug development could utilize this molecule as a scaffold to explore new chemical space in areas such as:

  • Anticancer Agents: Biphenyl derivatives have shown promise as anticancer agents.[2]

  • Anti-inflammatory Drugs: The biphenyl structure is found in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antihypertensive Agents: As building blocks for angiotensin II receptor blockers.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile molecule with significant potential in both materials science and as a precursor for compounds with biological activity. Its synthesis is straightforward, and its properties can be readily characterized using standard analytical techniques. The ability to form liquid crystalline phases, coupled with the reactivity of the carboxylic acid group, makes it a valuable tool for researchers developing new materials and exploring novel chemical scaffolds for drug discovery. Further investigation into the specific liquid crystalline phase behavior of this compound and its derivatives, as well as exploration of its potential in medicinal chemistry, will undoubtedly open up new avenues for innovation.

References

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The Lynchpin of Mesomorphism: A Technical Guide to the Properties of 4'-Alkoxybiphenyl-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of Calamitic Liquid Crystals

In the vast landscape of materials science, few molecular architectures have demonstrated the enduring utility and fundamental importance of calamitic (rod-shaped) liquid crystals. Among these, the 4'-alkoxybiphenyl-4-carboxylic acid series stands out as a classic and instructive example of how subtle variations in molecular structure can profoundly influence macroscopic properties. This technical guide is designed for researchers, scientists, and professionals in drug development who seek a deeper understanding of the principles governing the mesogenic behavior of these materials. We will move beyond a mere recitation of facts to explore the causal relationships between molecular design, intermolecular forces, and the emergence of the liquid crystalline state.

The Molecular Blueprint: Structure and Supramolecular Assembly

The foundational characteristic of 4'-alkoxybiphenyl-4-carboxylic acids is their inherent duality. They possess a rigid, anisotropic core—the biphenyl group—which promotes the orientational order necessary for mesophase formation. This rigid segment is appended with a flexible alkoxy chain at one end and a strongly polar carboxylic acid group at the other. It is the interplay between these three components that dictates the rich thermotropic behavior of this homologous series.

The most critical interaction governing the mesomorphism of these compounds is intermolecular hydrogen bonding. The carboxylic acid moieties of two molecules associate to form a stable, centrosymmetric dimer. This supramolecular assembly effectively doubles the length of the molecule, significantly enhancing its aspect ratio and thermal stability. This dimerization is the cornerstone of their liquid crystalline nature; without it, the individual molecules would lack the requisite anisotropy to form stable mesophases.[1][2] The nematic phase, in particular, is often associated with these closed dimer structures formed through strong hydrogen bonds.[3]

Caption: Formation of a hydrogen-bonded dimer in 4'-alkoxybiphenyl-4-carboxylic acids.

Synthesis and Purification: A Reproducible Protocol

The synthesis of 4'-alkoxybiphenyl-4-carboxylic acids is a well-established procedure, typically involving a Williamson ether synthesis followed by saponification if starting from an esterified precursor, or direct alkylation of the phenolic group. The following protocol outlines a reliable method starting from 4'-hydroxybiphenyl-4-carboxylic acid.

Experimental Protocol: Synthesis of 4'-n-Octyloxybiphenyl-4-carboxylic Acid

Materials:

  • 4'-Hydroxybiphenyl-4-carboxylic acid

  • 1-Bromooctane

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, dilute)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolution and Base Addition: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4'-hydroxybiphenyl-4-carboxylic acid (1 equivalent) and potassium hydroxide (approx. 4 equivalents) in a 10:1 mixture of ethanol and water.

  • Initial Reflux: Reflux the solution under a nitrogen atmosphere for 30 minutes to ensure complete deprotonation of the phenolic and carboxylic acid groups.

  • Alkylation: Add 1-bromooctane (2 equivalents) to the reaction mixture.

  • Extended Reflux: Continue to reflux the mixture for 24 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography.

  • Acidification: After cooling the reaction mixture to room temperature, carefully adjust the pH to 6.0 with dilute hydrochloric acid. This will protonate the carboxylic acid, causing the product to precipitate.[4]

  • Isolation: Filter the solid product and wash thoroughly with water.

  • Recrystallization: Purify the crude product by recrystallization from a mixture of methanol and dichloromethane to yield the final 4'-n-octyloxybiphenyl-4-carboxylic acid as a white solid.[4]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This general procedure can be adapted for the synthesis of other members of the homologous series by substituting the appropriate 1-bromoalkane.

Characterization of Mesogenic Properties

The identification and characterization of the liquid crystalline phases are primarily accomplished through two complementary techniques: polarized optical microscopy (POM) and differential scanning calorimetry (DSC).[4]

Polarized Optical Microscopy (POM)

POM is an indispensable tool for the qualitative identification of liquid crystal phases based on their unique optical textures.[5]

Experimental Protocol: POM Analysis

  • Sample Preparation: Place a small amount of the synthesized acid on a clean glass microscope slide and cover with a coverslip.

  • Heating Stage: Position the slide on a hot stage attached to the polarized light microscope.

  • Heating and Observation: Slowly heat the sample while observing it through the crossed polarizers. As the material transitions from the crystalline solid to a liquid crystalline phase and finally to the isotropic liquid, characteristic changes in the optical texture will be observed.

    • Nematic Phase: Often exhibits a Schlieren texture with dark brushes corresponding to regions of uniform molecular alignment.[5]

    • Smectic A Phase: Typically displays a focal conic fan texture.

  • Cooling Cycle: Slowly cool the sample from the isotropic liquid. The formation of mesophases upon cooling confirms the enantiotropic nature of the liquid crystal. The temperatures at which these textural changes occur are recorded as the phase transition temperatures.

Start Sample on Hot Stage Heating Heating Cycle Start->Heating Crystalline Crystalline Solid Heating->Crystalline Low Temp Cooling Cooling Cycle LC_Phase Liquid Crystal Phase (e.g., Nematic, Smectic) Cooling->LC_Phase Mesophase Formation Crystalline->LC_Phase Melting POM_Observe Observe Texture Changes (POM) Crystalline->POM_Observe LC_Phase->Crystalline Crystallization Isotropic Isotropic Liquid LC_Phase->Isotropic Clearing LC_Phase->POM_Observe Isotropic->Cooling Isotropic->POM_Observe Record_Temps Record Transition Temps POM_Observe->Record_Temps

Caption: Workflow for the characterization of mesophases using POM.

Differential Scanning Calorimetry (DSC)

DSC provides quantitative data on the thermodynamics of phase transitions, including their temperatures and associated enthalpy changes.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Subject the sample to a controlled heating and cooling cycle (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram will show endothermic peaks during heating and exothermic peaks during cooling, corresponding to phase transitions.

    • Crystal-to-Mesophase (Melting): A sharp endothermic peak.

    • Mesophase-to-Mesophase: A smaller endothermic peak.

    • Mesophase-to-Isotropic (Clearing): A typically sharp, well-defined endothermic peak. The peak onset temperature is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition (ΔH).

Structure-Property Relationships: The Influence of the Alkoxy Chain

The length of the flexible alkoxy chain (CₙH₂ₙ₊₁O-) plays a pivotal role in determining the type and stability of the mesophases exhibited by the 4'-alkoxybiphenyl-4-carboxylic acid homologous series.

Alkoxy Chain Length (n)General Mesogenic Behavior Trend
Short (n < 5) Tend to exhibit only a nematic phase. Some may not be liquid crystalline at all.
Intermediate (5 ≤ n ≤ 7) Often exhibit both nematic and smectic A phases. The stability of the smectic A phase increases with chain length.
Long (n ≥ 8) Predominantly exhibit smectic A phases, and the nematic phase may be suppressed. For longer chain tails, both nematic and smectic A phases are often observed.[4]

Causality Behind the Trend:

  • Melting Point: As the alkoxy chain length increases, the melting points generally decrease. This is attributed to the disruption of the crystalline packing by the flexible alkyl chains.

  • Mesophase Stability: Longer alkoxy chains lead to stronger anisotropic van der Waals interactions between the molecules. This increased attraction favors the more ordered, layered structure of the smectic phase over the less ordered nematic phase. Consequently, the smectic A to nematic (or isotropic) transition temperature tends to increase with chain length.

  • Odd-Even Effect: A subtle alternation in transition temperatures is often observed between homologues with an even and odd number of carbon atoms in the alkoxy chain. This is due to the different orientations of the terminal methyl group, which affects the overall molecular shape and packing efficiency.

Applications and Future Directions

The unique properties of hydrogen-bonded liquid crystals like the 4'-alkoxybiphenyl-4-carboxylic acids make them valuable in various applications.

  • Display Technology: While often used as components in liquid crystal mixtures, their fundamental properties have been crucial in the development of liquid crystal displays (LCDs). Hydrogen bonding can influence the solubility and stability of dichroic dyes in guest-host displays.[1]

  • Smart Materials: The dynamic and directional nature of hydrogen bonds makes these materials candidates for stimuli-responsive systems, such as sensors, actuators, and self-healing polymers.

  • Optical Components: Hydrogen-bonded liquid crystals are being explored for use in optical filters, light modulators, and capacitors.

The field continues to evolve, with ongoing research into creating novel supramolecular structures with tailored properties for advanced applications in photonics, electronics, and even drug delivery systems. The foundational understanding of simple, elegant systems like the 4'-alkoxybiphenyl-4-carboxylic acids remains the bedrock upon which these future innovations are built.

References

  • Synthesis, Mesomorphic Properties and Application of (R,S)-1-Methylpentyl 4′-Hydroxybiphenyl-4-carboxylate Derivatives. (2022-11-25). MDPI. [Link]

  • Thermotropic and lyotropic liquid crystalline behaviour of 4-alkoxyphenyl β-D-glucopyranosides. (2025-12-14). ResearchGate. [Link]

  • Optical textures in polarised light microscopy of: (a) a biphasic... (2018-04-02). ResearchGate. [Link]

  • Hydrogen-Bonding Effects in Liquid Crystals for Application to LCDs. (2025-08-05). ResearchGate. [Link]

  • Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. (2016-07-02). ResearchGate. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]

  • Synthesis and Mesomorphism of Novel Liquid-Crystalline Isobutyl-p-(p′-n-Alkoxy Cinnamoyloxy) Cinnamates. Semantic Scholar. [Link]

  • Synthesis and Thermotropic Studies of a New Series of Teraryl Liquid Crystals 2-(4′-Alkoxybiphen-4-yl)-5-Cyanopyridines. (2013-09-12). National Institutes of Health. [Link]

  • Synthesis and mesomorphic properties of 4-methoxyphenyl 4′- n -alkoxy-2′,3′,5′,6′-tetrafluorobiphenyl-1-carboxylates. Semantic Scholar. [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. [Link]

  • Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties. (2021-08-24). ACS Publications. [Link]

  • The mesomorphic transition temperatures of 3′-substituted 4′-n-octyloxydiphenyl-4-carboxylic acids. (1959). Journal of the Chemical Society (Resumed). [Link]

  • Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties. National Institutes of Health. [Link]

  • 4′-Hydroxybiphenyl-4-carboxylic acid. National Institutes of Health. [Link]

  • Diversified Applications Of Hydrogen Bond Liquid Crystals. ResearchGate. [Link]

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Topic: The Pharmacological Potential of Substituted Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The biphenyl carboxylic acid scaffold represents a quintessential "privileged structure" in medicinal chemistry, consistently appearing in a wide array of pharmacologically active agents.[1] Its unique combination of a rigid, tunable biphenyl backbone and a versatile carboxylic acid functional group provides an exceptional platform for designing molecules with tailored physicochemical and biological properties. This guide offers a technical deep-dive into the synthesis, multifaceted pharmacological activities, and structure-activity relationships (SAR) of substituted biphenyl carboxylic acid derivatives. We will explore their established roles as anti-inflammatory agents, their emerging potential in oncology and metabolic diseases, and the strategic considerations underpinning their development. Through detailed protocols, mechanistic diagrams, and data-driven analysis, this document serves as a comprehensive resource for researchers engaged in the discovery and optimization of novel therapeutics based on this potent chemical motif.

The Biphenyl Carboxylic Acid Motif: A Foundation for Therapeutic Design

The biphenyl scaffold is a cornerstone in modern drug discovery, prized for its structural rigidity and the ability to orient substituents in well-defined vectors, which is critical for precise receptor-ligand interactions. The addition of a carboxylic acid moiety introduces a key functional group that accomplishes several objectives simultaneously:

  • Enhanced Bioavailability: The polar carboxylic acid group can significantly improve the hydrophilicity and polarity of a molecule, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Target Interaction: As a hydrogen bond donor and acceptor, and as a potential anionic center at physiological pH, the carboxyl group is instrumental in forming critical interactions with biological targets like enzyme active sites and receptor binding pockets.

  • Synthetic Handle: It serves as a versatile synthetic intermediate, enabling the formation of esters, amides, and other derivatives to fine-tune a compound's properties.

This combination has led to the development of numerous successful drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen and Diflunisal, validating the therapeutic viability of this structural class.[1] Beyond inflammation, these derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antihypertensive, antimicrobial, and anti-diabetic effects, making them a fertile ground for new drug discovery campaigns.[2]

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The construction of the substituted biphenyl core is the critical step in synthesizing these derivatives. While several methods exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the undisputed workhorse in both academic and industrial settings.[1][2]

Causality Behind the Choice: The preference for the Suzuki-Miyaura coupling is rooted in its exceptional reliability, mild reaction conditions, and vast functional group tolerance. Unlike more aggressive organometallic reactions, it does not require the protection of many sensitive functional groups (including the carboxylic acid itself). Furthermore, the commercial availability of a massive library of substituted boronic acids provides a direct and modular route to explore chemical space and build structure-activity relationships efficiently.[1][3]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol outlines a representative synthesis of a substituted biphenyl carboxylic acid.

  • Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine the halo-benzoic acid (e.g., 4-bromobenzoic acid, 1.0 equiv), the desired substituted phenylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous phase is common. Water is often essential for the catalytic cycle.[2]

  • Catalyst Introduction: Introduce the Palladium catalyst. For large-scale synthesis, using a stable and less expensive catalyst like Pd/C is advantageous.[4] For smaller-scale discovery efforts, a high-activity catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equiv) is frequently used.[1]

  • Reaction Execution: Heat the mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Work-up and Purification: Upon completion, cool the reaction mixture. Acidify the aqueous layer (e.g., with 1M HCl) to protonate the carboxylic acid, causing it to precipitate or become extractable into an organic solvent like ethyl acetate.

  • Isolation: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel or recrystallization to yield the final compound.[5]

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.[1]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & Validation Reactants 1. Combine Reactants (Halo-benzoic acid, Boronic acid, Base) Solvent 2. Add Degassed Solvent Reactants->Solvent Catalyst 3. Introduce Pd Catalyst Solvent->Catalyst Reaction 4. Heat and Stir Catalyst->Reaction Workup 5. Acidify and Extract Reaction->Workup Purify 6. Purify Product (Chromatography/Recrystallization) Workup->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry Purify->MS IR IR Spectroscopy Purify->IR Final Pure Substituted Biphenyl Carboxylic Acid NMR->Final MS->Final IR->Final

Caption: A generalized workflow for the synthesis and validation of biphenyl carboxylic acid derivatives.

The Pharmacological Landscape: Key Therapeutic Areas

Anti-inflammatory Activity

This is the most established application for this class of compounds. Marketed drugs like Flurbiprofen function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway that mediates pain and inflammation.[1] The biphenyl core correctly positions the molecule within the enzyme's active site, while the carboxylic acid interacts with key residues like Arginine.

Anticancer Potential

Recent research has illuminated the significant potential of these derivatives as anticancer agents, acting through diverse mechanisms.

  • Cell Cycle Inhibition: The compound Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224) has been shown to inhibit cyclin-dependent kinase 4 (Cdk4), a critical regulator of the G1 phase of the cell cycle.[6] By blocking Cdk4, CA224 prevents cell cycle progression, leading to arrest at the G0/G1 phase.[6] It also demonstrates a secondary mechanism by inhibiting tubulin polymerization, causing a G2/M phase block.[6]

Mechanism of Cdk4 Inhibition by Biphenyl Derivatives

Caption: Simplified pathway showing Cdk4-mediated cell cycle progression and its inhibition.

  • Hormone Receptor Modulation: In hormone-dependent cancers like specific types of breast cancer, biphenyl carboxylic acids have been designed to target the estrogen receptor alpha.[1] Molecular docking studies suggest these molecules can fit within the receptor's binding cavity, potentially blocking its function and downstream signaling.[1]

URAT1 Inhibition for Gout and Hyperuricemia

Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout. Urate transporter 1 (URAT1) is a protein in the kidneys responsible for reabsorbing uric acid back into the bloodstream. Inhibiting URAT1 is a clinically validated strategy to lower blood urate levels.

Researchers have successfully designed novel biphenyl carboxylic acid derivatives as potent URAT1 inhibitors.[7] This was achieved through a "pharmacophore fusion" strategy, combining the biphenyl carboxylic acid fragment of the drug Telmisartan (which provides the necessary anionic component for binding) with hydrophobic components inspired by another inhibitor, Epaminurad.[7] This intelligent design approach led to compounds with inhibitory concentrations (IC₅₀) superior to the clinical drug benzbromarone.[7]

Antifungal Activity

Ester derivatives of biphenyl-4-carboxylic acid have been synthesized and tested against pathogenic Candida species.[8] Studies have shown that compounds like ethyl 4-biphenyl carboxylate exhibit moderate activity, inhibiting the growth of Candida albicans and Candida tropicalis.[8] This suggests that the biphenyl carboxylic acid scaffold can serve as a template for developing new antifungal agents, an area of significant medical need due to rising drug resistance.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the biphenyl carboxylic acid scaffold is key to optimizing potency and selectivity.

Case Study 1: Anticancer Activity

A study on biphenyl carboxylic acids synthesized via Suzuki coupling revealed key SAR insights for cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines.[1]

  • Unsubstituted Phenyl Ring: The parent compound with an unsubstituted second phenyl ring showed good activity. This suggests the unsubstituted aromatic ring is effective at forming π-π stacking or other hydrophobic interactions within the biological target's cavity.[1]

  • Benzyloxy Substitution: A benzyloxy group on the second phenyl ring led to the most potent compound in the series, with IC₅₀ values of 9.54-9.92 µM. This large, flexible group may be accessing an additional binding pocket or improving the compound's physicochemical properties.[1]

  • Electron-Withdrawing/Donating Groups: The addition of other small substituents like chloro, cyano, methoxy, and trifluoromethyl generally resulted in lower activity compared to the unsubstituted or benzyloxy-substituted analogs.[1]

  • Bromo Substitution: A bromo-substituted compound was found to be inactive, indicating a potential steric or electronic clash that is detrimental to binding.[1]

Compound Substituent (R)Target Cell LineIC₅₀ (µM)[1]
-H (Unsubstituted)MCF-710.14 ± 2.05
-H (Unsubstituted)MDA-MB-23110.78 ± 2.58
-OCH₂Ph (Benzyloxy)MCF-79.92 ± 0.97
-OCH₂Ph (Benzyloxy)MDA-MB-2319.54 ± 0.85
-Cl, -CN, -OCH₃, -CF₃MCF-7 / MDA-MB-231Lower Activity
-BrMCF-7 / MDA-MB-231Inactive

Case Study 2: URAT1 Inhibition

In the design of URAT1 inhibitors, the ortho-substituted biphenyl carboxylic acid was kept constant as the anionic anchor. The SAR was explored by modifying the hydrophobic tail (R group).[7]

  • Steric Sensitivity: The region for the hydrophobic tail was found to be sensitive to steric bulk. Moieties with a size similar to a tetrahydroquinoline group tended to maintain good inhibitory activity.[7] This demonstrates the importance of shape complementarity in achieving high-affinity binding.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a self-validating system for assessing the antiproliferative effect of newly synthesized compounds.

  • Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of ~5,000-10,000 cells per well. Allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (biphenyl carboxylic acid derivatives) and a standard reference drug (e.g., Tamoxifen) in the cell culture medium.[1] Remove the old medium from the cells and add the medium containing the test compounds. Include "vehicle only" (e.g., DMSO) and "no treatment" wells as negative controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.

Future Directions and Conclusion

The substituted biphenyl carboxylic acid scaffold is far from being fully exploited. Future research should focus on several key areas:

  • Improving Metabolic Stability: While active, many drug candidates fail due to rapid metabolic breakdown. A promising strategy involves the targeted fluorination of metabolically labile positions.[3] Identifying these sites using in vitro models (e.g., fungal or bacterial cultures containing cytochrome P450 mimics) and then synthesizing fluorinated analogs can significantly extend a compound's half-life.[3]

  • Exploring New Therapeutic Targets: The versatility of this scaffold allows it to be adapted for a wide range of targets. Applying modern computational methods like molecular docking and pharmacophore modeling can accelerate the discovery of derivatives for novel targets in areas like neurodegenerative diseases or viral infections.[1]

  • Advanced Drug Delivery: Formulating these compounds into novel delivery systems, such as nanoparticles or prodrugs, could improve their solubility, targeting, and overall therapeutic index.

References

  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]

  • Nakano, H., et al. (2018). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]

  • Hou, X., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. [Link]

  • Kumar, A., et al. (2015). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. [Link]

  • Hawkins, J. M., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]

  • Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid... RASĀYAN Journal of Chemistry. [Link]

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A Comprehensive Technical Guide to the Solubility of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid (OBA). Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical principles and practical methodologies to understand and predict the solubility of this compound in a variety of common laboratory solvents.

Introduction to this compound (OBA)

This compound, a biphenyl carboxylic acid derivative, is a molecule of significant interest in materials science and pharmaceuticals.[1] Its rigid biphenyl core, combined with a flexible octyloxy chain and a functional carboxylic acid group, imparts unique properties that are leveraged in the synthesis of liquid crystals, polymers, and potentially bioactive molecules.[1][2] Understanding the solubility of OBA is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation and bioavailability in drug delivery systems.

Physicochemical Properties of OBA:

PropertyValueSource
Molecular Formula C₂₁H₂₆O₃[3]
Molecular Weight 326.4 g/mol [3]
IUPAC Name 4-(4-octoxyphenyl)benzoic acid[3]
Computed XLogP3 6.6[3]

The structure of OBA is characterized by a significant nonpolar region, comprising the biphenyl rings and the long octyloxy hydrocarbon tail, and a small, polar carboxylic acid head. This amphipathic nature is the primary determinant of its solubility behavior.

Figure 1. Chemical structure of this compound.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle in predicting solubility.[4] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

  • Polar Solvents: These solvents, such as water and ethanol, have large dipole moments and can form hydrogen bonds. They effectively solvate polar molecules and ions.

  • Nonpolar Solvents: Solvents like hexane and toluene have low dielectric constants and interact primarily through van der Waals forces. They are ideal for dissolving nonpolar compounds.[2]

  • Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have large dipole moments but do not have acidic protons to donate for hydrogen bonding.

For OBA, the large, nonpolar biphenyl and octyloxy components dominate the molecule's character, making it largely hydrophobic.[5] The carboxylic acid group, while polar and capable of hydrogen bonding, constitutes a small fraction of the overall structure.[6] Consequently, OBA is expected to have limited solubility in highly polar solvents like water.[7][8] Its solubility should increase in solvents with a more significant nonpolar character.

The carboxylic acid moiety, however, introduces the possibility of acid-base chemistry to enhance solubility. In the presence of a base, the carboxylic acid can be deprotonated to form a carboxylate salt.[7] This ionic form is significantly more polar and, therefore, more soluble in aqueous solutions.[7]

Experimental Determination of Solubility: A Validated Protocol

A systematic approach is crucial for accurately determining the solubility of OBA. The following protocol outlines a reliable method for qualitative and semi-quantitative solubility assessment.

Materials:

  • This compound (OBA)

  • A selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • 5% (w/v) aqueous Sodium Hydroxide (NaOH)

  • 5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃)

  • 5% (v/v) aqueous Hydrochloric Acid (HCl)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

Protocol Workflow:

Solubility_Workflow start Start weigh Weigh 2-5 mg of OBA start->weigh add_solvent Add 1 mL of solvent weigh->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Observe for dissolution vortex->observe decision Completely Dissolved? observe->decision soluble Record as Soluble decision->soluble Yes insoluble Record as Insoluble decision->insoluble No end End soluble->end insoluble->end

Figure 2. Experimental workflow for determining the solubility of OBA.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh approximately 2-5 mg of OBA into a clean, dry test tube.[9]

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.[4]

  • Mixing: Vigorously mix the contents using a vortex mixer for 1-2 minutes to ensure thorough agitation.[9]

  • Observation: Visually inspect the solution against a well-lit background. If the solid has completely disappeared, the compound is considered soluble. If any solid particles remain, it is deemed insoluble or sparingly soluble.[4]

  • pH Modification (for aqueous solutions): For samples in water that are insoluble, sequentially add 5% NaOH, 5% NaHCO₃, and in a separate experiment, 5% HCl to observe any changes in solubility due to salt formation.[9]

  • Record Keeping: Meticulously record all observations for each solvent.

Predicted Solubility Profile of OBA

Based on the theoretical principles discussed, the following table summarizes the expected solubility of OBA in a range of common laboratory solvents.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticInsolubleThe large nonpolar biphenyl and octyloxy groups make the molecule highly hydrophobic, overcoming the polarity of the single carboxylic acid group.[7][8]
Methanol Polar ProticSparingly SolubleWhile polar, methanol has a shorter alkyl chain than ethanol and may be less effective at solvating the large nonpolar part of OBA.
Ethanol Polar ProticSolubleThe ethyl group of ethanol provides some nonpolar character, allowing for better interaction with the nonpolar regions of OBA, while the hydroxyl group can interact with the carboxylic acid.
Acetone Polar AproticSolubleAcetone has a moderate polarity and can solvate the carboxylic acid group without the strong hydrogen bonding network of water that would exclude the nonpolar parts of OBA.
Dichloromethane (DCM) Polar AproticSolubleDCM is a good solvent for many organic compounds due to its ability to dissolve a range of polarities. It should effectively solvate the entire OBA molecule.
Toluene Nonpolar AromaticSolubleThe aromatic nature of toluene will have favorable π-π stacking interactions with the biphenyl rings of OBA.
Hexane NonpolarSparingly Soluble to SolubleThe long nonpolar octyloxy chain of OBA will interact favorably with hexane. The polarity of the carboxylic acid may slightly limit solubility.
Dimethylformamide (DMF) Polar AproticVery SolubleDMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.
Dimethyl sulfoxide (DMSO) Polar AproticVery SolubleSimilar to DMF, DMSO is a strong solvent that can effectively solvate both the polar and nonpolar portions of OBA.
5% aq. NaOH Basic AqueousSolubleThe strong base will deprotonate the carboxylic acid, forming the highly water-soluble sodium carboxylate salt.[7]
5% aq. NaHCO₃ Basic AqueousSolubleSodium bicarbonate is a weaker base but should be sufficient to deprotonate the carboxylic acid, leading to the formation of the soluble salt.
5% aq. HCl Acidic AqueousInsolubleThe acidic conditions will ensure the carboxylic acid remains protonated, and the molecule will retain its overall nonpolar character, making it insoluble in the aqueous medium.

Conclusion

The solubility of this compound is governed by its pronounced amphipathic structure. It is predicted to be largely insoluble in polar protic solvents like water but will exhibit good solubility in a range of organic solvents, particularly those that are nonpolar or polar aprotic. The solubility in aqueous media can be significantly enhanced under basic conditions due to the formation of a carboxylate salt. The experimental protocol provided in this guide offers a robust framework for the systematic evaluation of OBA's solubility, which is a critical parameter for its successful application in research and development.

References

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID.
  • Chem-Impex. 4-Biphenylcarboxylic acid.
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  • PubChem. This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4'-n-Octyloxybiphenyl-4-carboxylic acid.
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • Sigma-Aldrich. SAFETY DATA SHEET - Biphenyl-4-carboxylic acid.
  • Institute of Science, Nagpur. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Britannica. (2026, January 17). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. Retrieved from [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.
  • CDH Fine Chemical. 4-Biphenyl Carboxylic Acid CAS No 92-92-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. 4-N-OCTYLOXYBIPHENYL-4'-CARBOXYLIC ACID synthesis.
  • YouTube. (2021, April 9). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]

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Molecular weight and formula of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 59748-18-4), a biphenyl carboxylic acid derivative with significant potential in materials science and pharmaceutical research. This document details the molecule's fundamental properties, including its chemical formula and molecular weight, and presents established protocols for its synthesis, purification, and analytical characterization. Drawing on insights from related compounds and established chemical principles, this guide offers field-proven insights for researchers, scientists, and professionals in drug development.

Core Molecular Identity

This compound is an organic molecule characterized by a rigid biphenyl core. One phenyl ring is functionalized with a carboxylic acid group at the 4-position, a common moiety in pharmacophores and a key group for forming esters and amides. The second phenyl ring is substituted at the 4'-position with an octyloxy group (—O(CH₂)₇CH₃), a long alkyl chain that imparts significant lipophilicity and can influence molecular packing and solubility.

Chemical Structure and Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for stoichiometric calculations in synthesis, for predicting solubility behavior, and for analytical interpretations such as mass spectrometry.

PropertyValueSource(s)
IUPAC Name 4-(4-octoxyphenyl)benzoic acid[1]
Synonyms 4'-n-Octyloxybiphenyl-4-carboxylic acid, 4'-(Octyloxy)biphenyl-4-carboxylic acid[1]
CAS Number 59748-18-4[1]
Molecular Formula C₂₁H₂₆O₃[1]
Molecular Weight 326.4 g/mol [1]
Computed XLogP3 6.6[1]

Table 1: Core physicochemical and identification data for this compound.

Figure 1: 2D Chemical Structure.

Synthesis and Purification Protocols

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach offers high yields and utilizes readily available starting materials.

Causality of Synthetic Choice

The Williamson ether synthesis is the preferred method due to the phenolic nature of the precursor, 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid. The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a moderately strong base like potassium hydroxide (KOH), forming a nucleophilic phenoxide. This phenoxide readily attacks an alkyl halide, such as 1-bromooctane, in an Sₙ2 reaction to form the desired octyloxy ether linkage. The biphenyl core is stable under these reaction conditions, ensuring the integrity of the molecular backbone.

An alternative conceptual approach involves a Suzuki-Miyaura cross-coupling reaction to first form the substituted biphenyl core, which is a powerful method for creating carbon-carbon bonds between aryl groups.

Detailed Synthesis Protocol (Williamson Ether Synthesis)

This protocol is adapted from established procedures for similar compounds.[2]

Materials:

  • 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid

  • 1-Bromooctane

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid and a molar excess (approx. 4 equivalents) of KOH in a 10:1 mixture of Ethanol:Water.

  • Formation of Phenoxide: Reflux the solution under an inert atmosphere (e.g., Nitrogen) for 30 minutes to ensure complete deprotonation of both the phenolic and carboxylic acid groups.

  • Alkylation: Add a molar excess (approx. 2 equivalents) of 1-bromooctane to the reaction mixture.

  • Reaction: Continue to reflux the mixture for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Workup & Precipitation: After cooling the reaction mixture to room temperature, carefully adjust the pH to approximately 6.0 using dilute HCl. This will protonate the carboxylic acid group, causing the product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Purification Stage Start 4'-Hydroxy-biphenyl- 4-carboxylic acid + KOH Alkylation Add 1-Bromooctane Reflux 24h Start->Alkylation Forms phenoxide Precipitation Cool & Acidify (dil. HCl to pH 6) Alkylation->Precipitation Forms ether Filtration Vacuum Filtration Precipitation->Filtration Isolate crude solid Recrystallization Recrystallize from MeOH / CH₂Cl₂ Filtration->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Figure 2: Williamson Ether Synthesis Workflow.
Self-Validating Purification Protocol

Purification is critical to remove unreacted starting materials and byproducts. Recrystallization is a highly effective method for this compound.

  • Solvent Selection: A mixed solvent system of methanol and dichloromethane is effective.[2] The crude product should be dissolved in a minimal amount of hot dichloromethane, followed by the addition of hot methanol until turbidity is observed.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • Purity Validation: The purity of the final product should be validated by measuring its melting point and running an HPLC analysis. A sharp melting point and a single peak in the HPLC chromatogram indicate high purity.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized material. Spectroscopic data for this compound is available from commercial suppliers, confirming its characterization in the field.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the biphenyl core, the triplet corresponding to the -O-CH₂- group of the octyloxy chain (expected around 4.0 ppm), a series of multiplets for the aliphatic protons of the octyl chain, and a terminal methyl group triplet around 0.9 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR will show distinct signals for the carboxyl carbon (typically >170 ppm), the aromatic carbons (115-160 ppm), and the aliphatic carbons of the octyloxy chain (14-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

  • O-H Stretch: A very broad band will be present from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretch.

  • C=O Stretch: A strong, sharp absorption will appear between 1680-1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.

  • C-O Stretch: An intense band for the aryl ether C-O stretch is expected in the 1240-1260 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the octyl chain will be just below 3000 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity analysis.

  • Column: A standard C18 column is suitable.

  • Mobile Phase: An isocratic or gradient system using a mixture of an acidified aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the biphenyl system strongly absorbs (e.g., ~254 nm).

The final, purified product should appear as a single, sharp peak in the chromatogram.

Applications and Field Insights

The unique structure of this compound, combining a rigid aromatic core with a flexible alkyl chain and a polar functional group, makes it a valuable molecule in advanced materials and drug discovery.

Liquid Crystals

The molecular shape of this compound is highly analogous to that of well-known liquid crystal materials. The rigid biphenyl core acts as a mesogen, while the terminal octyloxy chain promotes the formation of mesophases (e.g., nematic or smectic phases). The closely related compound, 4'-Octyloxy-4-biphenylcarbonitrile (8OCB), is a widely used liquid crystal that exhibits both smectic A and nematic phases.[4] The carboxylic acid group on the target molecule allows for further functionalization, such as esterification, to create more complex liquid crystalline structures or to anchor the molecule to surfaces.

Drug Development and Medicinal Chemistry

The biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, notably found in a class of non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group often serves as a key binding element to biological targets. The octyloxy chain significantly increases the molecule's lipophilicity, which can be tuned to optimize a drug candidate's pharmacokinetic properties, such as membrane permeability and protein binding. This molecule can serve as a key intermediate or fragment for the synthesis of novel therapeutic agents.

Safety and Handling

Hazard Identification:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • In case of a spill, dampen the solid material with ethanol (60-70%) before transferring to a suitable container for disposal.

References

  • PubChem. Compound Summary for CID 17231, 4-(Octyloxy)benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 2802556, this compound. National Center for Biotechnology Information. [Link]

  • Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
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  • PrepChem. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. [Link]

  • PubChem. Compound Summary for CID 66724, (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information: Spectra and physical data. [Link]

  • Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]

  • University of the West Indies. Experiment 12. Preparation of 4-acetoxybenzoic acid. [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • SpectraBase. Benzoic acid, 4-chloro-, 4-acetylphenyl ester. [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid Derivatives. [Link]

  • Elsevier. Synthesis and characterization of 4-[(per/polyfluoro)phenyloxy-4]-vinylbiphenyls and their polymers. [Link]

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Review of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid literature.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic Acid: Synthesis, Properties, and Applications

Introduction: The Molecular Architecture and Significance

This compound, hereafter referred to as OOBCA, is a bifunctional organic molecule characterized by a rigid biphenyl core. This core consists of two phenyl rings linked by a carbon-carbon single bond, which provides structural rigidity and specific electronic properties. One end of this core is functionalized with a carboxylic acid group (-COOH), a versatile chemical handle that can participate in hydrogen bonding, act as an anchor to surfaces, or serve as a bioisostere in medicinal chemistry. The other end features an octyloxy group (-OC₈H₁₇), a flexible eight-carbon alkyl chain that imparts solubility in organic solvents and influences the molecule's self-assembly and liquid crystalline behavior.

This unique combination of a rigid aromatic backbone, a flexible aliphatic tail, and a polar functional head group makes OOBCA a molecule of significant interest in several advanced scientific fields. Its primary applications are found in the realms of liquid crystals and self-assembled monolayers (SAMs), with emerging potential in pharmaceutical research. This guide will explore the synthesis, characterization, and application of OOBCA, providing both theoretical understanding and practical, field-proven protocols.

Synthesis and Purification: A Two-Step Pathway

The synthesis of OOBCA is typically achieved through a robust and high-yielding two-step process that first builds the core biphenyl structure and then attaches the octyloxy tail. This pathway is favored for its modularity, allowing for variations in both the core and the tail if desired.

The Underlying Chemistry: Suzuki Coupling and Williamson Ether Synthesis

Step 1: Suzuki-Miyaura Coupling. The foundational biphenyl structure is most efficiently constructed using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction joins an aryl boronic acid with an aryl halide. For OOBCA, this involves coupling 4-carboxyphenylboronic acid with 4'-hydroxybromobenzene (or a protected version thereof). The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) is critical for driving the catalytic cycle and achieving high yields.[3] The reaction's tolerance for a wide range of functional groups makes it ideal for synthesizing complex biaryl compounds.[1]

Step 2: Williamson Ether Synthesis. With the 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid intermediate in hand, the octyloxy chain is introduced via the Williamson ether synthesis.[4][5] This classic Sₙ2 reaction involves the deprotonation of the hydroxyl group by a base (e.g., potassium hydroxide) to form a highly nucleophilic phenoxide. This phenoxide then attacks an alkyl halide, in this case, 1-bromooctane, displacing the bromide and forming the ether linkage.[6][7] The selection of a primary alkyl halide is crucial to ensure the Sₙ2 mechanism predominates over the competing E2 elimination pathway.[7]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Purification & Characterization start1 4-bromophenol catalyst Pd(PPh3)4, K2CO3 start1->catalyst start2 4-carboxyphenylboronic acid start2->catalyst intermediate 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid catalyst->intermediate C-C Bond Formation base KOH intermediate->base start3 1-bromooctane start3->base final_product This compound base->final_product SN2 Reaction purification Recrystallization final_product->purification characterization NMR, IR, MS purification->characterization

Caption: Synthetic workflow for OOBCA production.

Detailed Experimental Protocol: Synthesis of OOBCA

This protocol is a self-validating system, where successful synthesis of the intermediate in Step 1 is a prerequisite for proceeding to Step 2.

Materials:

  • 4'-Hydroxybiphenyl-4-carboxylic acid (Intermediate)

  • 1-bromooctane

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4'-hydroxybiphenyl-4-carboxylic acid (1 equivalent) and KOH (2.5 equivalents) in a 10:1 mixture of ethanol and water.

  • Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere, which prevents potential side reactions.

  • Initial Reflux: Heat the mixture to reflux for 30 minutes to ensure complete deprotonation of the phenolic hydroxyl group, forming the potassium phenoxide salt.[6] The solution should become homogeneous.

  • Alkyl Halide Addition: Add 1-bromooctane (1.5-2.0 equivalents) dropwise to the refluxing solution. The excess alkyl halide drives the reaction to completion.

  • Reaction: Continue refluxing the mixture for 24 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Precipitation: After cooling the reaction mixture to room temperature, carefully adjust the pH to approximately 6.0 by adding dilute HCl. This step protonates the carboxylate, causing the final product to precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. Recrystallize the crude product from a suitable solvent system (e.g., methanol/dichloromethane) to yield pure this compound as a white solid.[6]

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity, purity, and properties of the synthesized OOBCA.

Key Physicochemical Data

The following table summarizes the computed physicochemical properties of OOBCA, which are crucial for predicting its behavior in various systems.

PropertyValueSource
Molecular Formula C₂₁H₂₆O₃PubChem[8]
Molecular Weight 326.4 g/mol PubChem[8]
XLogP3 6.6PubChem[8]
Hydrogen Bond Donor Count 1PubChem[8]
Hydrogen Bond Acceptor Count 3PubChem[8]
Rotatable Bond Count 10PubChem[8]
Topological Polar Surface Area 46.5 ŲPubChem[8]
Standard Characterization Protocols

Purpose: To verify the chemical structure and purity of the synthesized OOBCA.

Methods:

  • ¹H NMR Spectroscopy: Provides information on the number and environment of protons. Expected signals include aromatic protons in the 7-8 ppm range, the methylene protons adjacent to the ether oxygen (~4.0 ppm), the aliphatic chain protons (0.8-1.8 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).[6]

  • ¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.

  • FTIR Spectroscopy: Identifies key functional groups. Expect characteristic peaks for the C=O stretch of the carboxylic acid (~1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and C-O ether stretch (~1250 cm⁻¹).

  • Mass Spectrometry (ESI-MS): Confirms the molecular weight of the compound.[3]

  • Melting Point Analysis: A sharp melting point indicates high purity.

Core Applications and Functional Mechanisms

The unique molecular structure of OOBCA underpins its utility in several advanced applications.

Liquid Crystals

The elongated, rigid biphenyl core coupled with the flexible octyloxy chain is a classic design for thermotropic liquid crystals. These materials exhibit phases of matter (mesophases) with properties intermediate between those of a conventional liquid and a solid crystal.

  • Mechanism of Action: In the liquid crystalline state, OOBCA molecules tend to align along a common axis, creating long-range orientational order. The biphenyl unit provides the necessary intermolecular cohesion and molecular length, which are significantly greater than in simpler benzoic acids, leading to more thermally stable mesophases.[9] The terminal carboxylic acid group promotes hydrogen bonding, which can further stabilize ordered structures like lamellar bilayers, similar to the behavior observed in related cyanobiphenyls.[10]

  • Phase Behavior: Compounds in the 4'-n-alkoxybiphenyl-4-carboxylic acid series are known to exhibit stable nematic and/or smectic mesophases.[9] The specific transition temperatures are dependent on the length of the alkyl chain. For context, the related compound 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) shows crystalline-smectic A, smectic A-nematic, and nematic-isotropic transitions at 52.86 °C, 66.65 °C, and 79.10 °C, respectively.[10]

Self-Assembled Monolayers (SAMs)

SAMs are highly ordered molecular layers that spontaneously form on a substrate. They are a cornerstone of surface engineering, used to control properties like wetting, adhesion, and biocompatibility.

  • Mechanism of Formation: The carboxylic acid group in OOBCA serves as an effective anchor group for binding to metal oxide surfaces, such as aluminum oxide (AlOₓ) or indium tin oxide (ITO).[11] Upon immersion of the substrate into a dilute solution of OOBCA, the carboxylic acid head groups chemisorb onto the surface. The rigid biphenyl backbones, driven by π-π stacking and van der Waals interactions, then pack into a dense, highly ordered monolayer.[12] The terminal octyloxy chains form the outer surface of the monolayer, defining its interface with the environment.

  • Visualization of SAM Formation:

Caption: Formation of an OOBCA self-assembled monolayer.

  • Applications: These well-defined surfaces can be used to improve the performance of organic electronic devices, create biocompatible coatings, or act as platforms for biosensors.[11][13]

Potential in Drug Development

The biphenyl carboxylic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1]

  • Anticancer Research: Studies on analogous small molecule biphenyl carboxylic acids have shown potent in vitro anticancer activity against human breast cancer cell lines (MCF-7 & MDA-MB-231).[3] For example, a benzyloxy-substituted analog displayed IC₅₀ values around 9.5-9.9 µM.[3] While specific data for OOBCA is limited, its structural similarity suggests it could be a candidate for such screening programs.

  • Bioisosterism: The carboxylic acid group is a common pharmacophore, but it can suffer from poor metabolic stability or pharmacokinetic properties. In drug design, it is often replaced by a bioisostere—a different functional group with similar physical and chemical properties.[14] Understanding the behavior of OOBCA can inform the design of new drugs where the biphenyl-4-carboxylic acid moiety is used to mimic other structures or interact with specific biological targets.

Conclusion and Future Outlook

This compound is a molecule whose value is derived from the elegant interplay of its constituent parts. The rigid biphenyl core provides a stable scaffold, the carboxylic acid head imparts functionality for surface anchoring and hydrogen bonding, and the octyloxy tail drives self-organization and solubility. This guide has outlined the established synthesis, characterization, and core applications in liquid crystals and self-assembled monolayers.

Future research is likely to expand into new territories. In materials science, OOBCA could serve as a building block for more complex supramolecular structures or as a component in advanced functional coatings. In the pharmaceutical realm, its potential as an anticancer agent or as a scaffold for new drug entities warrants further investigation. The robust synthetic pathways and well-understood properties of OOBCA make it an excellent platform for continued innovation across multiple scientific disciplines.

References

  • Asian Journal of Green Chemistry. (n.d.). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-.
  • PubChem. (n.d.). This compound.
  • Ossila. (n.d.). 4′-Octyloxy-4-biphenylcarbonitrile.
  • Google Patents. (n.d.). Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.
  • ResearchGate. (n.d.). Effect of connectivity and terminal functionality on mesophase behaviour of thermotropic liquid crystals containing biphenyl units.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • ChemicalBook. (n.d.). 4-N-OCTYLOXYBIPHENYL-4'-CARBOXYLIC ACID synthesis.
  • PubMed. (n.d.). Self-assembled monolayers of 4-mercaptobiphenyls.
  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • NSF Public Access Repository. (2022). Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation.
  • Wikipedia. (n.d.). Suzuki reaction.
  • YouTube. (2022). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane.
  • PubMed Central. (n.d.). Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface.

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Methodological & Application

Synthesis of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid is a key intermediate in the synthesis of a variety of functional materials and biologically active molecules. Its rigid biphenyl core, combined with the flexible octyloxy chain and the versatile carboxylic acid group, makes it a valuable building block in the development of liquid crystals, high-performance polymers, and pharmaceutical agents.[1] The biphenyl structure is a privileged scaffold in medicinal chemistry, and derivatives of biphenyl carboxylic acid have shown potential as anticancer and antifungal agents.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of this compound, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction.

Scientific Rationale and Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. This reaction is favored in many synthetic applications due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 4-bromobenzoic acid) to form a Pd(II) complex.

  • Transmetalation: The organoboron species (4-(octyloxy)phenyl)boronic acid) reacts with the Pd(II) complex, with the aid of a base, to transfer the organic group to the palladium center, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The diorganopalladium(II) intermediate eliminates the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of a palladium catalyst, ligand, base, and solvent system is crucial for the success of the reaction, influencing reaction rates and yields.

Experimental Protocol

This protocol details the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction between 4-bromobenzoic acid and (4-(octyloxy)phenyl)boronic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
4-Bromobenzoic acidC₇H₅BrO₂201.02102.01 g
(4-(Octyloxy)phenyl)boronic acidC₁₄H₂₃BO₃250.14123.00 g
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.560.2231 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.21304.15 g
1,4-DioxaneC₄H₈O₂88.11-80 mL
Deionized WaterH₂O18.02-20 mL
Ethyl AcetateC₄H₈O₂88.11-For extraction
1 M Hydrochloric Acid (HCl)HCl36.46-For acidification
Brine (saturated NaCl solution)NaCl58.44-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-For drying
Reaction Setup and Procedure

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reagents Weigh Reagents: - 4-Bromobenzoic acid - (4-(Octyloxy)phenyl)boronic acid - Pd(PPh₃)₄ - K₂CO₃ Setup Combine reagents in a round-bottom flask with Dioxane and Water Reagents->Setup Degas Degas the mixture with an inert gas (N₂ or Ar) Setup->Degas Heat Heat the reaction at 80-90 °C for 16-24 hours Degas->Heat Cool Cool the reaction to room temperature Heat->Cool Acidify Acidify with 1 M HCl to pH ~2-3 Cool->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash organic layer with water and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify Analyze Characterize the final product (NMR, MS) Purify->Analyze

Figure 1. A schematic workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (2.01 g, 10 mmol), (4-(octyloxy)phenyl)boronic acid (3.00 g, 12 mmol), and potassium carbonate (4.15 g, 30 mmol).

  • Solvent Addition: Add 1,4-dioxane (80 mL) and deionized water (20 mL) to the flask.

  • Inert Atmosphere: Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol) to the reaction mixture. The color of the solution may change.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully add 1 M HCl to acidify the mixture to a pH of approximately 2-3, which will precipitate the carboxylic acid product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[2] Alternatively, recrystallization from a suitable solvent system like methanol/dichloromethane can be employed to obtain the pure product.[6]

Alternative Synthetic Route: Williamson Ether Synthesis

An alternative approach involves the formation of the ether linkage after the biphenyl core has been established. This method is particularly useful if 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid is readily available.

Williamson_Ether_Synthesis Start 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid Reaction Reflux for 24h Start->Reaction Reagents KOH, 1-Bromooctane Reagents->Reaction Solvent Ethanol/Water Solvent->Reaction Workup Cool, Acidify with HCl Reaction->Workup Product This compound Workup->Product

Figure 2. Williamson ether synthesis route to the target compound.

Brief Protocol:

  • Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid and potassium hydroxide in a mixture of ethanol and water.

  • Reflux the solution under an inert atmosphere.

  • Add 1-bromooctane and continue to reflux for 24 hours.[6]

  • After cooling, acidify the solution with dilute HCl to precipitate the product.[6]

  • Filter and recrystallize the solid to obtain the pure product.[6]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the biphenyl core, the triplet for the -OCH₂- group of the octyloxy chain, and a singlet for the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[7]

  • Melting Point: A sharp melting point range indicates a high degree of purity.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium catalysts are toxic and should be handled with care.

    • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

    • Acids and bases are corrosive.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The detailed step-by-step procedure, along with the scientific rationale and safety precautions, is intended to enable researchers to successfully synthesize this valuable compound for a wide range of applications in materials science and drug discovery.

References

  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. RSC Advances.
  • Yao, J., Liu, H., Zhou, T., Chen, H., Miao, Z., Dong, G., Wang, S., Sheng, C., & Zhang, W. (2012). 4-N-OCTYLOXYBIPHENYL-4'-CARBOXYLIC ACID synthesis. Tetrahedron, 68(14), 3074-3085.
  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Production of biphenyl carboxylic acid compounds.
  • Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with...
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
  • This compound. PubChem.
  • Exploring the Synthesis and Applications of Biphenyl-4,4'-dicarboxylic Acid. BOC Sciences.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Organic & Pharmaceutical Chemistry.
  • BIPHENYL CARBOXYLIC ACID.

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Application Notes and Protocols: The Strategic Role of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic Acid in Advanced Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Conventional Mesogens

In the dynamic field of liquid crystal (LC) technology, the molecular architecture of mesogenic compounds is the primary determinant of the macroscopic properties that govern device performance. While cyanobiphenyls have historically dominated the landscape of high-performance nematic mixtures, a growing area of research focuses on alternative molecular scaffolds that offer unique advantages.[1][2] This guide delves into the application of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid, a calamitic (rod-shaped) mesogen, in the formulation of advanced liquid crystal mixtures.

The defining feature of this molecule is its terminal carboxylic acid group, which introduces the powerful and directional force of hydrogen bonding. This intermolecular interaction facilitates the formation of supramolecular structures, most notably dimers, which fundamentally alters the physical and electro-optical characteristics of the resulting LC medium. This application note will elucidate the synthesis of this compound, explore the mechanistic underpinnings of its influence on liquid crystal phases, and provide detailed protocols for the preparation and characterization of LC mixtures incorporating this versatile molecule.

Physicochemical Properties of this compound

A thorough understanding of the foundational properties of a mesogen is critical for its effective application. The key physicochemical parameters of this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₂₆O₃PubChem CID: 2802556
Molecular Weight 326.4 g/mol PubChem CID: 2802556
Appearance White crystalline solidGeneral Observation
Mesomorphic Behavior Exhibits nematic and/or smectic phases, often as a result of dimerization.[3][4][5]General LC Principles

Mechanism of Action: The Dimerization Advantage

The utility of this compound in liquid crystal mixtures is intrinsically linked to the formation of hydrogen-bonded dimers. The carboxylic acid moieties of two molecules associate in a head-to-head arrangement, effectively creating a new, larger mesogenic unit. This dimerization has profound consequences for the properties of the liquid crystal phase.

The formation of these dimers increases the effective aspect ratio (length-to-width) of the mesogenic units, which can enhance the stability of the nematic phase and broaden its temperature range.[6] Furthermore, the altered molecular structure influences key electro-optical parameters such as dielectric anisotropy (Δε) and birefringence (Δn).

cluster_0 Two Monomers of this compound cluster_1 Hydrogen-Bonded Dimer cluster_2 Impact on Liquid Crystal Properties Monomer_1 Octyloxy-Biphenyl-COOH Dimer Octyloxy-Biphenyl-COOH···HOOC-Biphenyl-Octyloxy Monomer_1->Dimer Hydrogen Bonding Monomer_2 HOOC-Biphenyl-Octyloxy Monomer_2->Dimer Hydrogen Bonding Properties Enhanced Phase Stability Modified Δn and Δε Broader Nematic Range Dimer->Properties Alters Macroscopic Properties

Molecular Dimerization via Hydrogen Bonding.

Protocols for Synthesis, Mixture Preparation, and Characterization

Protocol 1: Synthesis of this compound

This protocol is adapted from established Williamson ether synthesis and Suzuki coupling reactions.

Materials:

  • 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid

  • 1-Bromooctane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Appropriate solvents for purification (e.g., methanol, dichloromethane)

Procedure:

  • Alkylation (Williamson Ether Synthesis):

    • In a round-bottom flask, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid and a molar excess of KOH in a 10:1 mixture of ethanol and water.

    • Reflux the solution under an inert atmosphere (e.g., nitrogen) for 30 minutes.

    • Add a molar excess of 1-bromooctane to the reaction mixture.

    • Continue to reflux for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Acidification and Isolation:

    • After cooling the reaction mixture to room temperature, carefully adjust the pH to approximately 6.0 using dilute HCl. This will precipitate the carboxylic acid product.

    • Filter the resulting solid and wash thoroughly with water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as methanol/dichloromethane, to yield pure this compound as a white solid.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of a Nematic Liquid Crystal Mixture

This protocol outlines the preparation of a representative nematic mixture containing this compound.

Materials:

  • This compound

  • A stable, commercially available nematic liquid crystal host mixture (e.g., a mixture of cyanobiphenyls or other non-polar mesogens)

  • A common organic solvent with a low boiling point (e.g., dichloromethane or chloroform)

  • Vials

  • Magnetic stirrer and stir bar

  • Hot plate

  • Vacuum oven

Procedure:

  • Weighing: Accurately weigh the desired amounts of this compound and the nematic host mixture to achieve the target weight percentage (e.g., 5-20 wt%).

  • Dissolution: Dissolve both components in a minimal amount of the chosen organic solvent in a clean vial.

  • Mixing: Gently stir the solution at room temperature using a magnetic stirrer until a homogenous solution is obtained.

  • Solvent Evaporation: Slowly evaporate the solvent on a hot plate set to a temperature just above the solvent's boiling point. A gentle stream of inert gas can be used to facilitate evaporation.

  • Homogenization in Isotropic Phase: After the bulk of the solvent has evaporated, heat the mixture above its clearing point (the temperature at which it becomes an isotropic liquid). Stir the isotropic liquid for several hours to ensure complete homogenization.

  • Vacuum Drying: Place the vial in a vacuum oven at a temperature above the clearing point to remove any residual solvent.

  • Cooling and Storage: Slowly cool the mixture back to room temperature. The final liquid crystal mixture is now ready for characterization.

Protocol 3: Electro-Optical Characterization

This protocol describes the standard procedures for measuring key electro-optical properties of the prepared liquid crystal mixture.

Equipment:

  • Polarizing optical microscope with a hot stage

  • Function generator and voltage amplifier

  • Photodetector

  • Oscilloscope

  • LCR meter

  • Abbe refractometer

  • Liquid crystal test cell (e.g., a planar aligned cell with a known thickness)

Procedure:

  • Phase Transition Temperatures:

    • Fill a liquid crystal test cell with the prepared mixture by capillary action in its isotropic phase.

    • Observe the cell under the polarizing optical microscope while slowly cooling the hot stage.

    • Record the temperatures at which phase transitions (e.g., isotropic to nematic, nematic to smectic) occur, as indicated by changes in the optical texture.

  • Dielectric Anisotropy (Δε):

    • Measure the capacitance of the filled cell in two configurations using an LCR meter:

      • With no applied voltage (liquid crystal director is parallel to the substrates).

      • With a high-frequency AC voltage applied that is sufficient to align the director perpendicular to the substrates.

    • Calculate the dielectric permittivities parallel (ε∥) and perpendicular (ε⊥) to the director.

    • Determine the dielectric anisotropy as Δε = ε∥ - ε⊥.

  • Birefringence (Δn):

    • Measure the extraordinary (ne) and ordinary (no) refractive indices of the mixture using an Abbe refractometer at a specific wavelength and temperature.

    • Calculate the birefringence as Δn = ne - no.

  • Switching Times:

    • Place the liquid crystal cell between crossed polarizers in the optical microscope setup.

    • Apply a square-wave voltage to the cell and monitor the change in light transmission with a photodetector connected to an oscilloscope.

    • Measure the rise time (the time for the transmission to go from 10% to 90% of its maximum) and the decay time (the time to fall from 90% to 10% of its maximum).

cluster_0 Preparation cluster_1 Characterization Synthesis Synthesis of This compound Mixing Preparation of LC Mixture Synthesis->Mixing Phase Phase Transition Temperatures Mixing->Phase Dielectric Dielectric Anisotropy (Δε) Phase->Dielectric Birefringence Birefringence (Δn) Dielectric->Birefringence Switching Switching Times Birefringence->Switching

Experimental Workflow for LC Mixture Development.

Case Studies and Applications

While specific electro-optical data for mixtures containing this compound is not widely published, we can extrapolate expected performance based on the properties of similar hydrogen-bonded liquid crystal systems. The addition of this carboxylic acid to a standard nematic host is anticipated to influence the mixture's properties as follows:

PropertyExpected Impact of Adding this compoundRationale
Clearing Point (T_NI) IncreaseDimerization increases the effective molecular length, enhancing the stability of the nematic phase.
Birefringence (Δn) Moderate IncreaseThe extended biphenyl core of the dimer contributes to a higher degree of molecular polarizability anisotropy.
Dielectric Anisotropy (Δε) VariableThe effect on Δε will depend on the dipole moment of the host mixture and the extent to which the anti-parallel association of the carboxylic acid dimers cancels out the dipole moments.
Rotational Viscosity (γ₁) IncreaseThe larger dimeric structures are expected to experience greater resistance to reorientation in an electric field.
Switching Times IncreaseAn increase in rotational viscosity generally leads to slower switching speeds.

The primary application for liquid crystal mixtures incorporating this compound is in devices where a wide nematic temperature range and high thermal stability are paramount. The hydrogen-bonded network can impart a degree of robustness to the liquid crystal phase that is not achievable with monomeric mesogens alone. This makes such mixtures potentially suitable for applications in harsh environments, such as automotive displays or outdoor signage.

Conclusion

This compound represents a valuable tool in the arsenal of the liquid crystal formulation scientist. Its ability to form stable hydrogen-bonded dimers provides a unique mechanism for tuning the properties of nematic mixtures. By carefully balancing the concentration of this additive, it is possible to enhance the thermal stability and modify the electro-optical characteristics of a liquid crystal host. The protocols outlined in this guide provide a comprehensive framework for the synthesis, formulation, and characterization of liquid crystal mixtures containing this promising mesogen, paving the way for the development of next-generation display and photonic devices.

References

  • Dąbrowski, R., Kula, P., & Herman, J. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482. [Link]

  • Mikhaylov, P. A., Zuev, K. V., Filatova, M. P., Strelets, B. K., & Kulichikhin, V. G. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4'-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 13(11), 1720. [Link]

  • Nishikawa, E. (1985). Mesomorphic Properties of n-Alkyl-4′n-Pentanoyloxy-Biphenyl-4-Carboxylates. Molecular Crystals and Liquid Crystals, 129(1-3), 133-142.
  • Ritter, H., et al. (2006). Synthesis and mesomorphic properties of side chain liquid-crystalline biphenyl-phenyl polyacrylates. Journal of the Brazilian Chemical Society, 17(2), 349-354. [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Unusual polymorphism in new bent-shaped liquid crystals based on biphenyl as a central molecular core. Retrieved from [Link]

  • Chinese Physics B. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4. Retrieved from [Link]

  • ResearchGate. (2025). Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Alkyl 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylates via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of alkyl 4'-(octyloxy)-[1,1'-biphenyl]-4-carboxylates through Fischer esterification of the corresponding carboxylic acid. Esters of 4'-(octyloxy)-[1,1'-biphenyl]-4-carboxylic acid are of significant interest in materials science and medicinal chemistry, with potential applications as liquid crystals and antifungal agents.[1][2] This document outlines the reaction mechanism, a detailed experimental procedure, purification techniques, and characterization methods. The causality behind experimental choices is explained to provide researchers with a robust framework for adapting this protocol to their specific needs.

Introduction: The Significance of Biphenyl Carboxylate Esters

Biphenyl derivatives are a cornerstone in the development of advanced functional materials and therapeutic agents. The rigid biphenyl core, when appropriately substituted, can give rise to molecules with unique properties. Specifically, this compound and its ester derivatives are explored for their liquid crystalline properties and potential as antifungal agents. The long octyloxy chain can influence the mesophase behavior in liquid crystal applications, while the overall molecular structure can be tailored to interact with biological targets.[1][2]

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4] Its advantages include the use of readily available and inexpensive starting materials and catalysts. This application note will detail the synthesis of a representative methyl ester of this compound.

The Fischer Esterification: A Mechanistic Overview

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[5][6] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, typically by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[6][7]

The mechanism proceeds through several key steps:[3][5][8]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][8][9]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][10]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5][8]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5][8]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5][8]

Experimental Protocol: Synthesis of Methyl 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylate

This protocol describes the synthesis of the methyl ester as a representative example. The same general procedure can be adapted for other primary or secondary alcohols.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
This compoundC₂₁H₂₆O₃326.43≥98%Various
Methanol (anhydrous)CH₃OH32.04≥99.8%Various
Sulfuric Acid (concentrated)H₂SO₄98.0895-98%Various
Dichloromethane (DCM)CH₂Cl₂84.93≥99.5%Various
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-Prepared in-house
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Various
HexaneC₆H₁₄86.18≥99%Various
Ethyl AcetateC₄H₈O₂88.11≥99.5%Various
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration

  • Beakers and graduated cylinders

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Characterization A 1. Add this compound to flask B 2. Add anhydrous methanol A->B C 3. Slowly add concentrated H₂SO₄ B->C D 4. Heat to reflux (65-70 °C) C->D E 5. Monitor reaction by TLC D->E F 6. Cool to room temperature E->F G 7. Remove excess methanol F->G H 8. Dissolve residue in DCM G->H I 9. Wash with sat. NaHCO₃ solution H->I J 10. Wash with brine I->J K 11. Dry organic layer with MgSO₄ J->K L 12. Filter and concentrate K->L M 13. Recrystallize from ethanol/hexane L->M N 14. Characterize product (NMR, IR, MP) M->N

Caption: Experimental workflow for the Fischer esterification.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 3.26 g, 10.0 mmol).

  • Add anhydrous methanol (50 mL). The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.[6][7]

  • Carefully and slowly, add concentrated sulfuric acid (0.5 mL) to the stirring mixture. This is an exothermic addition.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.[4]

  • Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL).

  • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acidic catalyst and remove any unreacted carboxylic acid.[11]

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.[7]

  • Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the pure methyl 4'-(octyloxy)-[1,1'-biphenyl]-4-carboxylate as a solid.[11]

  • Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination to confirm its identity and purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure the methanol is anhydrous.
Loss of product during work-upBe careful during extractions to avoid emulsions. Back-extract the aqueous layers with the organic solvent.
Incomplete Reaction Insufficient catalyst or reaction timeIncrease the amount of sulfuric acid slightly. Monitor the reaction by TLC until the starting material is consumed.
Water present in the reaction mixtureUse anhydrous reagents and dry glassware.[4]
Product Hydrolysis Presence of water during work-up or storageEnsure all work-up steps are performed efficiently. Store the final product in a desiccator.
Emulsion during Extraction Formation of soaps from the carboxylic acid and baseAdd a small amount of brine to the separatory funnel to break the emulsion.[4]

Conclusion

The Fischer esterification is a robust and scalable method for the synthesis of alkyl 4'-(octyloxy)-[1,1'-biphenyl]-4-carboxylates. This protocol provides a detailed and reliable procedure that can be adapted for the synthesis of a variety of esters from this valuable biphenyl carboxylic acid. The principles outlined in this guide are intended to empower researchers to optimize this reaction for their specific research and development needs.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • Wikipedia. Fischer–Speier esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of California, Irvine. Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]

  • MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Retrieved from [Link]

  • Google Patents. Preparation and use of biphenyl carboxylic acids, alcohols, and esters.
  • BYJU'S. Fischer esterification reaction. Retrieved from [Link]

  • ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of alkyl biphenyl-4-carboxylates by reaction of biphenyl with carbon tetrachloride and alcohols in the presence of Fe2(CO)9. Retrieved from [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). Retrieved from [Link]

  • Google Patents. RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition.
  • Google Patents. US3705203A - Method for purifying biphenyl.
  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • PubChem. [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-. Retrieved from [Link]

  • ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link]

  • Google Patents. US4304925A - Process for purifying esters.
  • International Journal of Scientific & Engineering Research. (2013). Synthesis and Liquid Crystal Properties of Alkyloxy-4,4'-biphenyl Esters. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]

  • European Publication Server. Dialkyl esters of 1,4' cyclohexane di-carboxylic acid and their use as plasticisers. Retrieved from [Link]

  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]

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Unambiguous Structural Characterization of Biphenyl Carboxylic Acids: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Biphenyl Carboxylic Acids and the Power of NMR

Biphenyl carboxylic acids represent a significant class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their therapeutic relevance is particularly noteworthy, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs) that leverage the biphenyl scaffold. The precise structural characterization of these molecules is paramount, as subtle variations in substitution patterns and conformation can profoundly influence their biological activity and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous elucidation of the three-dimensional structure of these complex molecules in solution.[1][2] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective application of ¹H and ¹³C NMR, from fundamental principles to advanced 2D techniques, for the robust characterization of biphenyl carboxylic acids.

Foundational Principles of NMR Spectroscopy in the Context of Biphenyl Carboxylic Acids

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin to align with or against an external magnetic field. The absorption of radiofrequency energy induces transitions between these spin states, and the precise frequency at which this occurs—the chemical shift (δ)—is exquisitely sensitive to the local electronic environment of the nucleus.[3]

¹H NMR Spectroscopy: In the context of biphenyl carboxylic acids, the proton NMR spectrum provides a wealth of information. The aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The exact chemical shift and multiplicity of these protons are dictated by the position and electronic nature of substituents on the biphenyl rings. A key feature is the carboxylic acid proton, which is highly deshielded and appears as a broad singlet far downfield, typically in the δ 10-13 ppm range.[4][5] The chemical shift of this proton is sensitive to concentration, solvent, and temperature due to variations in hydrogen bonding.[6][7]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by providing a direct window into the carbon skeleton. The carbonyl carbon of the carboxylic acid is a hallmark signal, appearing in the deshielded region of δ 165-185 ppm. The aromatic carbons resonate between δ 120-150 ppm, with the carbons directly attached to the electron-withdrawing carboxylic acid group and the other phenyl ring (ipso-carbons) often showing distinct chemical shifts.

Experimental Protocols: From Sample Preparation to Spectral Acquisition

A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocols provide a self-validating system for obtaining reproducible and reliable spectra.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

Objective: To prepare a homogeneous solution of the biphenyl carboxylic acid suitable for NMR analysis.

Materials:

  • Biphenyl carboxylic acid sample (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Solvent Selection: The choice of deuterated solvent is critical. It must dissolve the analyte completely and should not have signals that overlap with key resonances of the sample.[8]

    • Chloroform-d (CDCl₃): A versatile solvent for many organic compounds. The residual proton signal appears at δ 7.26 ppm.[9]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for more polar compounds and for observing exchangeable protons like the carboxylic acid proton, which often appears as a sharper signal. The residual proton signal is at δ 2.50 ppm.[9]

    • Methanol-d₄ (CD₃OD): Suitable for polar analytes. The residual hydroxyl proton appears around δ 4.87 ppm and the methyl protons at δ 3.31 ppm. Note that the acidic proton of the carboxylic acid will exchange with the deuterium of the solvent's hydroxyl group, leading to the disappearance of the COOH signal and the appearance of a broad HOD signal.

  • Sample Weighing and Dissolution: Accurately weigh the sample and transfer it to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex the sample to ensure complete dissolution. Visually inspect the solution for any undissolved particulates. If necessary, gentle warming or sonication can be employed, but care should be taken to avoid sample degradation.

  • Transfer to NMR Tube: Transfer the clear solution to a clean NMR tube. Ensure the sample height is appropriate for the spectrometer's probe (typically around 4-5 cm).

  • D₂O Exchange (Optional but Recommended): To confirm the assignment of the carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the acidic proton will disappear or significantly diminish due to chemical exchange.

Protocol 2: Standard 1D ¹H and ¹³C NMR Acquisition

Objective: To acquire high-quality 1D ¹H and ¹³C NMR spectra.

Instrumental Parameters (General Guidance for a 400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Pulse Program zg30 or zgzgpg30 (proton decoupled)
Spectral Width (SW) ~16 ppm~240 ppm
Acquisition Time (AQ) 2-4 seconds1-2 seconds
Relaxation Delay (D1) 1-5 seconds2-5 seconds
Number of Scans (NS) 8-16128-1024 (or more, as needed for S/N)
Receiver Gain (RG) Set automatically or manually optimizedSet automatically or manually optimized

Procedure:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Set up the ¹H NMR experiment using the parameters outlined in the table.

  • Acquire the ¹H NMR spectrum.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Set up the ¹³C NMR experiment using the appropriate parameters.

  • Acquire the ¹³C NMR spectrum.

  • Process and calibrate the ¹³C spectrum in a similar manner to the ¹H spectrum.

Spectral Interpretation: Decoding the Structural Information

The true power of NMR lies in the detailed interpretation of the acquired spectra. For biphenyl carboxylic acids, this involves analyzing chemical shifts, coupling constants, and integration to piece together the molecular structure.

¹H NMR Spectral Features of Biphenyl Carboxylic Acids

The aromatic region of the ¹H NMR spectrum of a substituted biphenyl carboxylic acid can be complex. The degree of complexity depends on the substitution pattern and the dihedral angle between the two phenyl rings. Ortho-substituents can restrict rotation around the biphenyl linkage, leading to distinct signals for all aromatic protons.[10][11]

Example: Biphenyl-4-carboxylic acid [12]

  • Carboxylic Acid Proton: A broad singlet around δ 11.66-13.0 ppm (solvent dependent).[12][13]

  • Aromatic Protons: The protons on the carboxylated ring often appear as two doublets, while the protons on the unsubstituted ring may show more complex splitting patterns. For biphenyl-4-carboxylic acid in DMSO-d₆, the protons ortho to the carboxyl group appear around δ 8.07 ppm, and the protons meta to the carboxyl group are around δ 7.82 ppm. The protons of the second phenyl ring appear as a multiplet between δ 7.4-7.8 ppm.[12]

Example: Biphenyl-2-carboxylic acid [13][14]

  • Carboxylic Acid Proton: A broad singlet, for instance at δ 13.62 ppm in CDCl₃.[13]

  • Aromatic Protons: The ortho-substitution pattern leads to a more complex and dispersed set of signals in the aromatic region, typically spanning from δ 7.4 to 8.6 ppm.[13]

¹³C NMR Spectral Features

The ¹³C NMR spectrum provides a count of the number of unique carbon environments.

Carbon TypeTypical Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (C=O)165 - 175
Aromatic Carbons120 - 150
ipso-Carbons (attached to other rings/COOH)125 - 148

Example Data for Biphenyl Carboxylic Acids:

CompoundSolventCarboxyl C (δ)Aromatic C (δ range)Reference
Biphenyl-4-carboxylic acidCDCl₃171.16127.22 - 146.56[13]
Biphenyl-2-carboxylic acidCDCl₃168.51120.14 - 140.99[13]

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex substituted biphenyl carboxylic acids, 1D NMR spectra can suffer from signal overlap, making unambiguous assignment challenging. A suite of 2D NMR experiments provides the necessary tools to resolve these ambiguities.

G cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity cluster_space 2D NMR for Spatial Proximity H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY Identifies ¹H-¹H spin systems HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC Connects protons to directly attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC Reveals 2-3 bond connectivities C13 ¹³C NMR C13->HSQC C13->HMBC COSY->HMBC Builds molecular fragments HSQC->HMBC NOESY NOESY/ROESY (Through-Space Correlation) HMBC->NOESY Confirms constitution, informs on conformation

Figure 1: Workflow for NMR-based structure elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar coupled, typically through two or three bonds. This is invaluable for identifying spin systems within the aromatic rings and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. Each cross-peak represents a C-H bond, providing a powerful method for assigning protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably one of the most crucial for elucidating the structure of complex molecules. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[15][16] This long-range connectivity information allows for the piecing together of molecular fragments. For example, a correlation from the protons ortho to the carboxylic acid group to the carbonyl carbon would definitively place the COOH group on that ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

NOESY and ROESY experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å.[1] This is particularly powerful for determining the conformation and stereochemistry of sterically hindered biphenyl carboxylic acids. For ortho-substituted biphenyls, where rotation around the central C-C bond may be restricted, NOESY can provide evidence for the preferred dihedral angle by showing correlations between protons on the two different rings.[10][17]

Application in Drug Development and Quality Control

The detailed structural information provided by NMR is indispensable in the pharmaceutical industry.[3]

  • Structure Verification: Confirms the identity of newly synthesized active pharmaceutical ingredients (APIs).

  • Impurity Profiling: Identifies and quantifies impurities, which is a critical aspect of regulatory submissions.[18][19]

  • Batch-to-Batch Consistency: Ensures the structural integrity and purity of APIs across different manufacturing batches.

  • Conformational Analysis: Provides insights into the bioactive conformation of a drug molecule, aiding in structure-activity relationship (SAR) studies.[1]

Conclusion

¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques, offers an unparalleled level of detail for the structural characterization of biphenyl carboxylic acids. By following robust experimental protocols and applying a systematic approach to spectral interpretation, researchers can gain unambiguous insights into the connectivity and conformation of these important molecules. This detailed structural knowledge is a critical driver for innovation in drug discovery, materials science, and beyond. The validation of NMR methods is also a key consideration for regulatory submissions, ensuring the accuracy and reliability of the data.[5][20]

References

  • Spectra and physical data of (A2). The Royal Society of Chemistry. Available at: [Link]

  • Rotation in Biphenyls with a Single Ortho-Substituent. ResearchGate. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

  • 2'-Methylbiphenyl-2-carboxylic acid | C14H12O2 | CID 6424523. PubChem. Available at: [Link]

  • Step-by-step procedure for NMR data acquisition. University of Texas Health Science Center at San Antonio. Available at: [Link]

  • 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. Available at: [Link]

  • NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)... ResearchGate. Available at: [Link]

  • 4′-Hydroxybiphenyl-4-carboxylic acid. National Institutes of Health. Available at: [Link]

  • Basic 2D NMR experiments. Universitat de Barcelona. Available at: [Link]

  • Rotation in biphenyls with a single ortho-substituent. PubMed. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • HSQC and HMBC. Columbia University. Available at: [Link]

  • Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. ACS Publications. Available at: [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. Available at: [Link]

  • How to Choose Deuterated NMR Solvents. Alfa Chemistry. Available at: [Link]

  • Conformations of Biphenyls. Chemistry LibreTexts. Available at: [Link]

  • NMR Data Processing. University of California, San Diego. Available at: [Link]

  • Manualy Setting up 2D experiments. University of Arizona. Available at: [Link]

  • NMR-driven structure-based drug discovery by unveiling molecular interactions. National Institutes of Health. Available at: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • 4.8: Chemical Shift in Proton Spectra. Chemistry LibreTexts. Available at: [Link]

  • The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. National Institutes of Health. Available at: [Link]

  • ICH Q2(R2) Analytical Validation. International Council for Harmonisation. Available at: [Link]

  • Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Dalton Transactions. Available at: [Link]

  • Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. PubMed. Available at: [Link]

  • Partnering with the Pharmaceutical Industry to Make New Therapies Possible. J-Star Research. Available at: [Link]

  • Impurities. Bruker. Available at: [Link]

  • NMR characterisation of natural products derived from under-explored microorganisms. Royal Society of Chemistry. Available at: [Link]

  • Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry. Available at: [Link]

  • Explain why the chemical shift of the OH proton of a carboxylic a... Pearson+. Available at: [Link]

  • Supplementary Materials 1. Characterization of Palladium(II) Complex. ResearchGate. Available at: [Link]

  • Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also... ResearchGate. Available at: [Link]

Sources

Unveiling Mesophase Energetics: A Guide to Differential Scanning Calorimetry of Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Solid and Liquid

Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal. This unique characteristic, stemming from the anisotropic nature of their constituent molecules, gives rise to a rich variety of self-assembling structures known as mesophases. The transitions between these mesophases are driven by subtle changes in intermolecular forces and are accompanied by distinct energetic signatures. Differential Scanning Calorimetry (DSC) stands as a powerful and indispensable thermoanalytical technique for elucidating the thermodynamics of these transitions.[1] By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC provides quantitative information on transition temperatures, enthalpies, and heat capacities, offering invaluable insights for researchers, scientists, and drug development professionals.[2]

This comprehensive application note provides a detailed guide to the principles and practice of DSC for the characterization of liquid crystal phase transitions. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to data acquisition and interpretation.

I. Theoretical Framework: The Thermodynamics of Liquid Crystal Phase Transitions

Liquid crystal phase transitions are thermodynamic events involving a change in the degree of molecular order. These transitions can be either first-order or second-order, distinguished by their thermodynamic characteristics.

  • First-Order Transitions: These are characterized by a discontinuous change in enthalpy (ΔH) and volume at the transition temperature. On a DSC thermogram, a first-order transition appears as a sharp, well-defined peak.[3] Examples include the transition from a crystalline solid to a liquid crystal phase (melting) and the transition from a liquid crystal phase to an isotropic liquid (clearing).

  • Second-Order Transitions: These transitions exhibit a continuous change in enthalpy but a discontinuous change in heat capacity (Cp). In a DSC scan, a second-order transition is observed as a step-like change in the baseline. The transition between two different smectic phases can sometimes be of this nature.

The primary types of thermotropic liquid crystals, which change phase as a function of temperature, include:

  • Nematic (N): Molecules have long-range orientational order but no positional order.

  • Smectic (Sm): Molecules exhibit orientational order and some degree of one-dimensional positional order, forming layers. Various smectic phases exist (e.g., Smectic A, Smectic C), distinguished by the arrangement of molecules within the layers.

  • Cholesteric (N):* A chiral variant of the nematic phase where the director twists helically.

Each transition between these phases (e.g., Solid → Nematic, Nematic → Isotropic) will have a characteristic temperature and enthalpy change that can be precisely measured by DSC.[3]

II. The Instrument: Principles of Differential Scanning Calorimetry

DSC is a technique that measures the difference in heat flow between a sample and an inert reference material as they are subjected to a controlled temperature program.[4][5] There are two main types of DSC instruments: heat-flux DSC and power-compensation DSC.[6]

  • Heat-Flux DSC: The sample and reference are placed on a single sensor, and the temperature difference between them is measured. This temperature difference is then converted to a heat flow difference.[6]

  • Power-Compensation DSC: The sample and reference are in separate furnaces. The instrument actively adjusts the power supplied to each furnace to maintain both at the same temperature. The difference in power required is directly proportional to the heat flow difference.

Regardless of the type, the output is a thermogram, a plot of heat flow versus temperature. Endothermic events (heat absorbed by the sample, e.g., melting) result in a peak, while exothermic events (heat released by the sample, e.g., crystallization) produce a trough.[7]

III. Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous experimental protocol is paramount for obtaining high-quality, reproducible DSC data. This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure data integrity.

A. Instrument Calibration: The Foundation of Accuracy

Accurate and reliable DSC measurements are contingent upon proper calibration of the instrument for both temperature and enthalpy.[2] This should be performed regularly using certified reference materials (CRMs) with well-defined melting points and enthalpies of fusion.[8]

  • Temperature Calibration: Typically performed using high-purity metals like indium and tin. The onset temperature of the melting peak of the standard is compared to its known melting point.

  • Enthalpy Calibration: The area under the melting peak of a standard (e.g., indium) is integrated and compared to its known enthalpy of fusion. A calibration factor is then determined.

It is crucial to use NIST-traceable standards to ensure the accuracy and comparability of results.[9][10][11][12] The calibration frequency should be defined in the laboratory's Standard Operating Procedures (SOPs) and should be sufficient to ensure data validity.[13]

Table 1: Common Calibration Standards for DSC

StandardMelting Point (°C)Enthalpy of Fusion (J/g)
Indium156.6028.45
Tin231.9360.50
Zinc419.53107.50
B. Sample Preparation: Minimizing Experimental Artifacts

Proper sample preparation is critical to obtaining meaningful results.

  • Sample Mass: Use a microbalance to accurately weigh 2-5 mg of the liquid crystal sample. A smaller sample size generally leads to better peak resolution.

  • Crucible Selection: Use aluminum crucibles for most applications. For samples that may react with aluminum, gold-plated or hermetically sealed crucibles are recommended.

  • Encapsulation: Hermetically seal the crucible to prevent sample loss due to volatilization, especially when heating to the isotropic phase. This also protects the DSC sensor from contamination.

  • Reference: An empty, hermetically sealed crucible of the same type and mass as the sample crucible should be used as the reference.

C. Experimental Parameters: Controlling the Measurement

The choice of experimental parameters significantly influences the quality of the DSC thermogram.

  • Heating and Cooling Rates: A typical rate for liquid crystal analysis is 5-10 °C/min.[14] Slower rates can improve resolution of closely spaced transitions, while faster rates increase sensitivity but may cause a shift in transition temperatures.[15] It is often informative to perform scans at multiple rates.

  • Temperature Program: The temperature range should encompass all expected phase transitions. It is good practice to heat the sample to the isotropic phase, then cool it back down to observe the transitions upon cooling, and finally perform a second heating scan.[16] This "heat-cool-heat" cycle helps to erase the sample's prior thermal history and can reveal information about supercooling and metastable phases.

  • Purge Gas: A dry, inert gas, typically nitrogen or argon, should be purged through the DSC cell at a constant flow rate (e.g., 50 mL/min) to provide a reproducible and inert atmosphere and to prevent oxidative degradation of the sample.[17]

dot

experimental_workflow cluster_prep Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample Weigh 2-5 mg Liquid Crystal Crucible Place in Aluminum Hermetic Pan Sample->Crucible Seal Hermetically Seal Pan Crucible->Seal Load Load Sample and Reference Pans Seal->Load Program Set Temperature Program (Heat-Cool-Heat) Load->Program Run Initiate DSC Scan (Inert Atmosphere) Program->Run Thermogram Obtain Heat Flow vs. Temperature Curve Run->Thermogram Analyze Determine Transition Temps & Enthalpies Thermogram->Analyze Interpret Identify Liquid Crystal Phases Analyze->Interpret

Caption: A typical experimental workflow for DSC analysis of liquid crystals.

D. Good Laboratory Practices (GLP): Ensuring Data Integrity

Adherence to Good Laboratory Practices (GLP) is essential for ensuring the quality, reliability, and integrity of the data.[18][19][20] This includes:

  • SOPs: All procedures, including instrument calibration, sample preparation, and data analysis, should be documented in detailed SOPs.[13]

  • Record Keeping: Meticulous records of all experimental parameters, sample information, and results should be maintained.

  • Instrument Maintenance: Regular preventative maintenance of the DSC instrument is crucial for optimal performance.[18]

IV. Data Analysis and Interpretation: Extracting Meaning from the Thermogram

The DSC thermogram contains a wealth of information about the thermal behavior of the liquid crystal.

A. Determining Transition Temperatures
  • Onset Temperature (T_onset): This is the temperature at which the transition begins and is determined by the intersection of the baseline with the tangent to the leading edge of the peak. It is often reported as the transition temperature for first-order transitions.

  • Peak Temperature (T_peak): This is the temperature at which the heat flow reaches its maximum. It is dependent on factors like heating rate and sample mass.

B. Calculating Enthalpy of Transition (ΔH)

The enthalpy of a transition is proportional to the area under the corresponding peak. It is calculated by integrating the peak and is typically expressed in Joules per gram (J/g).

C. Interpreting the Thermogram: A Case Study

Consider a hypothetical thermogram of a calamitic (rod-shaped) liquid crystal.

  • First Heating Scan: A sharp endothermic peak is observed at T₁, corresponding to the melting of the crystalline solid into a smectic phase (Solid → Sm). A smaller endothermic peak at a higher temperature, T₂, indicates the transition from the smectic to the nematic phase (Sm → N). Finally, a very small, sharp peak at T₃ marks the transition to the isotropic liquid (N → I), also known as the clearing point.

  • Cooling Scan: Upon cooling, exothermic peaks corresponding to the reverse transitions are observed. These may be shifted to lower temperatures due to supercooling.

  • Second Heating Scan: The second heating scan should be more reproducible than the first as the initial thermal history has been erased. The transition temperatures and enthalpies obtained from the second heating scan are often considered more representative of the material's intrinsic properties.

// Nodes for axes origin [label="", shape=point]; xaxis [label="Temperature (°C)"]; yaxis [label="Heat Flow (mW)\nEndo Up"];

// Data points for the curve p1 [pos="1,1!", label=""]; p2 [pos="2,1!", label=""]; p3 [pos="2.5,2.5!", label=""]; p4 [pos="3,1!", label=""]; p5 [pos="4,1!", label=""]; p6 [pos="4.5,1.8!", label=""]; p7 [pos="5,1!", label=""]; p8 [pos="6,1!", label=""]; p9 [pos="6.5,1.4!", label=""]; p10 [pos="7,1!", label=""];

// Draw the curve p1 -> p2 -> p3 -> p4 -> p5 -> p6 -> p7 -> p8 -> p9 -> p10 [color="#EA4335"];

// Annotations peak1 [label="Solid → Sm", pos="2.75,2.75!", fontcolor="#202124"]; peak2 [label="Sm → N", pos="4.75,2.05!", fontcolor="#202124"]; peak3 [label="N → I", pos="6.75,1.65!", fontcolor="#202124"];

// Axes origin -> xaxis [label=""]; origin -> yaxis [label=""]; }

Sources

Application Note: Identification of Liquid Crystalline Mesophases in Biphenyl Compounds using Polarized Optical Microscopy (POM)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl derivatives are a significant class of molecules in materials science and pharmaceutical development, known for their ability to form various liquid crystalline phases (mesophases).[1][2] The specific mesophase adopted by a biphenyl compound profoundly influences its physicochemical properties, including solubility, dissolution rate, and bioavailability in drug formulations, as well as the optical and electronic characteristics crucial for display technologies.[3][4] Therefore, accurate identification of these mesophases is a critical step in both materials characterization and drug development. Polarized Optical Microscopy (POM) is a powerful and accessible analytical technique for the qualitative identification of liquid crystal phases.[5][6][7] This application note provides a detailed guide for utilizing POM to identify and characterize the nematic and smectic mesophases commonly exhibited by biphenyl compounds.

Principles of Polarized Optical Microscopy for Liquid Crystal Analysis

The utility of POM in identifying liquid crystal mesophases stems from the anisotropic nature of these materials.[8] Anisotropic substances, unlike isotropic liquids or glasses, exhibit optical properties that vary with the direction of light propagation.[8] This phenomenon, known as birefringence or double refraction, is a hallmark of the ordered molecular arrangements within liquid crystals.[5][9]

A polarized light microscope is equipped with two polarizing filters: a polarizer located before the sample and an analyzer positioned after the sample.[10][11] The polarizer filters incoming unpolarized light, allowing only light waves oscillating in a single plane to pass through and illuminate the sample.[10] When this plane-polarized light interacts with a birefringent liquid crystal sample, it is split into two mutually perpendicular components: the ordinary and extraordinary rays.[9][11] These two rays travel through the material at different velocities, resulting in a phase shift between them.[11]

The analyzer, typically oriented perpendicular to the polarizer (a configuration known as "crossed polars"), recombines the two rays.[5][10] The resulting interference between the phase-shifted rays produces characteristic colors and textures, which are unique to the specific molecular arrangement of the liquid crystal mesophase.[8] Isotropic materials, which do not split the polarized light, appear dark under crossed polarizers.[8]

Key Mesophases of Biphenyl Compounds

Thermotropic liquid crystals, such as many biphenyl derivatives, exhibit phase transitions dependent on temperature.[5] The primary mesophases of interest are the nematic and smectic phases.

  • Nematic (N) Phase: This is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecules, but no positional order.[4][12] The molecules tend to align along a common axis, known as the director.

  • Smectic (Sm) Phases: Smectic phases possess a higher degree of order than nematic phases, exhibiting both orientational order and some degree of positional order, with molecules arranged in layers.[4][12]

    • Smectic A (SmA) Phase: The molecules are oriented perpendicular to the smectic layers.[12]

    • Smectic C (SmC) Phase: The molecules are tilted with respect to the smectic layers.[12]

Experimental Protocol

This section outlines the necessary equipment, sample preparation, and a step-by-step procedure for identifying the mesophases of biphenyl compounds using POM.

Equipment and Materials
  • Polarized Optical Microscope equipped with:

    • Rotating stage[13]

    • Polarizer and Analyzer

    • Objective lenses (e.g., 10x, 20x, 50x)

    • Heating and cooling stage (hot stage) with temperature controller[14][15]

    • Optional: First-order red retardation plate (lambda plate)[5]

  • Microscope slides and cover slips

  • Spatula

  • Hot plate (for melting solid samples)

  • Biphenyl compound for analysis

Sample Preparation

Proper sample preparation is crucial for obtaining clear and representative textures.

  • Solid Samples: Place a small amount (a few milligrams) of the biphenyl compound onto a clean microscope slide.

  • Melting: Gently heat the slide on a hot plate until the compound melts into an isotropic liquid. This ensures a uniform sample thickness and eliminates any previous crystalline history.

  • Cover Slip: Carefully place a cover slip over the molten sample, allowing capillary action to spread the liquid into a thin film. Avoid trapping air bubbles.

  • Cooling: Transfer the slide to the hot stage of the microscope. The analysis will be performed as the sample is cooled from its isotropic liquid state.

Mesophase Identification Procedure

The identification of mesophases is primarily based on the observation of characteristic optical textures that appear as the sample is cooled from the isotropic liquid phase.[5][14]

  • Initial Setup:

    • Place the prepared slide on the hot stage.

    • Heat the sample to a temperature where it is fully in the isotropic liquid phase. Under crossed polarizers, the field of view should be completely dark (extinguished).

    • Set the microscope to the crossed polarizers position.[10]

  • Cooling and Observation:

    • Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).

    • Carefully observe the sample for the appearance of birefringence, which marks the transition from the isotropic liquid to the first liquid crystal mesophase.

  • Identifying the Nematic Phase:

    • Appearance: The transition from the isotropic phase to the nematic phase is often marked by the appearance of small, birefringent droplets that coalesce.[12]

    • Characteristic Textures:

      • Schlieren Texture: This is a very common texture for the nematic phase and is characterized by dark brushes or "threads" that originate from point defects.[12][16] These brushes correspond to regions where the molecular director is aligned with either the polarizer or the analyzer.[17] The number of brushes emanating from a point defect can be two or four.[16]

      • Marbled Texture: This texture appears as a collection of birefringent domains with irregular boundaries, resembling marble.[12]

    • Confirmation: The nematic phase is highly fluid. Gently pressing on the cover slip with a fine point will cause the textures to readily deform and then relax, confirming the liquid-like nature of the phase.

  • Identifying Smectic Phases:

    • Appearance: Upon further cooling from the nematic phase (or directly from the isotropic liquid for some compounds), a transition to a more ordered smectic phase may occur.[18] This transition is often accompanied by a distinct change in the optical texture.

    • Characteristic Textures of Smectic A (SmA):

      • Focal-Conic Fan Texture: This is a classic texture for the SmA phase, appearing as fan-shaped domains.[12][19][20] These arise from the arrangement of the smectic layers in a specific geometric configuration known as focal conic domains.[21]

      • Homeotropic Texture: In some regions, the smectic layers may align parallel to the slide surface, causing the director to be perpendicular to the slide. In this orientation, the sample is not birefringent and will appear dark (extinguished) under crossed polarizers, similar to the isotropic phase.[12][22] The presence of birefringent focal-conic fans alongside dark homeotropic regions is a strong indicator of the SmA phase.[22]

    • Characteristic Textures of Smectic C (SmC):

      • Broken Focal-Conic Fan Texture: The fan texture of the SmC phase often appears "broken" or less smooth compared to the SmA phase due to the tilt of the molecules within the layers.

      • Schlieren Texture: The SmC phase can also exhibit a schlieren texture, but unlike the nematic phase, the point defects will always have four brushes.[16]

  • Further Transitions:

    • As the sample is cooled further, transitions between different smectic phases (e.g., SmA to SmC) or to a crystalline solid phase may be observed.[12] The transition to a crystalline phase is typically marked by the growth of sharp-edged, highly birefringent crystals.

Data Presentation and Interpretation

A systematic recording of observations is essential for accurate phase identification.

Table of Mesophase Textures
MesophaseCharacteristic Optical TexturesKey Distinguishing Features
Nematic (N) Schlieren (2 or 4 brushes), Marbled, Thread-like[12][16]High fluidity, textures are easily sheared.
Smectic A (SmA) Focal-conic fans, Homeotropic (dark) regions[12][20][22]Fans are typically well-formed. Less fluid than the nematic phase.
Smectic C (SmC) Broken focal-conic fans, Schlieren (4 brushes)[12][16]Tilted molecules lead to a "broken" appearance of the fans.
Crystal Sharp-edged, well-defined crystal growthSolid phase with no flow.
Visual Workflow

The following diagram illustrates the general workflow for mesophase identification using POM.

G cluster_prep Sample Preparation cluster_analysis POM Analysis cluster_id Mesophase Identification Sample Place Biphenyl Compound on Slide Melt Melt to Isotropic Liquid Sample->Melt Cover Apply Cover Slip Melt->Cover Heat Heat to Isotropic Phase on Hot Stage Cover->Heat Cool Cool at Controlled Rate Heat->Cool Observe Observe Textures Under Crossed Polars Cool->Observe Birefringence Birefringence Appears? Observe->Birefringence Nematic Nematic Phase (Schlieren/Marbled) Birefringence->Nematic Yes Isotropic Isotropic Liquid Birefringence->Isotropic No Smectic Smectic Phase (Focal-Conic/Homeotropic) Nematic->Smectic On Further Cooling Crystal Crystalline Solid Smectic->Crystal On Further Cooling

Caption: Workflow for POM analysis of biphenyl mesophases.

Self-Validating System and Best Practices

To ensure the trustworthiness and reproducibility of the results, the following practices should be adopted:

  • Thermal Cycling: Perform multiple heating and cooling cycles.[15] Observing the same transition temperatures and textures upon repeated cycles confirms that the transitions are reversible and not due to decomposition. This can be complemented with Differential Scanning Calorimetry (DSC) to quantitatively determine the transition temperatures and enthalpies.[7][14][15]

  • Shear Application: Applying gentle mechanical shear by moving the cover slip can help distinguish between the highly fluid nematic phase and the more viscous smectic phases. The textures in the nematic phase will flow and reform rapidly, while smectic textures will resist deformation or break apart.

  • Use of Retardation Plates: A first-order red (lambda) plate can be inserted into the optical path to enhance contrast and determine the orientation of the molecular director relative to the slow and fast axes of the plate.[5] This can be particularly useful in distinguishing between different smectic phases.

  • Correlation with other Techniques: While POM is excellent for qualitative identification, it should be used in conjunction with other techniques like DSC and X-ray Diffraction (XRD) for unambiguous phase assignment and structural characterization.[7]

Conclusion

Polarized Optical Microscopy is an indispensable tool for the rapid and effective identification of liquid crystalline mesophases in biphenyl compounds. By understanding the principles of birefringence and recognizing the characteristic optical textures, researchers can gain crucial insights into the phase behavior of these materials. The protocols and guidelines presented in this application note provide a robust framework for obtaining reliable and reproducible results, thereby accelerating research and development in both materials science and pharmaceuticals.

References

  • Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]

  • Taylor & Francis Online. (n.d.). Full article: Liquid crystal textures: an overview. [Link]

  • National Center for Biotechnology Information. (n.d.). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. [Link]

  • UEA Digital Repository. (2023, September 26). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. [Link]

  • ResearchGate. (2025, August 10). Polarized light microscopy in the study of liquid crystals. [Link]

  • Kent State University. (n.d.). Polarization Microscope Pictures of Liquid Crystals. [Link]

  • MDPI. (2023, July 30). Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B. [Link]

  • RSC Publishing. (n.d.). On the schlieren texture in nematic and smectic liquid crystals. [Link]

  • Google Patents. (n.d.). Biphenyl based liquid crystal compositions.
  • ResearchGate. (n.d.). Polarized optical microscope textures observed for NT3.5: (a) Nematic.... [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. [Link]

  • The McCrone Group. (n.d.). Polarized Light Microscopy. [Link]

  • MDPI. (n.d.). Focal Conic Stacking in Smectic A Liquid Crystals: Smectic Flower and Apollonius Tiling. [Link]

  • The McCrone Group. (2020, April 23). 5 Polarized Light Microscopy Methods Used to Identify Unknown Particles. [Link]

  • Spectroscopy Online. (2023, May 11). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. [Link]

  • Taylor & Francis Online. (n.d.). Unsymmetrical liquid crystalline dimers containing biphenyl moiety: synthesis, characterisation, mesomorphic study and DFT studies. [Link]

  • Course Hero. (n.d.). Various techniques have been used to characterize liquid crystals. The main factors to be c. [Link]

  • MDPI. (n.d.). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. [Link]

  • Nikon's MicroscopyU. (n.d.). Polarized Light Microscopy. [Link]

  • ResearchGate. (n.d.). Textures of liquid-crystalline mesophases in compounds of B- n series.... [Link]

  • ResearchGate. (n.d.). The focal conic fan texture seen for the smectic A phase exhibited by 1 at 156°C. [Link]

  • PubMed. (2013, November 1). Polarized light microscopy: principles and practice. [Link]

  • Shodhganga. (n.d.). 6.1 The schlieren texture of nematic liquid crystals is charac- terised by a set of points at which the director orientation is. [Link]

  • Massachusetts Institute of Technology. (2005, November). DSC and Polarized light microscopy study of liquid crystals. [Link]

  • Wiley-VCH. (n.d.). Textures of Liquid Crystals. [Link]

  • ResearchGate. (2018, June 5). How to recognise schlieren texture in nematic liquid crystal?. [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves of liquid crystal.... [Link]

  • AZoLifeSciences. (2024, October 3). What are Polarized Light Microscopes and How Do They Work?. [Link]

  • White Rose Research Online. (2017, June 15). The identification of the sign and strength of disclinations in the schlieren (nucleated domain) texture of the nematic phase. [Link]

  • ResearchGate. (n.d.). The focal-conic fan and homeotropic textures of the smectic A phase exhibited by Rlo,8, T = 441.1 K, crossed polarizers. [Link]

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The Biphenyl Backbone: A Versatile Scaffold for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Biphenyl Moiety

In the dynamic landscape of organic electronics, the quest for molecular architectures that offer a harmonious blend of high charge carrier mobility, robust thermal and morphological stability, and tunable optoelectronic properties is relentless. Amidst a vast library of organic semiconductor motifs, the humble biphenyl unit has consistently emerged as a cornerstone in the design of high-performance materials for a spectrum of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

The biphenyl scaffold, consisting of two phenyl rings connected by a single bond, offers a unique combination of structural rigidity and conformational flexibility. The torsional angle between the two rings can be readily tuned through chemical substitution, allowing for precise control over the extent of π-conjugation and, consequently, the material's electronic properties. This inherent tunability, coupled with the potential for functionalization at multiple positions, has made biphenyl derivatives a workhorse for chemists and materials scientists. This guide provides an in-depth exploration of the applications of biphenyl derivatives in organic electronics, complete with detailed application notes and experimental protocols to empower researchers in this exciting field.

I. Biphenyl Derivatives in Organic Light-Emitting Diodes (OLEDs): Illuminating the Path Forward

Biphenyl derivatives have carved out a significant niche in OLED technology, serving as crucial components in various layers of the device stack. Their versatility allows them to function as fluorescent emitters, stable host materials for phosphorescent emitters, and efficient charge-transporting materials.

A. Biphenyl-Based Emitters: The Foundation of Early OLEDs

The inherent blue fluorescence of many biphenyl derivatives made them attractive candidates for emissive materials in early OLEDs. The functionalization of the biphenyl core with various substituents allows for the tuning of the emission color and the improvement of quantum efficiency.

B. Host Materials for Phosphorescent OLEDs (PhOLEDs): A Critical Role in Efficiency

The advent of phosphorescent emitters, which can theoretically achieve 100% internal quantum efficiency, necessitated the development of host materials with high triplet energies to prevent energy back-transfer from the guest phosphorescent dopant. Biphenyl derivatives, with their wide bandgap and high triplet energy levels, have proven to be exceptional hosts.

A prime example is 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), a widely used host material. The carbazole moieties provide excellent hole-transporting properties, while the biphenyl core ensures a high triplet energy.

C. Charge Transport Layers: Facilitating Efficient Carrier Injection and Transport

The performance of an OLED is critically dependent on the balanced injection and transport of holes and electrons from the electrodes to the emissive layer. Biphenyl derivatives have been extensively developed as both hole-transporting layer (HTL) and electron-transporting layer (ETL) materials. Their rigid structure contributes to good film-forming properties and high charge carrier mobility. For instance, triazole-functionalized biphenyl derivatives have been shown to be effective electron-transporting materials.[1]

Application Note & Protocol 1: Synthesis of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP)

This protocol details a common method for the synthesis of CBP, a cornerstone host material for PhOLEDs.

Principle: The synthesis involves a copper-catalyzed Ullmann condensation reaction between 4,4'-diiodobiphenyl and carbazole. The copper catalyst facilitates the C-N bond formation.

Materials:

  • 4,4'-Diiodobiphenyl (369.5 mmol)

  • Carbazole (738.6 mmol)

  • Copper powder (23 g)

  • Potassium carbonate (100 µL)

  • 1,3-Diisopropylbenzene (500 mL)

  • Toluene

  • Methanol

Procedure:

  • To a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 4,4'-diiodobiphenyl, carbazole, copper powder, potassium carbonate, and 1,3-diisopropylbenzene under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 30 hours.

  • Cool the mixture to room temperature.

  • Add an appropriate amount of toluene to the reaction mixture and filter to remove insoluble materials.

  • Remove the solvent from the filtrate by rotary evaporation under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from 500 mL of methanol.

  • Collect the precipitated solid by filtration and dry to yield the final product, 4,4'-bis(carbazol-9-yl)biphenyl (CBP).[2]

Characterization: The purity and identity of the synthesized CBP should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Application Note & Protocol 2: Fabrication of a Phosphorescent OLED via Vacuum Thermal Evaporation

This protocol outlines the fabrication of a typical PhOLED device incorporating a biphenyl-based host material.

Device Structure: ITO / HTL / EML (Biphenyl Host: Phosphorescent Dopant) / HBL / ETL / EIL / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole-Transporting Layer (HTL) material (e.g., TAPC)

  • Biphenyl-based host material (e.g., CBP)

  • Phosphorescent dopant (e.g., Ir(ppy)₃)

  • Hole-Blocking Layer (HBL) material (e.g., TPBi)

  • Electron-Transporting Layer (ETL) material (e.g., Alq₃)

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Vacuum Thermal Evaporation: Place the cleaned substrates in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

  • Layer Deposition: Sequentially deposit the organic layers and the metal cathode under high vacuum. The deposition rates and thicknesses should be carefully controlled using quartz crystal microbalances.

    • HTL (e.g., TAPC): 40 nm at a deposition rate of 1-2 Å/s.

    • EML: Co-evaporate the biphenyl host (e.g., CBP) and the phosphorescent dopant (e.g., Ir(ppy)₃) from separate sources. A typical doping concentration is 6-10 wt%. The total thickness of the EML is typically 20-30 nm, with a host deposition rate of 1-2 Å/s and a dopant deposition rate adjusted to achieve the desired concentration.

    • HBL (e.g., TPBi): 10 nm at a deposition rate of 1 Å/s.

    • ETL (e.g., Alq₃): 30 nm at a deposition rate of 1-2 Å/s.

    • EIL (e.g., LiF): 1 nm at a deposition rate of 0.1-0.2 Å/s.

    • Cathode (Al): 100 nm at a deposition rate of 5-10 Å/s.

  • Encapsulation: After deposition, the devices should be encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Device Characterization Workflow:

OLED_Characterization cluster_fab Device Fabrication cluster_char Characterization cluster_data Performance Metrics Fab Fabricated OLED IVL Current-Voltage-Luminance (I-V-L) Measurements Fab->IVL Apply Voltage EL Electroluminescence (EL) Spectrum Measurement IVL->EL Measure Light Output EQE External Quantum Efficiency (EQE) Calculation IVL->EQE Calculate from I & L PE Power Efficiency (PE) Calculation IVL->PE Calculate from I, V, & L TurnOn Turn-on Voltage IVL->TurnOn Luminance Maximum Luminance IVL->Luminance CIE CIE Coordinates EL->CIE Analyze Spectrum Efficiency Current & Power Efficiency EQE->Efficiency PE->Efficiency

Caption: Workflow for OLED device characterization.

Performance Metrics Measurement:

  • Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra: Measured using a spectroradiometer.

  • External Quantum Efficiency (EQE) and Power Efficiency (PE): Calculated from the I-V-L data and the EL spectrum. The EQE is the ratio of the number of photons emitted to the number of electrons injected.[3] The power efficiency is the ratio of the optical power output to the electrical power input.

Table 1: Performance of OLEDs with Biphenyl-Based Host Materials

Host MaterialDopantMax. EQE (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Reference
BTBPFIrpic30.262.865.9[4]
CBP-CNIr(ppy)₃23.13-80.61[5]

II. Biphenyl Derivatives in Organic Field-Effect Transistors (OFETs): Switching to High Mobility

OFETs are the fundamental building blocks of organic integrated circuits, flexible displays, and sensors. The performance of an OFET is primarily determined by the charge carrier mobility of the organic semiconductor used as the active layer. Biphenyl derivatives, with their rigid and planarizable structures, can facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport.

A. Molecular Design for High-Mobility Biphenyl-Based OFETs

The key to achieving high mobility in biphenyl-based OFETs lies in controlling the molecular packing in the solid state. Introducing bulky substituents at the ortho positions of the biphenyl linkage can induce a twisted conformation, which may hinder close packing. Conversely, planarizing the biphenyl unit or extending the π-conjugation through the introduction of other aromatic moieties can enhance intermolecular interactions and improve mobility.

Application Note & Protocol 3: Fabrication of a Solution-Processed OFET

This protocol describes the fabrication of a bottom-gate, bottom-contact (BGBC) OFET using a solution-processable biphenyl derivative as the semiconductor.

Device Structure: Si/SiO₂ / Au (Source/Drain) / Biphenyl Derivative / Top Contact (optional)

Materials:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • Photoresist and developer for photolithography

  • Gold (Au) for source and drain electrodes

  • Adhesion promoter (e.g., HMDS)

  • Solution of a biphenyl derivative in an organic solvent (e.g., toluene, chlorobenzene)

  • Annealing oven or hotplate

Procedure:

  • Substrate Preparation: Start with a clean Si/SiO₂ wafer.

  • Electrode Patterning:

    • Use standard photolithography to pattern the source and drain electrodes.

    • Deposit a thin layer of chromium (as an adhesion layer) followed by gold using thermal or e-beam evaporation.

    • Lift off the photoresist to define the source and drain electrodes.

  • Substrate Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor and reduce charge trapping.

  • Organic Semiconductor Deposition (Spin-Coating):

    • Prepare a solution of the biphenyl derivative at a specific concentration (e.g., 5-10 mg/mL).

    • Deposit the solution onto the substrate using a spin-coater. A typical two-step spin-coating process might be: 500 rpm for 10 seconds (for spreading) followed by 2000 rpm for 60 seconds (for thinning and drying).[6]

    • The spin-coating parameters (speed, time, and acceleration) should be optimized to achieve a uniform and crystalline film.

  • Annealing: Anneal the film at a temperature below the melting point of the organic semiconductor to improve crystallinity and remove residual solvent. The annealing temperature and time are material-dependent.

  • Top Contact Deposition (Optional): For top-gate devices, a dielectric layer and a gate electrode would be deposited on top of the semiconductor layer.

OFET Characterization Workflow:

OFET_Characterization cluster_fab Device Fabrication cluster_char Characterization cluster_data Performance Metrics Fab Fabricated OFET Output Output Characteristics (Id vs. Vd at constant Vg) Fab->Output Sweep Vd Transfer Transfer Characteristics (Id vs. Vg at constant Vd) Fab->Transfer Sweep Vg Mobility Charge Carrier Mobility (μ) Transfer->Mobility From saturation regime slope OnOff On/Off Current Ratio Transfer->OnOff Ratio of max/min Id Vth Threshold Voltage (Vth) Transfer->Vth Extrapolate from linear regime

Caption: Workflow for OFET device characterization.

Performance Metrics Measurement:

  • Output and Transfer Characteristics: Measured using a semiconductor parameter analyzer.

  • Charge Carrier Mobility (µ): Calculated from the slope of the transfer curve in the saturation regime.[3]

  • On/Off Current Ratio: The ratio of the maximum on-current to the minimum off-current in the transfer curve.[7]

  • Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear extrapolation of the transfer curve.[3]

Table 2: Charge Carrier Mobility of OFETs with Biphenyl-Based Semiconductors

Biphenyl DerivativeDeposition MethodMobility (cm²/Vs)On/Off RatioReference
Biphenyl-substituted TTF (DBP-TTF)Vacuum Deposition0.11-[8]
Poly-TPDSolution Processing1 x 10⁻⁴-[9]

III. Biphenyl Derivatives in Organic Solar Cells (OSCs): Harvesting Light with Novel Materials

The efficiency of OSCs is highly dependent on the properties of the donor and acceptor materials in the photoactive layer. Biphenyl derivatives are being explored as components of both donor and acceptor materials, as well as in charge transport layers, to enhance the power conversion efficiency (PCE) of these devices.

A. Biphenyls in Non-Fullerene Acceptors (NFAs)

The limitations of fullerene-based acceptors, such as weak absorption in the visible region, have spurred the development of non-fullerene acceptors. The biphenyl unit can be incorporated into the molecular structure of NFAs to tune their energy levels and enhance their electron-accepting properties.

B. Biphenyl-Containing Hole Transport Materials (HTMs)

In perovskite solar cells, a type of OSC, the hole transport material plays a crucial role in extracting holes from the perovskite layer and transporting them to the anode. Biphenyl-based molecules have been investigated as cost-effective and efficient HTMs.

Application Note & Protocol 4: Fabrication and Characterization of an Organic Solar Cell

This protocol provides a general procedure for the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell.

Device Structure: ITO / HTL / Active Layer (Donor:Acceptor) / ETL / Al

Materials:

  • ITO-coated glass substrates

  • Hole-Transporting Layer (HTL) material (e.g., PEDOT:PSS)

  • Donor material (e.g., a conjugated polymer)

  • Acceptor material (a biphenyl-based NFA or fullerene derivative)

  • Electron-Transporting Layer (ETL) material (e.g., Ca, LiF)

  • Aluminum (Al)

  • Organic solvent for the active layer (e.g., chlorobenzene, o-dichlorobenzene)

Procedure:

  • Substrate Cleaning: Follow the same procedure as for OLED fabrication.

  • HTL Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal.

  • Active Layer Deposition:

    • Prepare a solution of the donor and acceptor materials in a suitable solvent. The ratio of donor to acceptor and the total concentration are critical parameters to optimize.

    • Spin-coat the active layer solution onto the HTL in a nitrogen-filled glovebox.

    • Anneal the active layer to optimize the morphology of the bulk heterojunction.

  • ETL and Cathode Deposition: Transfer the substrates to a vacuum thermal evaporator and deposit the ETL and the aluminum cathode.

OSC Characterization Workflow:

OSC_Characterization cluster_fab Device Fabrication cluster_char Characterization cluster_data Performance Metrics Fab Fabricated OSC JV Current Density-Voltage (J-V) Measurement under Illumination Fab->JV AM 1.5G Illumination EQE_spec External Quantum Efficiency (EQE) Spectroscopy Fab->EQE_spec Monochromatic Light Voc Open-Circuit Voltage (Voc) JV->Voc Jsc Short-Circuit Current Density (Jsc) JV->Jsc FF Fill Factor (FF) JV->FF PCE Power Conversion Efficiency (PCE) JV->PCE PCE = (Voc * Jsc * FF) / Pin EQE_spec->Jsc Integrate over solar spectrum

Caption: Workflow for OSC device characterization.

Performance Metrics Measurement:

  • Current Density-Voltage (J-V) Characteristics: Measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter.[10]

  • Power Conversion Efficiency (PCE): Calculated from the J-V curve using the formula: PCE = (Voc × Jsc × FF) / Pin, where Voc is the open-circuit voltage, Jsc is the short-circuit current density, FF is the fill factor, and Pin is the incident power density.[10]

  • External Quantum Efficiency (EQE): Measured as a function of wavelength to determine the spectral response of the device.

Table 3: Performance of Organic Solar Cells with Biphenyl-Based Components

Device TypeBiphenyl ComponentPCE (%)Voc (V)Jsc (mA/cm²)FFReference
Perovskite Solar CellTPA-BPV-TPA (HTM)16.42---[11]
Inverted OSCBiphenyl as additive----[12]

IV. Conclusion and Future Outlook

Biphenyl derivatives have unequivocally demonstrated their value as a versatile and highly adaptable platform for the development of advanced materials for organic electronics. Their tunable electronic properties, good charge transport characteristics, and robust stability have led to their successful implementation in OLEDs, OFETs, and OSCs.

The future of biphenyl-based materials in organic electronics is bright. Continued research will undoubtedly focus on the rational design of novel biphenyl derivatives with even more tailored properties. For OLEDs, this will involve the development of new host materials with higher triplet energies for efficient blue PhOLEDs and thermally activated delayed fluorescence (TADF) emitters. In the realm of OFETs, the focus will be on designing biphenyl derivatives that self-assemble into highly ordered structures to achieve even higher charge carrier mobilities. For organic solar cells, the exploration of biphenyl-containing non-fullerene acceptors and stable hole transport materials will be key to pushing power conversion efficiencies to new heights.

The detailed protocols and application notes provided in this guide serve as a starting point for researchers to explore the vast potential of biphenyl derivatives. By understanding the fundamental principles behind their synthesis, device fabrication, and characterization, the scientific community can continue to innovate and unlock the full potential of these remarkable molecules in the ever-evolving field of organic electronics.

V. References

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  • Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. National Institutes of Health. (2020). [Link]

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  • Scalable fabrication of organic solar cells based on non-fullerene acceptors. ResearchGate. (2020). [Link]

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  • (R)-(+)- and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). Organic Syntheses Procedure. [Link]

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  • Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. MDPI. (2023). [Link]

  • Spin-coating fabrication of high-yield and uniform organic thin-film transistors via a primer template growth. Wiley Online Library. (2024). [Link]

  • Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. MDPI. [Link]

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  • Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. MDPI. (2024). [Link]

  • (a) Summary of charge carrier mobilities in OFET devices fabricated... ResearchGate. [Link]

  • Modeling of the Electrical Characteristics of an Organic Field Effect Transistor in Presence of the Bending Effects. Purdue e-Pubs. (2020). [Link]

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  • Enhancing Power Conversion Efficiency of Organic Solar Cells with Magnetoplasmonic Fe3O4@Au@m-ABS Nanoparticles. MDPI. (2024). [Link]

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  • Recent Developments of Organic Optoelectronic Functional Materials and Devices Based on Biphenyl Derivatives. Researching. [Link]

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  • Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules. MDPI. (2024). [Link]

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  • Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells. Frontiers. (2024). [Link]

  • Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. MDPI. [Link]

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Application Notes and Protocols for the Preparation of Antifungal Compounds from Biphenyl-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Agents and the Promise of the Biphenyl Scaffold

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health.[1][2] This necessitates the urgent development of novel antifungal agents with improved efficacy and safety profiles. The biphenyl scaffold has emerged as a promising starting point for the design of new therapeutic agents due to its structural rigidity and synthetic tractability, which allow for the precise spatial orientation of various pharmacophoric groups.[2][3] Biphenyl derivatives have demonstrated a wide spectrum of biological activities, including antifungal properties.[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of antifungal compounds derived from biphenyl-4-carboxylic acid, targeting researchers and professionals in drug development.

The strategic focus of this guide is on the synthesis of biphenyl-imidazole and biphenyl-hydrazide/thiazolidinone derivatives. The rationale for selecting these classes of compounds is twofold. Firstly, azole-based antifungals, including imidazoles, are a cornerstone of antifungal therapy, primarily acting through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[5][6] Secondly, the modification of the carboxylic acid moiety into hydrazides and subsequently into other heterocyclic systems like thiazolidinones offers a versatile platform for creating diverse chemical libraries with a range of antifungal activities.

This document will provide not just a series of synthetic steps, but also the underlying chemical logic and strategic considerations that inform the experimental design. By understanding the "why" behind each protocol, researchers can be better equipped to troubleshoot, adapt, and innovate in their own drug discovery efforts.

Synthetic Strategy Overview: From a Common Intermediate to Diverse Antifungal Candidates

The overall synthetic strategy is designed to be modular, allowing for the generation of a variety of antifungal candidates from a common set of key intermediates derived from biphenyl-4-carboxylic acid. The workflow begins with the activation of the carboxylic acid, followed by the introduction of different functionalities to build the desired molecular frameworks.

G cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Antifungal Compound Classes A Biphenyl-4-carboxylic Acid B Biphenyl-4-carbonyl chloride A->B Activation C Biphenyl-4-carboxylic acid hydrazide B->C Hydrazinolysis D Biphenyl Imidazole Derivatives B->D Multi-step Synthesis E Biphenyl Hydrazone Derivatives C->E Condensation F Biphenyl Thiazolidinone Amides E->F Cyclization

Figure 1: A high-level overview of the synthetic pathways from biphenyl-4-carboxylic acid to various classes of antifungal compounds.

Part 1: Synthesis of Key Intermediates

The efficient synthesis of the target antifungal compounds hinges on the reliable preparation of key intermediates. This section details the protocols for the synthesis of biphenyl-4-carbonyl chloride and biphenyl-4-carboxylic acid hydrazide.

Protocol 1.1: Synthesis of Biphenyl-4-carbonyl chloride

Rationale: The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with a variety of nucleophiles, making them versatile intermediates. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the purification of the product.

Materials:

  • Biphenyl-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Rotary evaporator

  • Standard glassware for reflux under anhydrous conditions

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add biphenyl-4-carboxylic acid.

  • Add anhydrous toluene to suspend the acid.

  • Carefully add thionyl chloride in excess (typically 2-3 equivalents).

  • Add a catalytic amount of DMF (a few drops).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the dissolution of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by rotary evaporation. It is advisable to co-evaporate with anhydrous toluene a few times to ensure complete removal of residual SOCl₂.

  • The resulting crude biphenyl-4-carbonyl chloride, a solid, can be used in the next step without further purification.

Self-Validation: The successful formation of the acyl chloride can be qualitatively confirmed by its characteristic sharp odor and its vigorous reaction with water or alcohols. For rigorous characterization, an IR spectrum will show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber (typically around 1780-1815 cm⁻¹).

Protocol 1.2: Synthesis of Biphenyl-4-carboxylic acid hydrazide

Rationale: Carboxylic acid hydrazides are key building blocks for the synthesis of various heterocyclic compounds, including hydrazones and thiazolidinones.[7] They are typically synthesized by the reaction of an activated carboxylic acid derivative, such as an ester or an acyl chloride, with hydrazine hydrate.[8] Using the acyl chloride prepared in the previous step provides a direct and efficient route.

Materials:

  • Biphenyl-4-carbonyl chloride

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Ice bath

  • Standard glassware for reactions at controlled temperatures

Procedure:

  • Dissolve the crude biphenyl-4-carbonyl chloride in anhydrous THF in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate flask, prepare a solution of hydrazine hydrate (2-3 equivalents) in THF.

  • Slowly add the hydrazine hydrate solution to the stirred solution of biphenyl-4-carbonyl chloride, maintaining the temperature below 10 °C. A white precipitate will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the precipitate is collected by filtration, washed with cold water to remove hydrazine hydrochloride, and then with a small amount of cold THF.

  • Dry the solid under vacuum to obtain biphenyl-4-carboxylic acid hydrazide.

Self-Validation: The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The IR spectrum should show characteristic N-H stretching bands (around 3200-3400 cm⁻¹) and a C=O stretching band (around 1640-1680 cm⁻¹).

Part 2: Synthesis of Biphenyl-Imidazole Antifungal Agents

Biphenyl-imidazole derivatives have shown potent antifungal activity, often by inhibiting the fungal enzyme CYP51.[1][9] The synthesis of these compounds typically involves a multi-step sequence starting from an appropriately substituted biphenyl ketone.

G A Biphenyl-4-carbonyl chloride C Friedel-Crafts Acylation A->C B Substituted Benzene B->C D α-Bromination C->D E Reaction with Imidazole D->E

Figure 2: Synthetic workflow for the preparation of biphenyl-imidazole derivatives.

Protocol 2.1: Representative Synthesis of a Biphenyl Imidazole Derivative

This protocol provides a general method for the synthesis of a biphenyl imidazole antifungal agent, which can be adapted for the synthesis of a variety of analogs.

Step 1: Friedel-Crafts Acylation

  • To a solution of biphenyl-4-carbonyl chloride in an anhydrous solvent such as dichloromethane (DCM), add a substituted benzene derivative (e.g., anisole).

  • Cool the mixture in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or recrystallization.

Step 2: α-Bromination of the Ketone

  • Dissolve the ketone from the previous step in a suitable solvent like glacial acetic acid.

  • Add a solution of bromine in acetic acid dropwise at room temperature.

  • Stir the mixture until the color of bromine disappears.

  • Pour the reaction mixture into ice-water and collect the precipitated α-bromo ketone by filtration.

  • Wash the solid with water and dry it.

Step 3: N-Alkylation of Imidazole

  • To a solution of the α-bromo ketone in a polar aprotic solvent such as acetonitrile or DMF, add imidazole and a base like potassium carbonate (K₂CO₃).

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to afford the desired biphenyl imidazole derivative.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Part 3: Synthesis of Biphenyl-Hydrazone and Thiazolidinone Derivatives

The derivatization of biphenyl-4-carboxylic acid hydrazide into hydrazones and subsequently into thiazolidinones provides a facile route to compounds with potential antifungal activity.[7]

Protocol 3.1: Synthesis of Biphenyl-4-carboxylic acid Aryl Hydrazones
  • Dissolve biphenyl-4-carboxylic acid hydrazide in a suitable solvent like ethanol.

  • Add an appropriate aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the mixture to room temperature, and the precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure hydrazone.

Protocol 3.2: Synthesis of Biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl amides
  • In a round-bottom flask, mix the biphenyl-4-carboxylic acid aryl hydrazone with thioglycolic acid in a solvent such as anhydrous dioxane.

  • Add a catalytic amount of anhydrous zinc chloride (ZnCl₂).

  • Reflux the mixture for 8-10 hours.

  • Pour the cooled reaction mixture into a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the final thiazolidinone derivative.

Part 4: Antifungal Activity and Structure-Activity Relationship (SAR)

The synthesized compounds should be evaluated for their in vitro antifungal activity against a panel of pathogenic fungi, such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) is a key parameter to quantify their potency.

Compound ClassRepresentative StructureTarget FungiMIC Range (µg/mL)Reference
Biphenyl ImidazolesSubstituted biphenyl-imidazoleC. albicans, C. neoformans0.03125 - 2[1]
Biphenyl HydrazonesBiphenyl-hydrazoneC. albicans, A. nigerPromising results reported[7]
Biphenyl ThiazolidinonesBiphenyl-thiazolidinoneC. albicans, A. nigerPromising results reported[7]

Structure-Activity Relationship Insights:

  • Biphenyl Imidazoles: The antifungal activity is sensitive to the substitution pattern on the biphenyl and the appended aromatic rings. Halogen substitutions, particularly fluorine, on the biphenyl ring can enhance antifungal potency.[9] The nature and position of substituents on the phenyl ring attached to the imidazole moiety also significantly influence the activity.

  • General Trends: For many biphenyl derivatives, lipophilicity plays a crucial role in their antifungal activity. The introduction of specific functional groups can modulate the electronic and steric properties of the molecule, affecting its interaction with the target enzyme.

Part 5: Mechanism of Action: Inhibition of Fungal CYP51

A primary mechanism of action for azole-based antifungal agents derived from biphenyl-4-carboxylic acid is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition A Lanosterol B Intermediate A->B CYP51 C Ergosterol B->C D Biphenyl Imidazole Antifungal E CYP51 (Lanosterol 14α-demethylase) D->E Binds to and Inhibits

Figure 3: The mechanism of action of biphenyl imidazole antifungals via the inhibition of CYP51 in the ergosterol biosynthesis pathway.

The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and cell death.[5] The nitrogen atom in the imidazole ring of the antifungal compound coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[10]

Conclusion

Biphenyl-4-carboxylic acid serves as a versatile and valuable starting material for the synthesis of a diverse range of compounds with promising antifungal activities. The modular synthetic strategies outlined in these application notes provide a robust framework for the development of novel antifungal agents. By understanding the underlying chemical principles and the structure-activity relationships, researchers can rationally design and synthesize new biphenyl derivatives with enhanced potency and an improved pharmacological profile, contributing to the ongoing fight against fungal infections.

References

  • Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. Bioorganic & Medicinal Chemistry, 25(2), 756-768. [Link]

  • Design, synthesis and evaluation of biphenyl imidazole analogues as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2641. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. ResearchGate. [Link]

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. [Link]

  • Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. ResearchGate. [Link]

  • Construction of antifungal dual-target (SE, CYP51) pharmacophore models and the discovery of novel antifungal inhibitors. Scientific Reports, 9(1), 12224. [Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 9, 2273. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. [Link]

  • Imidazole antifungals. Research Starters. [Link]

  • Synthesis method for 4,4'-biphenyldicarboxylic acid.
  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews, 114(21), 10829-10861. [Link]

  • Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Omega. [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark. [Link]

  • Preparation of biphenyl-4-carboxylic acid 5-(arylidene). ResearchGate. [Link]

  • Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Chemistry, 10, 935598. [Link]

  • Preparation of bifonazole, useful as antimycotic agent, comprises reacting biphenyl-4-yl(phenyl) methanol with chlorinating agent in cyclohexane and then with imidazole.
  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. ResearchGate. [Link]

  • Antifungal Biphenyl Derivatives from Sorbus pohuashanensis Leaves Infected by Alternaria tenuissi and Their Effect against Crop Pathogens. Chemistry & Biodiversity, 18(5), e2100079. [Link]

  • Design and Synthesis of Imidazole and Benzimidazole Derivatives as Antifungal Agents. ResearchGate. [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1146. [Link]

  • Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. Patsnap. [Link]

  • A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 67(26), 9471-9474. [Link]

  • Mechanisms of action of the antimycotic imidazoles. Journal of Antimicrobial Chemotherapy, 3(Suppl B), 53-59. [Link]

  • Azole | Imidazole and Triazole Mechanism of Action | Antifungal Medicines. YouTube. [Link]

  • Structural basis of human CYP51 inhibition by antifungal azoles. Journal of Molecular Biology, 399(3), 474-486. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. Pharmaceutics, 15(12), 2709. [Link]

  • Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through two primary routes:

  • Route A: Williamson Ether Synthesis followed by functional group manipulation. This is a classical and often reliable method that involves the formation of the ether linkage as a key step.

  • Route B: Suzuki-Miyaura Cross-Coupling. This modern approach offers a powerful way to form the biphenyl carbon-carbon bond directly.

This guide will cover potential issues and optimization strategies for both pathways.

Troubleshooting Guide

Route A: Williamson Ether Synthesis Approach

This route typically starts with 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid and 1-bromooctane.

Q: I am getting a low yield for the Williamson ether synthesis step. What are the possible causes and how can I improve it?

A: Low yields in this SN2 reaction can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Incomplete Deprotonation of the Phenol: The phenoxide is a much more potent nucleophile than the neutral phenol.[1] Incomplete deprotonation leads to a slower and less efficient reaction.

    • Solution: Ensure you are using a sufficiently strong base and appropriate stoichiometry. Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are commonly used. Using a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can significantly increase the rate of deprotonation.[1] Ensure the base is fresh and has been stored under anhydrous conditions.

  • Poor Solubility of Reactants: The biphenyl starting material may have limited solubility in common solvents, hindering the reaction.

    • Solution: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often more effective than ethanol/water mixtures for dissolving the potassium salt of the phenol.[2] This enhances the nucleophilicity of the phenoxide.

  • Suboptimal Reaction Temperature and Time: The reaction may be too slow at lower temperatures.

    • Solution: Increasing the reaction temperature, for instance to 80-100 °C, can accelerate the reaction.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which could range from a few hours to 24 hours.[2][3]

  • Side Reaction: Elimination of 1-bromooctane: While less likely with a primary alkyl halide, high temperatures and a sterically hindered base can promote the E2 elimination of HBr from 1-bromooctane to form 1-octene.

    • Solution: Use a non-hindered base like KOH or K₂CO₃. Avoid excessively high temperatures if elimination becomes a significant issue.

  • Leaving Group Reactivity: While bromide is a good leaving group, iodide is even better.[1]

    • Solution: Consider using 1-iodooctane instead of 1-bromooctane. Alternatively, you can add a catalytic amount of potassium iodide (KI) to the reaction mixture to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.

Q: My final product after the Williamson ether synthesis is impure, and I'm struggling with purification. What are the likely impurities and how can I remove them?

A: Common impurities include unreacted 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid and excess 1-bromooctane.

  • Removal of Unreacted Phenol:

    • Solution: The carboxylic acid and phenolic protons are acidic. You can perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base such as sodium bicarbonate (NaHCO₃) solution. The desired product and the unreacted starting material will be deprotonated and move to the aqueous layer. The unreacted 1-bromooctane will remain in the organic layer. Subsequently, acidify the aqueous layer with dilute HCl to a pH of around 4-6 to precipitate your product and the unreacted starting material.[4] If the starting material persists, a careful recrystallization or column chromatography may be necessary.

  • Removal of Excess 1-bromooctane:

    • Solution: 1-bromooctane is a nonpolar liquid. After the reaction, it can be removed by washing the organic extract with water and brine.[5] If it persists, it can be removed during recrystallization or by column chromatography. Due to its volatility compared to the product, it can sometimes be removed under high vacuum, though this is less precise.

  • Recrystallization:

    • Solution: Recrystallization is a powerful purification technique for solid products.[2] A mixture of methanol and dichloromethane or ethanol and water can be effective.[2] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product.

Route B: Suzuki-Miyaura Cross-Coupling Approach

This route can be performed in two ways:

  • Path B1: (4-(Octyloxy)phenyl)boronic acid + 4-bromobenzoic acid

  • Path B2: 4-Carboxyphenylboronic acid + 1-bromo-4-(octyloxy)benzene

Q: My Suzuki coupling reaction is giving a low yield. How can I optimize the reaction conditions?

A: The Suzuki-Miyaura coupling is a robust reaction, but its efficiency depends on several parameters.[6][7]

  • Catalyst and Ligand Choice: The palladium catalyst and its ligand are crucial for the reaction's success.

    • Solution: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst.[5] Alternatively, you can generate the active Pd(0) species in situ from palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand like triphenylphosphine (PPh₃).[8] This can be more cost-effective and less sensitive to air.[8] For challenging couplings, more specialized ligands may be required.

  • Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle.[6]

    • Solution: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used.[5][9] The choice of base can be critical, and sometimes stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can improve yields, especially with less reactive substrates.

  • Solvent System: The solvent needs to facilitate the interaction of both the organic and aqueous phases.

    • Solution: A mixture of an organic solvent and water is common. Toluene, 1,4-dioxane, or 1-propanol with an aqueous base solution are effective systems.[5][8]

  • Reaction Temperature:

    • Solution: Suzuki couplings are often run at elevated temperatures, typically between 80-100 °C, to ensure a reasonable reaction rate.[5]

  • Side Reaction: Homocoupling of Boronic Acids: The boronic acid can react with itself to form a symmetrical biphenyl byproduct.

    • Solution: This can be minimized by ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that can contribute to homocoupling.[2] Additionally, carefully controlling the stoichiometry of the reactants can help.

Q: I suspect my boronic acid is degrading, leading to poor reaction outcomes. How can I handle and store boronic acids correctly?

A: Boronic acids can be prone to decomposition, particularly through protodeboronation (loss of the boronic acid group).

  • Storage:

    • Solution: Store boronic acids in a cool, dry place, preferably in a desiccator. Some are sensitive to light and should be stored in amber vials.

  • Reaction Setup:

    • Solution: Use the boronic acid as soon as possible after weighing it out. Avoid prolonged exposure to air and moisture. If you suspect degradation, you can try purifying the boronic acid by recrystallization before use.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better, Williamson ether synthesis or Suzuki coupling?

A1: The "better" route depends on the availability and cost of the starting materials, as well as the scale of the synthesis.

  • The Williamson ether synthesis route is often more straightforward if 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid is readily available. It is a well-established reaction with generally high yields.

  • The Suzuki coupling route offers more flexibility in terms of the starting materials you can use. It is a very powerful C-C bond-forming reaction and can be advantageous if the substituted phenylboronic acids or aryl halides are more accessible.[10]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method.[5] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials and the product. Visualize the spots under a UV lamp.[5] The product, having a larger conjugated system, should have a different Rf value than the starting materials.

Q3: What is the best way to purify the final product, this compound?

A3: A combination of acid-base extraction and recrystallization is highly effective.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base to move the carboxylic acid into the aqueous layer, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer to precipitate the pure product.[11]

  • Recrystallization: After extraction, recrystallize the solid product from a suitable solvent system like ethanol/water or methanol/dichloromethane to remove any remaining impurities.[2]

Q4: Can I use a protected carboxylic acid in the Suzuki coupling reaction?

A4: Yes, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can sometimes be beneficial. The free carboxylic acid can sometimes interfere with the catalytic cycle. If you choose this approach, you will need to add a final hydrolysis step to deprotect the ester and obtain the desired carboxylic acid.[12][13]

Q5: Are there any "green" chemistry considerations for this synthesis?

A5: Yes, you can make the synthesis more environmentally friendly.

  • For the Suzuki coupling, using water as a solvent with a water-soluble catalyst is a greener alternative.[9]

  • For the Williamson ether synthesis, solvent-free conditions have been reported for similar reactions and may be applicable here.[14]

  • Minimize the use of hazardous solvents for purification by relying more on recrystallization than column chromatography where possible.

Experimental Protocols

Protocol A: Williamson Ether Synthesis

Step-by-step methodology:

  • To a solution of 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (1 equivalent) in a mixture of ethanol and water (e.g., 10:1 v/v), add potassium hydroxide (KOH, ~4 equivalents).[2]

  • Reflux the mixture under a nitrogen atmosphere for 30 minutes.[2]

  • Add 1-bromooctane (~2 equivalents) to the reaction mixture.[2]

  • Continue to reflux for 24 hours, monitoring the reaction by TLC.[2]

  • After completion, cool the reaction to room temperature and adjust the pH to ~6 with dilute HCl.[2]

  • Filter the resulting solid precipitate and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane).[2]

Protocol B: Suzuki-Miyaura Cross-Coupling

Step-by-step methodology:

  • In a round-bottom flask, combine 4-bromobenzoic acid (1 equivalent), (4-(octyloxy)phenyl)boronic acid (~1.1 equivalents), and a suitable solvent like 1,4-dioxane/water (e.g., 4:1 v/v).[5]

  • Add potassium carbonate (K₂CO₃, ~2 equivalents) to the mixture.[5]

  • Purge the mixture with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (~0.02-0.05 equivalents).[5]

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.[5]

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.[5]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[5]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Data Summary

ParameterWilliamson Ether SynthesisSuzuki-Miyaura Coupling
Typical Yield 70-85%75-95%
Key Reagents 4'-hydroxybiphenyl-4-carboxylic acid, 1-bromooctane, KOHAryl halide, arylboronic acid, Pd catalyst, base
Common Solvents Ethanol/Water, DMF, DMSOToluene, Dioxane, Propanol (often with water)
Reaction Temp. Reflux (~80-100 °C)80-100 °C
Key Advantages Classical, reliable methodHigh yield, functional group tolerance, flexibility
Potential Issues Incomplete reaction, side reactionsCatalyst deactivation, boronic acid decomposition

Visualizations

Synthetic Routes Overview

G cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Suzuki-Miyaura Coupling A1 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid A3 This compound A1->A3 KOH, EtOH/H₂O, Reflux A2 1-bromooctane A2->A3 B1 (4-(Octyloxy)phenyl)boronic acid B3 This compound B1->B3 Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C B2 4-bromobenzoic acid B2->B3

Caption: Overview of the two primary synthetic routes.

Troubleshooting Logic for Low Yield

G cluster_williamson Williamson Troubleshooting cluster_suzuki Suzuki Troubleshooting start Low Yield Observed q1 Which Synthetic Route? start->q1 r_williamson Williamson Ether Synthesis q1->r_williamson Route A r_suzuki Suzuki Coupling q1->r_suzuki Route B w1 Incomplete Deprotonation? r_williamson->w1 s1 Catalyst/Ligand Issue? r_suzuki->s1 w1_sol Use stronger base (e.g., NaH) or aprotic solvent (DMF) w1->w1_sol w2 Poor Solubility? w1->w2 w2_sol Switch to DMF or DMSO w2->w2_sol w3 Slow Reaction Rate? w2->w3 w3_sol Increase temperature and/or reaction time w3->w3_sol s1_sol Try different Pd source (e.g., Pd(OAc)₂ + PPh₃) s1->s1_sol s2 Ineffective Base? s1->s2 s2_sol Try K₃PO₄ or Cs₂CO₃ s2->s2_sol s3 Homocoupling Side Reaction? s2->s3 s3_sol Ensure inert atmosphere s3->s3_sol

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • DE19831817C1 - Production of biphenyl carboxylic acid compounds. Google Patents.
  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-biphenylcarboxaldehyde. Organic Syntheses, 75, 53. Available from: [Link]

  • Massah, A. R., Mosharafian, M., Momeni, A. R., Aliyan, H., & Naghash, H. J. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807–1815. Available from: [Link]

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). PMC - NIH. Available from: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available from: [Link]

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). ResearchGate. Available from: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. Available from: [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Available from: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Available from: [Link]

  • Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. PrepChem.com. Available from: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available from: [Link]

  • Preparation and use of biphenyl carboxylic acids, alcohols, and esters. Google Patents.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available from: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Available from: [Link]

  • Williamson ether synthesis of ETHER || SN2|| Preparation of ether. (2022). YouTube. Available from: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. Available from: [Link]

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Technical Support Center: Purification of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development and materials science who are working with this liquid crystal intermediate. Achieving high purity is critical for its performance in downstream applications. This document provides in-depth, field-proven insights into purification methodologies, troubleshooting common issues, and ensuring the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The three most effective and commonly employed purification techniques for this class of compound are:

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities, especially if the crude product is already relatively clean. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at varying temperatures.[1][2]

  • Acid-Base Extraction: This chemical method is exceptionally effective for separating the acidic target compound from neutral or basic impurities.[3][4] The carboxylic acid is converted into its water-soluble carboxylate salt, allowing for the removal of water-insoluble organic impurities before it is regenerated by acidification.[5][6][7]

  • Column Chromatography: This technique is ideal for separating complex mixtures or when impurities have polarities similar to the product.[8] It offers high resolution but is generally more time-consuming and solvent-intensive than the other methods.[8][9]

Q2: How do I decide which purification method is best for my sample?

A2: The optimal method depends on the nature and quantity of the impurities present in your crude material. The following decision tree provides a logical workflow for selecting a purification strategy.

G Start Crude this compound IsColored Are significant colored impurities present? Start->IsColored ImpurityPolarity Are impurities primarily neutral (non-polar)? (e.g., unreacted 1-bromooctane) IsColored->ImpurityPolarity  No AcidBase Method 2: Acid-Base Extraction (may include activated carbon) IsColored->AcidBase  Yes Recrystallization Method 1: Recrystallization ImpurityPolarity->Recrystallization  No / Unsure ImpurityPolarity->AcidBase  Yes PurityCheck Is purity still insufficient after initial method? ColumnChrom Method 3: Column Chromatography PurityCheck->ColumnChrom  Yes End High-Purity Product PurityCheck->End  No Recrystallization->PurityCheck AcidBase->PurityCheck ColumnChrom->End

Caption: Decision tree for selecting a purification method.

Q3: What are the most common impurities I should expect?

A3: Impurities are typically related to the synthetic route. If using a Williamson ether synthesis from 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid and 1-bromooctane, common impurities include:

  • Unreacted 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid: A polar, acidic starting material.

  • Unreacted 1-bromooctane: A non-polar, neutral starting material.

  • Potassium carbonate/hydroxide: Inorganic base catalyst, easily removed with aqueous washes.

If synthesized via a Suzuki coupling, you may encounter unreacted starting materials, boronic acid homo-coupling products, or residual palladium catalyst.[10]

Q4: How can I reliably assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot suggests high purity.

  • Melting Point Analysis: A sharp melting point range (within 1-2°C) is indicative of a pure crystalline solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.[11][12]

Troubleshooting Guide: Common Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield from Recrystallization 1. The compound is too soluble in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration.1. Choose a solvent in which the compound has lower solubility at room temperature, or use a co-solvent system (e.g., add a non-polar "anti-solvent").[13] 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Preheat the filtration funnel and flask to prevent cooling and crystallization.
Compound "Oils Out" During Recrystallization 1. The solution is supersaturated, or cooling is too rapid. 2. The melting point of the compound is lower than the boiling point of the solvent. 3. Presence of impurities inhibiting crystal lattice formation.1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask can initiate crystallization.[14] 2. Choose a lower-boiling point solvent. 3. Perform a preliminary purification (e.g., acid-base wash) before recrystallizing.
Poor Separation in Column Chromatography 1. Inappropriate mobile phase (eluent) polarity. 2. Column was packed improperly (channeling). 3. Column was overloaded with crude material.1. Optimize the eluent system using TLC. If the compound elutes too quickly, decrease eluent polarity. If it doesn't move, increase polarity. 2. Repack the column using a slurry method to ensure a uniform stationary phase.[15] 3. Use a larger column or reduce the amount of sample loaded.
No Precipitation After Acidification (Acid-Base Extraction) 1. The pH is not low enough to protonate the carboxylate. 2. The solution is too dilute. 3. The protonated acid is soluble in the aqueous/solvent mixture.1. Continue adding acid (e.g., 1M HCl) dropwise until the pH is well below the pKa of the carboxylic acid (target pH 2-4).[5] Check with pH paper. 2. If possible, reduce the volume by evaporation or extract the product into an organic solvent like ethyl acetate. 3. Extract the acidified aqueous solution with an organic solvent. The product should move into the organic layer, which can then be dried and evaporated.
Persistent Emulsion During Liquid-Liquid Extraction 1. Vigorous shaking of the separatory funnel. 2. High concentration of solutes.1. Use gentle, swirling inversions instead of vigorous shaking. 2. Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase, which helps to break up emulsions.[9]

Standard Operating Protocols (SOPs)

SOP 1: Purification by Recrystallization

This protocol is most effective when the crude product is >85% pure. The key is selecting an appropriate solvent system where the target compound is highly soluble when hot and poorly soluble when cold.

1. Solvent Selection:

  • Evaluate potential solvents. Based on literature for similar compounds, promising candidates include ethanol, methanol, ethyl acetate, or mixtures like methanol/dichloromethane or toluene/petroleum ether.[5][12]

  • Test: Place a small amount of crude material in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it is insoluble at room temperature but dissolves upon heating, it is a good candidate.

2. Step-by-Step Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to the flask and bring the mixture to a boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

SOP 2: Purification by Acid-Base Extraction

This is the preferred method for removing neutral impurities (e.g., unreacted 1-bromooctane) or for samples with significant colored contaminants.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve crude product in organic solvent (e.g., Ethyl Acetate) B 2. Add aqueous base (e.g., 1M NaOH) to separatory funnel. Mix gently. A->B C Separate Layers B->C D Organic Layer: Contains neutral impurities. (Discard) C->D E Aqueous Layer: Contains sodium salt of product. C->E F 3. Acidify aqueous layer with 1M HCl to pH ~2-4. E->F G 4. Collect precipitate by vacuum filtration. F->G H 5. Wash solid with deionized water. G->H I 6. Dry product under vacuum. H->I

Caption: Workflow for purification via acid-base extraction.

1. Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.

  • Extraction: Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.[3][5] Stopper the funnel and invert gently several times, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask. The upper organic layer contains neutral impurities and can be discarded. For best results, re-extract the organic layer with a fresh portion of the basic solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the solution becomes strongly acidic (pH 2-4, check with pH paper). A white precipitate of the purified carboxylic acid should form.[6][12][16]

  • Isolation & Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

References

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Purification of liquid crystals and liquid crystal composition. (1996). Google Patents.
  • Purification of carboxylic acids by complexation with selective solvents. (2007). Google Patents.
  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Production of biphenyl carboxylic acid compounds. (2002). Google Patents.
  • Liquid Crystals as Stationary Phases in Chromatography. (n.d.). PubMed Central (PMC) - NIH. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition. (2013). Google Patents.
  • column chromatography & purification of organic compounds. (2021). YouTube. Retrieved from [Link]

  • Protein Purification Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Application of liquid crystals in liquid chromatography. From low- to high-molecular-weight liquid crystals. (2025). ResearchGate. Retrieved from [Link]

  • Isolation of a Carboxylic acid. (2019). Reddit. Retrieved from [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. Retrieved from [Link]

  • 3.3. CRYSTALLIZATION. (n.d.). Ankara University. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. (2021). ACS Publications. Retrieved from [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (2008). Google Patents.
  • Handbook of Inorganic Impurities in Pharmaceuticals. (2015). ResearchGate. Retrieved from [Link]

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Technical Support Center: Recrystallization of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with this and similar lipophilic compounds.

Introduction to Recrystallization Challenges

Recrystallization is a powerful purification technique for solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1] For this compound, its molecular structure presents specific challenges. The long octyloxy chain imparts significant hydrophobicity, while the biphenylcarboxylic acid moiety provides rigidity and potential for strong intermolecular interactions. This balance influences its solubility in common organic solvents and can lead to issues such as "oiling out," slow or incomplete crystallization, and difficulty in solvent selection.

Core Physical & Chemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for successful recrystallization.

PropertyValueSource
Molecular FormulaC₂₁H₂₆O₃[2]
Molecular Weight326.4 g/mol [2]
Calculated XLogP36.6[2]
Melting PointNot experimentally determined in searched literature. The parent compound, biphenyl-4-carboxylic acid, melts at 220-225 °C. The octyloxy derivative is expected to have a different melting point.

The high calculated XLogP3 value of 6.6 indicates that this molecule is significantly nonpolar and will have poor solubility in polar solvents.[2]

Troubleshooting Guide: Common Recrystallization Problems

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Question 1: My compound "oils out" instead of forming crystals upon cooling. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the solute is lower than the temperature of the solution at which it becomes supersaturated. The resulting oil is often an impure amorphous solid upon further cooling.

Causality:

  • High Solute Concentration: The solution is too concentrated, leading to supersaturation at a temperature above the compound's melting point.

  • Rapid Cooling: Fast cooling does not provide sufficient time for the ordered crystal lattice to form, favoring the less-ordered liquid phase.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be significantly higher than the melting point of your compound.

Step-by-Step Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of the hot solvent (or the more "soluble" solvent in a mixed system) to decrease the concentration.

  • Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated by a cork ring or folded paper towels. Do not immediately place it in an ice bath.

  • Solvent System Modification: If oiling out persists, consider a solvent system with a lower boiling point.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a few pure crystals, add a "seed crystal" to the cooled solution to induce crystallization.

Question 2: My compound won't crystallize, even after cooling in an ice bath. What should I do?

Answer:

Failure to crystallize is usually due to either using too much solvent or the presence of impurities that inhibit crystal formation.

Causality:

  • Excess Solvent: The solution is not saturated enough for crystals to form upon cooling.

  • Inhibitory Impurities: Some impurities can interfere with the crystal lattice formation.

Step-by-Step Solutions:

  • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.

  • Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal.

  • Use an Anti-Solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy, then warm until it clarifies and cool slowly.

  • Re-purification: If significant impurities are suspected, consider a preliminary purification step like column chromatography.

Question 3: The recrystallization yield is very low. How can I improve it?

Answer:

A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.

Causality:

  • Using too much solvent: This is the most common reason for low recovery.

  • Premature crystallization: Crystals forming while the solution is still hot can trap impurities and lead to losses during filtration.

  • Incomplete cooling: Not allowing the solution to cool sufficiently before filtration will leave more product dissolved.

Step-by-Step Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

FAQs for Recrystallization of this compound

Q1: What is the best solvent for recrystallizing this compound?

Due to its high hydrophobicity, a single solvent may not be ideal. A mixed solvent system often provides the best results. A good starting point, based on the successful recrystallization of the similar 4'-pentyloxy-biphenyl-4-carboxylic acid, is a mixture of a more polar solvent in which the compound is sparingly soluble (like methanol or ethanol) and a less polar, more volatile solvent in which it is more soluble (like dichloromethane or chloroform).[3]

Recommended Solvent Systems to Explore:

"Good" Solvent (High Solubility)"Bad" Solvent (Low Solubility)Rationale & Notes
Dichloromethane (DCM)Methanol (MeOH)A promising system based on literature for a similar compound.[3] Dissolve in minimal hot DCM, then add hot MeOH until turbidity persists.
Tetrahydrofuran (THF)HexanesTHF is a good solvent for many organic compounds. Hexanes act as an effective anti-solvent.
TolueneHexanes/HeptaneGood for nonpolar compounds. Toluene has a higher boiling point, which can aid in dissolving the compound.
Ethyl AcetateHexanes/HeptaneA common and effective mixed solvent system for moderately polar compounds.

Q2: How do I perform a mixed-solvent recrystallization?

  • Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Collect the crystals by vacuum filtration.

Q3: Should I use activated charcoal?

Activated charcoal is used to remove colored impurities. If your crude this compound is colored, you can add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can lead to a loss of your product.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for troubleshooting the recrystallization of this compound.

Troubleshooting_Recrystallization start Start with Crude Product dissolve Dissolve in minimal hot solvent/solvent pair start->dissolve cool Cool Slowly dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? filter_dry Filter & Dry Crystals crystals_form->filter_dry Yes reduce_solvent Reduce Solvent Volume (Evaporate) crystals_form->reduce_solvent No oiling_out->crystals_form No reheat_dilute Re-heat & Add More 'Good' Solvent oiling_out->reheat_dilute Yes end Pure Product filter_dry->end reheat_dilute->cool reduce_solvent->cool induce_crystallization Induce Crystallization (Scratch/Seed) reduce_solvent->induce_crystallization induce_crystallization->cool change_solvent Change Solvent System induce_crystallization->change_solvent If still no crystals change_solvent->dissolve

Sources

Common side reactions in the synthesis of 4-(4-octoxyphenyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(4-octoxyphenyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(4-octoxyphenyl)benzoic acid. This document is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth explanations, troubleshooting strategies, and validated protocols to ensure the integrity and success of your experiments.

The synthesis of this biphenyl ether derivative is typically achieved via a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by ester hydrolysis (saponification). This guide is structured to address specific issues you might encounter in each of these critical steps.

Section 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Reaction

The formation of the C-C bond between the two aromatic rings is the cornerstone of this synthesis. While powerful, the Suzuki coupling is sensitive to reaction conditions, and several side reactions can compete with the desired product formation.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of a higher molecular weight, nonpolar impurity. What is it?

Answer: You are likely observing a homocoupling byproduct, specifically 4,4'-bis(octoxyphenyl), resulting from the dimerization of your boronic acid starting material.[1][2] This is one of the most common side reactions in Suzuki couplings.

Causality & Mechanism: Homocoupling of arylboronic acids is primarily mediated by the palladium catalyst and is often exacerbated by the presence of oxygen.[1] The mechanism can be complex, but a common pathway involves the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination to form the biaryl dimer. The presence of adventitious oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can also promote this unwanted reaction.[1][3]

Troubleshooting & Optimization:

  • Rigorous Degassing: Oxygen is a key culprit. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by:

    • Sparging: Bubbling an inert gas (Nitrogen or Argon) through the solvent for 20-30 minutes.[1]

    • Freeze-Pump-Thaw: Performing at least three cycles of freezing the solvent, evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

  • Choice of Base and Stoichiometry: The base plays a crucial role in activating the boronic acid. Using an overly strong base or incorrect stoichiometry can sometimes promote side reactions. For this substrate, inorganic bases like K₂CO₃ or K₃PO₄ are generally effective and less prone to inducing homocoupling than some organic bases.

  • Palladium Pre-catalyst: Use a well-defined, air-stable Pd(II) pre-catalyst that is efficiently reduced to the active Pd(0) species in situ. This can minimize the concentration of free Pd(II) that might contribute to homocoupling.[1]

  • Additives: In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling by keeping the palladium in its active Pd(0) state without disrupting the main catalytic cycle.[1]

dot

Suzuki_Side_Reactions cluster_caption Suzuki cycle with homocoupling and protodeboronation side reactions. Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal Homocoupling Homocoupling Product (Ar'-Ar') BoronicAcid->Homocoupling O₂, Pd(II) Protodeboronation Protodeboronation Product (Ar'-H) BoronicAcid->Protodeboronation H₂O, Base Base Base Base->Transmetal caption

Caption: Suzuki cycle with homocoupling and protodeboronation side reactions.

Q2: My reaction produced a significant amount of octyloxybenzene, and my aryl halide starting material remains unreacted. What happened?

Answer: This is a classic case of protodeboronation (or protodeborylation), where the C-B bond of your (4-octoxyphenyl)boronic acid is cleaved and replaced by a C-H bond from a proton source (like water).[4] This effectively destroys your nucleophilic partner, halting the Suzuki coupling.

Causality & Mechanism: Protodeboronation is a known decomposition pathway for arylboronic acids and can be catalyzed by both acid and base.[4][5] Under the basic conditions of the Suzuki reaction, the boronic acid exists in equilibrium with its more reactive boronate species. This boronate can then be protonated by water or other protic sources in the reaction mixture, leading to the undesired arene byproduct.[5][6] The propensity for this side reaction is highly dependent on the electronic properties of the aryl group and the specific reaction conditions (temperature, base, solvent).[4]

Troubleshooting & Optimization:

  • Anhydrous Conditions: While many Suzuki protocols tolerate water, minimizing its presence can suppress protodeboronation. Use anhydrous solvents and ensure starting materials are dry.

  • Reaction Temperature: Elevated temperatures can accelerate protodeboronation. Run the reaction at the lowest temperature that still allows for efficient coupling. Consider screening temperatures from 80°C up to reflux.

  • Use of Boronic Esters: Boronic esters, such as the pinacol ester (Ar-Bpin), are often more stable towards protodeboronation than the corresponding boronic acids.[7] Synthesizing the pinacol ester of (4-octoxyphenyl)boronic acid and using it in the coupling reaction can significantly improve yields.

  • Base Selection: The choice and concentration of the base can influence the rate of protodeboronation. Sometimes a weaker base or a different cation (e.g., Cs₂CO₃ vs. K₂CO₃) can make a substantial difference.

Problem Probable Cause(s) Recommended Solution(s)
Homocoupling of Boronic AcidPresence of oxygen, excess Pd(II)Rigorously degas the reaction mixture; use a high-quality pre-catalyst.[1]
ProtodeboronationExcess water, high temperature, unstable boronic acidUse anhydrous solvents; lower reaction temperature; switch to a boronic ester.[4][7]
Catalyst Decomposition (Pd Black)Ligand degradation, high temperature, impuritiesUse a more robust phosphine ligand; ensure purity of reagents; lower temperature.

Section 2: Troubleshooting the Saponification Step

The final step involves the hydrolysis of the ester intermediate (e.g., methyl 4-(4-octoxyphenyl)benzoate) to the desired carboxylic acid. While seemingly straightforward, this step can present its own challenges.

Q1: After the hydrolysis reaction and acidic workup, my NMR shows a mixture of the desired carboxylic acid and the starting ester. How do I drive the reaction to completion?

Answer: Incomplete hydrolysis is a common issue, often stemming from insufficient reaction time, low temperature, or poor solubility of the ester in the reaction medium.[8][9]

Causality & Mechanism: Saponification is the base-mediated hydrolysis of an ester.[10] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (e.g., methoxide) to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. This final acid-base step makes the reaction essentially irreversible.[9] However, if the ester is not fully accessible to the hydroxide, the reaction can be slow or stall.

dot

Saponification_Mechanism cluster_step1 1. Nucleophilic Attack cluster_step2 2. Elimination cluster_step3 3. Deprotonation (Irreversible) cluster_step4 4. Acidification Ester R-CO-OR' (Ester) Tetrahedral [R-C(O⁻)(OH)-OR'] Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ Hydroxide OH⁻ CarboxylicAcid R-COOH (Carboxylic Acid) Tetrahedral->CarboxylicAcid - R'O⁻ Carboxylate R-COO⁻ (Carboxylate Salt) CarboxylicAcid->Carboxylate + R'O⁻ Alkoxide R'O⁻ Water H₂O FinalProduct R-COOH (Final Product) Carboxylate->FinalProduct + H₃O⁺ AcidWorkup H₃O⁺ (Workup)

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

Troubleshooting & Optimization:

  • Increase Reaction Temperature: Heating the reaction mixture (e.g., to reflux) significantly increases the rate of hydrolysis.

  • Use a Co-solvent: The biphasic nature of a nonpolar ester in an aqueous base can limit the reaction rate. Adding a water-miscible organic solvent like ethanol, methanol, or THF can create a homogeneous solution, increasing the interaction between the ester and the hydroxide ions.

  • Increase Equivalents of Base: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or KOH) to ensure it is not the limiting reagent and to maintain a high pH throughout the reaction.

  • Extend Reaction Time: Monitor the reaction by TLC. If the starting material is still present, simply extend the reflux time until it is fully consumed.

Q2: I've noticed a byproduct that appears to be 4-hydroxybenzoic acid after workup. Is it possible the octyl ether is being cleaved?

Answer: While aryl ethers are generally robust, cleavage is possible under harsh acidic conditions, especially with certain acids like HBr or HI at high temperatures.[11][12][13] However, it is unlikely to occur during a standard basic saponification followed by a mild acidic workup (e.g., with HCl at room temperature).

Causality & Plausibility: Acid-catalyzed ether cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (Sₙ1 or Sₙ2 mechanism).[12][14] This reaction requires strong acids and is accelerated by heat. It is more plausible that this impurity arises from an incomplete reaction during the first step (Williamson ether synthesis, if that route was used) or from a contaminated starting material.

Troubleshooting & Verification:

  • Analyze Workup Conditions: Ensure your acidic workup is not overly aggressive. Use standard concentrations of HCl or H₂SO₄ and avoid prolonged heating during this step.

  • Check Starting Materials: Re-analyze your starting materials (e.g., 4-bromophenol or 4-hydroxybenzoic acid derivatives) for purity to rule out contamination.

  • Purification: The desired product, 4-(4-octoxyphenyl)benzoic acid, is significantly less polar than 4-hydroxybenzoic acid. They can be readily separated by:

    • Recrystallization: Using a suitable solvent system (e.g., ethanol/water or acetic acid) will likely leave the more polar impurity behind.[15][16]

    • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can provide excellent separation.

Appendix: Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • To a round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), (4-octoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add degassed solvents, such as a 3:1 mixture of dioxane and water.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (2 mol %).

  • Heat the reaction mixture to 90°C and stir vigorously under argon until TLC or LC-MS indicates complete consumption of the aryl bromide (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by chromatography or used directly in the next step.

Protocol 2: Saponification
  • Dissolve the crude methyl 4-(4-octoxyphenyl)benzoate from the previous step in a 2:1 mixture of ethanol and THF.

  • Add an aqueous solution of sodium hydroxide (4.0 eq).

  • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).

  • Cool the reaction to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution by slowly adding 2M HCl with vigorous stirring until the pH is ~2. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a solvent like ethanol or acetic acid.[15][16]

References

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Polymorphism Control in Substituted Biphenyl Carboxylic Acid Crystals: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling polymorphism in substituted biphenyl carboxylic acid crystals. This guide is designed for researchers, scientists, and drug development professionals actively working on crystallizing these unique molecules. Substituted biphenyl carboxylic acids are of significant interest in pharmaceutical development due to their diverse biological activities. However, their conformational flexibility, arising from rotation around the biphenyl single bond, and the strong hydrogen-bonding capabilities of the carboxylic acid group make them particularly prone to polymorphism.[1][2][3]

Uncontrolled polymorphism can lead to significant challenges in drug development, affecting critical properties like solubility, stability, and bioavailability.[2][4] This resource provides in-depth, experience-driven answers to common challenges, robust troubleshooting guides, and validated protocols to empower you to control and selectively crystallize the desired polymorphic form.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts essential for understanding and troubleshooting polymorphism in your experiments.

Q1: What is polymorphism, and why is it particularly critical for substituted biphenyl carboxylic acids?

A: Polymorphism is the ability of a single compound to crystallize in multiple distinct crystal structures.[2] These different forms, or polymorphs, have the same chemical composition but differ in their solid-state arrangement. This structural difference can lead to significant variations in physicochemical properties such as melting point, dissolution rate, and stability.[2]

For substituted biphenyl carboxylic acids, this phenomenon is especially critical due to two main molecular features:

  • Conformational Flexibility: The two phenyl rings can rotate around the central carbon-carbon single bond. The presence of ortho-substituents can create a significant energy barrier to this rotation, leading to stable, twisted conformations known as atropisomers.[3] These different conformations can pack in unique ways, giving rise to conformational polymorphs.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form various supramolecular arrangements (synthons), such as dimers or catemers, which act as foundational building blocks for different crystal lattices.

The interplay between the biphenyl twist angle and the hydrogen-bonding network is a primary driver for the rich polymorphic landscape of these compounds. Controlling the polymorph is paramount in pharmaceutical development to ensure consistent product quality, therapeutic efficacy, and regulatory compliance.[4]

Q2: What is the difference between a thermodynamically favored and a kinetically favored polymorph?

A: The distinction between thermodynamic and kinetic control is central to any crystallization strategy.[5][6]

  • Thermodynamic Polymorph: This is the most stable crystal form under a given set of conditions (temperature and pressure). It has the lowest Gibbs free energy and is typically the least soluble. Given enough time and energy (e.g., in a prolonged slurry experiment), all less stable forms will eventually convert to the thermodynamic polymorph.[7][8]

  • Kinetic Polymorph: This is a metastable form, meaning it is stable in the absence of the thermodynamic form but has a higher free energy.[9] The kinetic polymorph is often the one that nucleates and grows the fastest because it has a lower activation energy barrier for formation.[6] This is often explained by Ostwald's Rule of Stages , which posits that a system will often crystallize via a sequence of progressively more stable forms, starting with the one closest in free energy to the solution state.[9][10][11][12]

The choice of crystallization conditions—such as the level of supersaturation, cooling rate, and solvent—determines whether the process is under kinetic or thermodynamic control.[13][14]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: "Kinetic vs. Thermodynamic Crystallization Pathways."

Section 2: Troubleshooting Common Polymorphism Issues

Q3: My synthesis consistently produces a mixture of polymorphs. How can I isolate a single, pure form?

A: Obtaining a phase-pure solid is a common and critical challenge. A mixture indicates that the nucleation and growth of multiple forms are competitive under your current crystallization conditions. Here’s a systematic approach to troubleshoot this:

  • Identify the Forms: First, you must characterize the mixture. Use Powder X-ray Diffraction (PXRD) as the primary tool to identify the different crystal forms present.[15][16][17] Differential Scanning Calorimetry (DSC) can help detect thermal events like meltings or solid-solid transformations that are unique to each polymorph.[15][18]

  • Target the Thermodynamic Form via Slurry Crystallization: Slurry experiments are the gold standard for isolating the most stable polymorph.[7] By stirring a suspension of the polymorphic mixture in a solvent where it has slight solubility, the less stable forms will dissolve and the most stable form will crystallize out over time.[7] See Protocol 1 for a detailed methodology.

  • Target a Kinetic Form via Controlled Nucleation: If you need to isolate a metastable form, you must operate under kinetic control.

    • Increase Supersaturation: Fast cooling, rapid anti-solvent addition, or quick solvent evaporation can favor the nucleation of the least stable, fastest-forming polymorph.[13]

    • Seeding: Once you have a small amount of the desired kinetic polymorph, use it to seed a supersaturated solution. This bypasses the initial nucleation step and directs the crystallization towards the seeded form.

Q4: I've isolated a metastable polymorph, but it converts to the stable form upon storage or processing. How can I prevent this?

A: This is a classic stability issue. The transformation is driven by the lower free energy of the stable form. Prevention focuses on limiting the molecular mobility that allows the crystal lattice to rearrange.

  • Storage Conditions: Store the material at low temperatures and low humidity. The presence of solvent vapor or water can act as a plasticizer, accelerating the conversion.

  • Polymeric Inhibitors: Consider formulating the metastable polymorph with excipients, particularly polymers, that can inhibit crystal growth and transformation. These work by adsorbing to the crystal surface and sterically hindering the addition of new molecules or the rearrangement of existing ones.

  • Milling and Mechanical Stress: Be aware that mechanical stress from grinding or milling can provide the activation energy needed to trigger a transformation to the more stable form.[19] Analyze your material with PXRD after any processing steps.

Q5: My solvent screening isn't yielding any new crystal forms. What other techniques can I try?

A: While solvent screening is a cornerstone of polymorph discovery, its success is not guaranteed.[20] When it fails, you need to explore a wider range of thermodynamic and kinetic conditions.

TechniquePrincipleExperimental Variables
Melt Crystallization Cooling a molten sample to induce crystallization. Bypasses solvent-solute interactions entirely.Cooling rate, final temperature, annealing time.
Grinding Applying mechanical energy to induce solid-state transformations. Can be performed neat or with small amounts of liquid (Liquid-Assisted Grinding).[19]Grinding time, frequency, addition of different liquids.
Polymer-Induced Heteronucleation (PIHn) Using an array of insoluble polymers to act as heterogeneous nucleation sites, which can selectively stabilize the nucleation of a specific polymorph.[21][22]Polymer type, solvent, supersaturation level.
Crystallization in Confined Spaces Crystallizing the compound within nanometer-scale pores can alter phase stability and lead to the discovery of novel polymorphs not seen in bulk experiments.[23]Pore size, surface chemistry of the confining material.

Section 3: Advanced Protocols for Polymorphic Control

These protocols provide step-by-step, self-validating workflows for common experimental goals.

Protocol 1: Controlled Slurry Crystallization for Isolating the Thermodynamic Polymorph

Objective: To convert a mixture of polymorphs (or a metastable form) into the single, most thermodynamically stable form.

Methodology:

  • Solvent Selection: Choose a solvent in which your compound has low to moderate solubility. The solvent should facilitate dissolution of the metastable form without dissolving the entire solid mass.

  • Slurry Preparation: Add approximately 100 mg of your polymorphic mixture to a glass vial. Add the selected solvent dropwise until a stirrable suspension is formed. Ensure a significant amount of solid remains undissolved.

  • Agitation and Equilibration: Seal the vial and place it on a magnetic stir plate or shaker at a constant, controlled temperature (e.g., 25 °C). Agitate the slurry for an extended period (typically 24-72 hours). The goal is to allow the system to reach thermodynamic equilibrium.[7]

  • Mid-Point Sampling (Validation Check): After 24 hours, pause stirring, allow the solid to settle, and carefully extract a small sample of the solid. Dry it quickly and analyze by PXRD. Compare the pattern to your starting material. You should see an increase in the proportion of the stable form.

  • Final Isolation: Once the PXRD pattern shows no further changes between sampling points (e.g., between 48 and 72 hours), the conversion is complete. Isolate the solid by vacuum filtration, wash with a small amount of fresh, cold solvent, and dry under vacuum.

  • Final Characterization: Perform a final PXRD and DSC analysis to confirm the material is a single, pure polymorph.

dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Slurry Crystallization."

Protocol 2: Polymer-Induced Heteronucleation (PIHn) for Targeting a Kinetic Polymorph

Objective: To selectively crystallize a metastable polymorph by providing a favorable heterogeneous nucleation surface.[21][24]

Methodology:

  • Prepare Polymer Library: Obtain or prepare a library of thin-film polymers with diverse surface chemistries (e.g., poly(methyl methacrylate), polystyrene, poly(vinyl chloride)) in a multi-well plate format.

  • Prepare Supersaturated Solution: Prepare a solution of your biphenyl carboxylic acid just below its saturation point at a slightly elevated temperature (e.g., 40 °C). Filter the solution while warm to remove any particulate matter.

  • Initiate Crystallization: Dispense the warm, filtered solution into the wells of the polymer-coated plate. Seal the plate to prevent rapid evaporation.

  • Induce Nucleation: Allow the solution to cool slowly to room temperature. The polymer surfaces will act as templates, and nucleation may occur preferentially on specific polymers.[25]

  • Monitor and Isolate: Monitor the wells for crystal growth using optical microscopy. Note which polymers, if any, induced crystallization of a distinct morphology.

  • Characterize (Validation): Carefully isolate the crystals from a well that shows a unique morphology. Use PXRD to identify the crystal form.[26] This allows you to correlate specific polymer surfaces with the formation of specific polymorphs.

  • Scale-Up: Once a successful polymer "hit" is identified, you can use larger films or beads of that same polymer to scale up the crystallization of the desired metastable form.

References

  • Strategy for control of crystallization of polymorphs. CrystEngComm. Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Coordination polymers of biphenyl-2,4,2′,4′-tetracarboxylic acid—synthesis, structures and adsorption properties. CrystEngComm. Available at: [Link]

  • On the Mechanism of Crystalline Polymorph Selection by Polymer Heteronuclei. PMC - NIH. Available at: [Link]

  • Ostwald Rule of Stages: Myth or Reality? Crystal Growth & Design. Available at: [Link]

  • Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma. Available at: [Link]

  • Thermodynamics and crystallization kinetics. Institut Magdeburg. Available at: [Link]

  • (PDF) Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs. Available at: [Link]

  • Polymorphism in Crystals. MDPI. Available at: [Link]

  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Available at: [Link]

  • Ostwald's rule. Wikipedia. Available at: [Link]

  • Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Indian Academy of Sciences. Available at: [Link]

  • How can we explain polymorphic transformation by DSC and PXRD? ResearchGate. Available at: [Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. NIH. Available at: [Link]

  • Polymer-Induced Heteronucleation for Protein Single Crystal Growth: Structural Elucidation of Bovine Liver Catalase and Concanavalin A Forms. ACS Publications. Available at: [Link]

  • On the Influence of Solvent Properties on the Structural Characteristics of Molecular Crystal Polymorphs. ACS Publications. Available at: [Link]

  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design. Available at: [Link]

  • Chemical Engineering 160/260 Polymer Science and Engineering Lecture 17: Kinetics and Thermodynamics of Crystallization. UC Santa Barbara. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorphs of Ritonavir. ACS Publications. Available at: [Link]

  • Selective polymorph transformation via solvent-drop grinding. ResearchGate. Available at: [Link]

  • Identification and quantification techniques of polymorphic forms - A review. PubMed. Available at: [Link]

  • Conformations of Biphenyls. Chemistry LibreTexts. Available at: [Link]

  • Multiphase transformation and Ostwald's rule of stages during crystallization of a metal phosphate. Nature Physics. Available at: [Link]

  • Template-induced nucleation for controlling crystal polymorphism: from molecular mechanisms to applications in pharmaceutical processing. CrystEngComm. Available at: [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. Available at: [Link]

  • Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. ResearchGate. Available at: [Link]

  • Casting a bright light on Ostwald’s rule of stages. PNAS. Available at: [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Available at: [Link]

  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Ostwald's Rule of Stages and Its Role in CdSe Quantum Dot Crystallization. ResearchGate. Available at: [Link]

  • emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Phase behavior and polymorphism of organic crystals confined within nanoscale chambers. PNAS. Available at: [Link]

  • On the mechanism of crystalline polymorph selection by polymer heteronuclei. PubMed. Available at: [Link]

  • (PDF) Polymorphic control by heterogeneous nucleation - A new method for selecting crystalline substrates. ResearchGate. Available at: [Link]

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Technical Support Center: Dissolving 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and dissolving 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid (OBC acid). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this compound's solubility. We will move beyond simple solvent lists to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are the recommended starting solvents?

A1: Due to its molecular structure, which features a large, non-polar biphenyl core and a long octyloxy hydrocarbon chain, this compound is poorly soluble in polar solvents like water.[1][2] Its solubility is primarily dictated by the non-polar characteristics.

For organic synthesis and characterization purposes, the most effective solvents are typically moderately polar to non-polar aprotic solvents. We recommend starting with:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Chloroform

  • Dioxane [3]

  • Acetone [4]

Warm alcohols such as ethanol or methanol can also be effective, often aided by gentle heating.[5] A mixture of methanol and dichloromethane has been successfully used for recrystallization, indicating good solubility in this combination.[6]

Q2: Why is this compound practically insoluble in water, and what is the role of the octyloxy chain?

A2: The principle of "like dissolves like" is central here. Water is a highly polar solvent that forms strong hydrogen bonds. The structure of this compound is dominated by its large, hydrophobic (water-repelling) biphenyl and octyloxy components.[7] While the carboxylic acid group is polar and can form hydrogen bonds, its influence is outweighed by the rest of the molecule's non-polar nature.[2] The long C8 alkyl (octyloxy) chain, in particular, significantly increases the molecule's non-polar surface area, further reducing its affinity for water compared to its parent compound, 4-biphenylcarboxylic acid.[5][8]

Q3: Can I use heat to improve solubility? What are the risks?

A3: Yes, gently heating the solution is a standard method to increase the rate of dissolution and the solubility limit. However, this must be done with control.

  • Causality: Heating increases the kinetic energy of both the solvent and solute molecules, helping to overcome the intermolecular forces in the solid crystal lattice.

  • Best Practices:

    • Use a water bath or heating mantle with a stirrer for even temperature distribution.

    • If heating for an extended period or near the solvent's boiling point, use a reflux condenser to prevent solvent evaporation, which would alter the concentration and could cause the compound to precipitate out.

    • Always be aware of the solvent's boiling point and flash point to avoid accidents.

The primary risk, aside from safety concerns, is "oiling out."

Q4: My compound isn't dissolving; it's forming oily droplets. What is "oiling out" and how do I fix it?

A4: "Oiling out" occurs when a compound is heated in a solvent where its melting point is lower than the temperature of the solution.[9] Instead of dissolving directly from a solid to a solvated state, it melts into an insoluble liquid phase, which appears as oily droplets. This is problematic because impurities tend to be more soluble in the oily liquid than in the solvent, leading to the formation of an impure, often glassy solid upon cooling.[9]

Troubleshooting 'Oiling Out':

  • Add More Solvent: The most common cause is supersaturation. Try adding more of the hot solvent until the oil droplets dissolve completely.

  • Switch Solvents: If adding a reasonable amount of solvent doesn't work, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or one in which the compound has higher solubility at a lower temperature.

  • Use a Solvent Mixture: A co-solvent system can modulate the overall polarity and solvating power, preventing oiling out. For example, if you are using ethanol, adding a small amount of a stronger solvent like THF can help.

Q5: How does pH affect solubility? Can I dissolve the compound in an aqueous solution?

A5: While the neutral acid is insoluble in water, it can be readily dissolved in aqueous base.[10] This is a crucial technique for applications requiring an aqueous solution.

  • Mechanism: The carboxylic acid functional group (-COOH) is acidic. Adding a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the acid to form its conjugate base, a carboxylate salt (-COO⁻Na⁺). This salt is ionic and therefore significantly more soluble in water.[10] A procedure for a related synthesis demonstrates dissolving the starting material in an ethanol/water mixture with KOH.[6]

This property is extremely useful for purification via acid-base extraction or for preparing aqueous formulations. To recover the solid acid from the basic solution, simply re-acidify with a strong acid (e.g., HCl) until the pH is acidic, causing the insoluble neutral compound to precipitate.

Troubleshooting Guides & Protocols

Solvent Selection Workflow

The choice of solvent is dictated by the intended application. The following decision-making workflow can guide your selection process.

start Goal: Dissolve OBC Acid app What is the application? start->app organic Organic Synthesis, Reaction, or Chromatography app->organic Organic Phase aqueous Aqueous Formulation or Purification app->aqueous Aqueous Phase aprotic Use Aprotic Solvents organic->aprotic Primary Choice protic Consider Protic Solvents organic->protic Secondary Choice (May require heat) base Use Aqueous Base (e.g., NaOH, KOH) aqueous->base aprotic_solvents THF, DCM, Dioxane, Chloroform, Acetone aprotic->aprotic_solvents protic_solvents Warm Ethanol, Methanol protic->protic_solvents base_sol Result: Soluble Carboxylate Salt (R-COO⁻ Na⁺) in Water base->base_sol

Caption: Decision workflow for selecting an appropriate solvent system.

Data Summary: Recommended Solvents
SolventClassBoiling Point (°C)Notes / Best For...
Tetrahydrofuran (THF) Polar Aprotic66Excellent general-purpose solvent for dissolution at room temperature.
Dichloromethane (DCM) Polar Aprotic39.6Good for room temperature dissolution and as a co-solvent for recrystallization.[6] Volatile.
Dioxane Polar Aprotic101Higher boiling point, useful when gentle heating is required for dissolution.[3]
Ethanol Polar Protic78.4Often requires warming to be effective. Good for reactions and some purifications.[5]
Aqueous NaOH (1M) Aqueous Base~100Dissolves via chemical reaction (deprotonation) to form a highly soluble salt.[10] Ideal for aqueous formulations or extraction.

Experimental Protocols

Protocol 1: Dissolution in an Organic Solvent (THF)

Objective: To prepare a clear solution of this compound for use in an organic reaction or for analysis.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Glass vial or flask

  • Magnetic stirrer and stir bar

  • Spatula

Procedure:

  • Weigh the desired amount of the acid and add it to the reaction flask.

  • Add a magnetic stir bar to the flask.

  • Under ambient temperature, add a portion of THF sufficient to create a slurry.

  • Begin stirring. The solid may not dissolve immediately.

  • Continue adding THF in small increments while stirring until the solid is completely dissolved and the solution is clear.

  • Troubleshooting: If dissolution is slow, gently warm the mixture in a water bath (not exceeding 40-50°C). If the solid still persists, sonication for 5-10 minutes can help break up aggregates and accelerate dissolution.[11]

Protocol 2: Dissolution in Aqueous Base via Salt Formation

Objective: To dissolve the acid in an aqueous medium for purification or formulation.

Materials:

  • This compound

  • 1M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Add the weighed acid to a beaker containing a stir bar.

  • Add a small amount of deionized water to create a slurry. The acid will be insoluble.

  • Begin stirring and slowly add the 1M NaOH solution dropwise.

  • As the base is added, the solid will begin to dissolve as the carboxylate salt is formed.

  • Continue adding NaOH until all the solid has dissolved and the solution is clear.

  • Check the pH of the solution. It should be basic (pH > 9) to ensure complete deprotonation. If not, add a few more drops of NaOH.

  • The resulting aqueous solution contains the sodium salt of the acid and is stable. To precipitate the acid, add a strong acid (e.g., 1M HCl) dropwise until the solution becomes acidic (pH < 4), at which point the neutral solid will reappear.[10]

References

  • ChemBK. Biphenyl-4-carboxylic acid. [Link]

  • ResearchGate. How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF?. [Link]

  • CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

  • PrepChem.com. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. [Link]

  • Homework.Study.com. Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. 17.5: Factors that Affect Solubility. [Link]

  • AAPS. Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Quora. How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. [Link]

  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with. [Link]

  • MDPI. Recovery of High-Purity Lithium Hydroxide Monohydrate from Lithium-Rich Leachate by Anti-Solvent Crystallization: Process Optimization and Impurity Incorporation Mechanisms. [Link]

  • ACS Nano. Cellulose Nanocrystal Liquid Crystal Phases: Progress and Challenges in Characterization Using Rheology Coupled to Optics, Scattering, and Spectroscopy. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

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Technical Support Center: Optimizing Williamson Ether Synthesis for Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing biphenyl ethers. While the Williamson ether synthesis is a cornerstone of organic chemistry, its application to sterically demanding and electronically diverse biphenyl scaffolds requires careful optimization. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve higher yields, cleaner reactions, and predictable outcomes.

Frequently Asked Questions (FAQs)

This section addresses common strategic questions encountered when planning the synthesis of biphenyl ethers.

Q1: I need to synthesize a 4-alkoxybiphenyl. What is the correct synthetic approach using the Williamson methodology?

The Williamson ether synthesis is an S\textsubscript{N}2 reaction, which fundamentally involves an alkoxide nucleophile attacking an electrophilic alkyl halide.[1][2] For synthesizing a biphenyl ether like 4-alkoxybiphenyl, you have two theoretical pathways:

  • Path A: 4-hydroxybiphenyl (forming a phenoxide) + an alkyl halide.

  • Path B: A biphenyl halide + an alkoxide.

Path A is the only viable Williamson approach. The S\textsubscript{N}2 mechanism requires a backside attack on the electrophilic carbon.[3][4] In an aryl halide (Path B), the carbon atom is sp² hybridized and part of an aromatic ring, making backside attack sterically and electronically impossible.[5] Therefore, you must always form the nucleophile from the hydroxybiphenyl (phenoxide) and use an appropriate alkyl halide as the electrophile.

G cluster_correct Correct Path (Stextsubscript{N}2) cluster_incorrect Incorrect Path (No Reaction) phenoxide Biphenyl-O⁻ (Nucleophile) product_correct Biphenyl-O-R (Ether Product) phenoxide->product_correct Attacks alkyl_halide R-X (Primary Alkyl Halide) alkyl_halide->product_correct biphenyl_halide Biphenyl-X (Aryl Halide) no_product No Stextsubscript{N}2 Reaction biphenyl_halide->no_product alkoxide R-O⁻ (Nucleophile) alkoxide->no_product

Caption: Correct vs. Incorrect Williamson Synthesis Pathways for Biphenyl Ethers.

Q2: Why is my reaction with a sterically hindered hydroxybiphenyl (e.g., with ortho-substituents) failing or giving low yields?

Steric hindrance is a major challenge. Even when using the correct pathway (phenoxide + alkyl halide), bulky groups near the hydroxyl function on the biphenyl ring can impede the reaction in two ways:

  • Hindered Deprotonation: The base may struggle to access the hydroxyl proton to form the necessary phenoxide.

  • Hindered Nucleophilic Attack: The resulting phenoxide, while formed, may be too sterically encumbered to effectively attack the alkyl halide.[6]

Solution Strategy:

  • Use a less hindered base: A smaller, strong base like sodium hydride (NaH) is often more effective than a bulky one like potassium tert-butoxide.

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier caused by steric repulsion. However, this must be balanced against the risk of side reactions.[1]

  • Use a less hindered alkylating agent: Methyl iodide is significantly more reactive than ethyl bromide, which is more reactive than propyl bromide. Always choose the least substituted primary alkyl halide possible.[7]

Q3: How do I select the appropriate base for deprotonating my hydroxybiphenyl?

The choice of base depends on the acidity of the hydroxybiphenyl. The pKa of the hydroxyl proton is influenced by the electronic nature of substituents on the biphenyl rings.

Substituent Type on Biphenyl RingHydroxyl AcidityRecommended Bases (in order of increasing strength)Rationale
Strong Electron-Withdrawing (e.g., -NO₂, -CN)More Acidic (Lower pKa)K₂CO₃, Cs₂CO₃, NaOH, KOHThe hydroxyl proton is easier to remove. Weaker, inexpensive bases are sufficient and can be safer to handle.[8][9]
No substituents or Electron-Donating (e.g., -CH₃, -OCH₃)Less Acidic (Higher pKa)NaH, KH, NaNH₂, LHMDSA strong base is required to ensure complete and irreversible deprotonation to the phenoxide, driving the reaction forward.[3][5]

Expert Tip: Always use anhydrous conditions when working with strong bases like NaH or KH, as they react violently with water. The deprotonation is typically performed as a separate first step before adding the alkyl halide.[3]

Q4: Can I synthesize a diaryl ether (e.g., phenoxy-biphenyl) using the Williamson synthesis?

No, this is a critical limitation of the reaction.[8] Synthesizing a diaryl ether would require an S\textsubscript{N}2 reaction on an aryl halide, which does not occur. For this transformation, you must use a different method, such as the Ullmann Condensation . The Ullmann reaction involves coupling an aryl halide with a phenol in the presence of a copper catalyst and a base at high temperatures.[8]

Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: Low or no conversion to the desired ether product.

This is the most common issue and can stem from several root causes.

G cluster_checks cluster_solutions start Low/No Product check_deprotonation Is Deprotonation Complete? start->check_deprotonation check_halide Is Alkyl Halide Suitable? check_deprotonation->check_halide Yes sol_base Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions check_deprotonation->sol_base No check_temp Is Temperature/Time Sufficient? check_halide->check_temp Yes sol_halide Use Primary Alkyl Halide (CH₃I > RCH₂X) Avoid Secondary/Tertiary Halides check_halide->sol_halide No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes sol_temp Increase Temperature Incrementally Increase Reaction Time (monitor by TLC/LCMS) check_temp->sol_temp No sol_solvent Use Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) check_solvent->sol_solvent No end Re-evaluate Substrate Reactivity check_solvent->end Yes

Sources

Preventing decomposition of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid at high temperatures.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and processing of this liquid crystalline compound at elevated temperatures. Here, we provide in-depth troubleshooting advice and preventative strategies based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I observed a yellowing or browning of my this compound sample after heating. What is causing this discoloration?

Discoloration upon heating is a primary indicator of thermal decomposition. For this compound, this is likely due to a combination of two main degradation pathways: decarboxylation and cleavage of the octyloxy chain.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group (-COOH) can be eliminated as carbon dioxide (CO₂). This process can generate reactive intermediates that may polymerize or form colored byproducts. The general mechanism for the decarboxylation of aromatic carboxylic acids can proceed through several pathways, often catalyzed by trace impurities.

  • Oxidative Cleavage: The octyloxy chain (-OC₈H₁₇) is susceptible to oxidation, especially in the presence of atmospheric oxygen at high temperatures. This can lead to the formation of aldehydes, ketones, and other chromophoric (color-producing) species.

Preventative Measures:

  • Inert Atmosphere: Conduct all high-temperature steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use of Antioxidants: The addition of a small amount of a high-temperature antioxidant can mitigate oxidative degradation.

Q2: The liquid crystalline transition temperatures of my material have shifted after thermal processing. Why is this happening and how can I prevent it?

Shifts in the nematic-isotropic or other mesophase transition temperatures are a strong indication that the purity of your this compound has been compromised. The introduction of impurities, which are the decomposition products, disrupts the molecular ordering essential for the formation of liquid crystalline phases.

Root Causes:

  • Formation of Non-mesogenic Impurities: Decarboxylation results in the formation of 4-octyloxybiphenyl, which has a different molecular shape and polarity, disrupting the liquid crystal lattice.

  • Chain Cleavage Products: Oxidation of the octyloxy chain introduces shorter-chain or functionalized molecules that act as defects in the liquid crystal structure.

Troubleshooting & Solutions:

  • Verify Thermal Stability: Perform Differential Scanning Calorimetry (DSC) on a sample before and after your thermal process. A change in the transition peaks will confirm degradation.

  • Strict Atmosphere Control: The most effective preventative measure is to rigorously exclude oxygen. Utilize a glovebox or Schlenk line for sample handling and processing at high temperatures.

  • Solvent Selection: If processing in a solvent, ensure it is of high purity and deoxygenated prior to use. Certain solvents can promote decomposition pathways.

In-Depth Technical Guides

Guide 1: Understanding the Decomposition Pathways

The thermal decomposition of this compound is primarily governed by two mechanisms, which can occur concurrently:

  • Decarboxylation: This is the loss of CO₂ from the carboxylic acid moiety. For aromatic carboxylic acids, this process can be complex and may not follow a simple unimolecular pathway. The presence of acidic or basic impurities can catalyze this reaction.[1] The resulting product is 4-octyloxybiphenyl.

  • Ether Bond Cleavage and Oxidation: The octyloxy group is susceptible to both thermal and oxidative degradation. At high temperatures, homolytic cleavage of the C-O ether bond can occur, generating radical species. In the presence of oxygen, a cascade of oxidative reactions can take place, leading to a variety of byproducts, including octanol, octanal, and shorter-chain derivatives.

Diagram: Proposed Decomposition Pathways

DecompositionPathways Decomposition of this compound A This compound B Decarboxylation (Heat, +/- Catalysts) A->B High Temp. C Oxidative Cleavage (Heat, O₂) A->C High Temp. + O₂ D 4-Octyloxybiphenyl + CO₂ B->D E Colored Byproducts & Polymeric Species B->E F Octanol, Octanal, etc. C->F G Disruption of LC Phase D->G E->G F->G

Caption: Proposed decomposition pathways for this compound.

Guide 2: Protocol for High-Temperature Processing under Inert Atmosphere

To minimize decomposition, it is critical to handle this compound under an inert atmosphere when heating.

Materials:

  • Schlenk flask or similar reaction vessel with gas inlet/outlet

  • Nitrogen or Argon gas source (high purity)

  • Heating mantle with temperature controller and thermocouple

  • Vacuum pump

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Place the this compound into the Schlenk flask.

  • Inerting the Vessel:

    • Seal the flask and connect it to a Schlenk line.

    • Evacuate the flask under vacuum for 5-10 minutes to remove atmospheric gases.

    • Backfill the flask with the inert gas.

    • Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.

  • Heating:

    • Maintain a gentle positive pressure of the inert gas throughout the heating process.

    • Begin stirring and gradually heat the sample to the desired temperature.

    • Monitor the sample for any visual changes (e.g., discoloration).

  • Cooling:

    • After the desired processing time, turn off the heat and allow the sample to cool to room temperature under the inert atmosphere.

    • Once cooled, the inert gas can be turned off and the sample handled as required.

Diagram: Inert Atmosphere Workflow

InertAtmosphereWorkflow cluster_prep Preparation cluster_inert Inerting cluster_process Processing start Place Sample in Schlenk Flask seal Seal Flask start->seal evacuate Evacuate (Vacuum) seal->evacuate backfill Backfill (N₂/Ar) evacuate->backfill repeat Repeat 3x backfill->repeat repeat->evacuate Cycle heat Heat to Target Temperature repeat->heat Ready cool Cool to Room Temperature heat->cool end end cool->end Process Complete

Caption: Workflow for high-temperature processing under an inert atmosphere.

Guide 3: Selection and Use of Antioxidants

For applications where a completely oxygen-free environment is not feasible, the use of high-temperature antioxidants is recommended. The choice of antioxidant is critical, as it must be effective at the processing temperature and compatible with the liquid crystalline nature of the material.

Recommended Antioxidant Classes:

  • Sterically Hindered Phenols: These are radical scavengers that are effective at high temperatures. Examples include derivatives of butylated hydroxytoluene (BHT).

  • Phosphites: These act as secondary antioxidants by decomposing hydroperoxides, which are intermediates in the oxidation process.

Compatibility Considerations:

  • The antioxidant should be soluble in the liquid crystal melt.

  • It should not significantly alter the mesophase transition temperatures or other liquid crystalline properties.

  • The concentration should be kept low (typically 0.1-1.0 wt%) to avoid disrupting the molecular ordering.

Screening Protocol:

  • Prepare several small-scale mixtures of this compound with different antioxidants at varying concentrations.

  • Analyze each mixture using DSC to determine the effect on the liquid crystal transition temperatures.

  • Perform TGA on the most promising mixtures to assess any improvement in thermal stability.

  • Visually inspect the samples after heating to check for discoloration.

Data Summary: Potential Antioxidants

Antioxidant TypeMechanismExampleTypical Concentration (wt%)
Sterically Hindered PhenolRadical ScavengerIrganox 10100.1 - 0.5
PhosphiteHydroperoxide DecomposerIrgafos 1680.1 - 1.0
Combination (Phenol + Phosphite)SynergisticIrganox B2250.1 - 0.5

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Han, S., et al. (2025).
  • Kralj, S., et al. (2021). Criticality Controlling Mechanisms in Nematic Liquid Crystals. MDPI. [Link]

  • Byrn, S. R., et al. (1995). Solid-state decomposition of alkoxyfuroic acids. PubMed. [Link]

  • Bavisotto, R., et al. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]

  • van den Pol, E., et al. (2011). Polydispersity stabilizes biaxial nematic liquid crystals. PubMed. [Link]

  • Bolder Vision Optik. Twisted Nematic (TN) Liquid Crystal Rotator. Bolder Vision Optik. [Link]

  • Maiti, S. R. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange. [Link]

  • Ndiwe, B., et al. (2022). Desorption Behavior and Thermogravimetric Analysis of Bio-Hardeners. Diva-portal.org. [Link]

  • Vygodskii, Y. S., et al. (2020). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. [Link]

  • NETZSCH Analyzing & Testing. Thermogravimetric Analysis – TGA. NETZSCH. [Link]

  • Łoś, J., et al. (2022). Continuous isotropic – nematic transition in compressed rod-line liquid crystal based nanocolloid. arXiv. [Link]

  • Cioanca, E.-R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Fascicula: Chimic.
  • PrepChem. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. PrepChem.com. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Zakhary, M. (2021). Instabilities and flow-induced structures in lyotropic chromonic liquid crystals. YouTube. [Link]

  • Simmie, J. M. (2015). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. [Link]

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • El-Gamal, I. M. A., et al. (2016). The Effect of Some Liquid Crystals as Antioxidants for Base Oil. Novelty Journals.
  • Bruschi, M. L., et al. (2015). Quercetin in Lyotropic Liquid Crystalline Formulations: Physical, Chemical and Functional Stability. PMC. [Link]

  • Esposito, E., et al. (2023). Gelled Liquid Crystal Nanocarriers for Improved Antioxidant Activity of Resveratrol. MDPI. [Link]

  • Date, A. A., et al. (2011). Liquid Crystals: New Frontiers in Cosmeceuticals. ResearchGate. [Link]

  • El-Sayed, A. M., et al. (2012). Preparation and evaluation of some novel liquid crystals as antioxidants. ResearchGate. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4,4'-Disubstituted Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4,4'-disubstituted biphenyls using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting the often complex NMR spectra of these compounds. Here, we address common issues in a question-and-answer format, providing in-depth explanations, practical troubleshooting tips, and advanced analytical strategies.

Section 1: Fundamental Challenges and Solutions

Question 1: Why do the aromatic signals in my 4,4'-disubstituted biphenyl spectrum look more complex than a simple pair of doublets?

This is a frequently encountered issue that often stems from a combination of restricted rotation around the biphenyl C-C single bond and the potential for second-order spectral effects.

Causality and In-Depth Explanation:

  • Restricted Rotation and Atropisomerism: The rotation around the central C-C bond in biphenyls can be hindered by bulky substituents in the ortho positions. While 4,4'-disubstitution doesn't directly cause steric hindrance to rotation in the same way as ortho substitution, the nature of the 4,4'-substituents can influence the rotational barrier.[1][2] This restricted rotation can lead to a non-planar conformation, making the two phenyl rings chemically non-equivalent. Consequently, protons that might appear equivalent under conditions of free rotation can become diastereotopic, leading to more complex splitting patterns. In cases of significant steric hindrance from bulky 4,4'-substituents, stable atropisomers can exist, which are conformational isomers that are stable enough to be isolated.[3][4]

  • Second-Order Effects (Strong Coupling): Even with free rotation, if the chemical shift difference (Δν) between two coupling protons is not significantly larger than their coupling constant (J), the spectrum will exhibit second-order effects.[5] In 4,4'-disubstituted biphenyls, the protons on each ring often have similar chemical environments, leading to small Δν values. This strong coupling results in distorted multiplets, where the intensities of the inner peaks are enhanced and the outer peaks are diminished, a phenomenon known as the "roof effect".[6] In more complex cases, additional lines can appear, and the simple n+1 rule for splitting no longer applies.[5]

Troubleshooting and Solutions:

  • Higher Field Strength: Acquiring the NMR spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) increases the chemical shift dispersion in Hertz, thereby increasing the Δν/J ratio. This can often simplify second-order spectra, making them appear more "first-order" and easier to interpret.[7]

  • Variable Temperature (VT) NMR: If restricted rotation is suspected, conducting VT-NMR experiments can be highly informative.[8] As the temperature is increased, the rate of rotation around the C-C bond will increase. If the spectrum simplifies to the expected pattern of two doublets at higher temperatures, this is strong evidence for restricted rotation at lower temperatures.

  • 2D NMR Techniques: Two-dimensional NMR experiments are invaluable for deciphering complex spectra.

    • COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between protons that are coupled to each other.[9][10] This can help to identify the coupling partners within each aromatic spin system, even if the 1D spectrum is convoluted.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space correlations between protons that are close to each other.[11] This can be particularly useful for confirming the spatial relationships between protons on the two different phenyl rings, which can help in assigning the stereochemistry of atropisomers.[12]

Section 2: Advanced Spectral Analysis and Assignment

Question 2: I've run a COSY, but the aromatic region is still ambiguous. How can I definitively assign the proton signals?

When signal overlap in the aromatic region is severe, even COSY may not provide a clear-cut answer. In such cases, heteronuclear 2D NMR techniques are the next logical step.

Expertise-Driven Approach:

The key is to use the carbon backbone as a scaffold for assigning the attached protons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are the workhorses for this purpose.

  • HSQC: This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[10] This is an excellent way to spread out the information into the wider carbon chemical shift range, resolving overlap that is present in the proton spectrum.

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for assigning quaternary carbons.

Step-by-Step Protocol for Full Assignment:

  • Acquire High-Resolution 1D Proton and Carbon Spectra: This is the foundation for your analysis. Ensure good signal-to-noise and resolution.

  • Run a 2D HSQC Experiment:

    • Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows you to confidently link each proton signal to its corresponding carbon.

  • Run a 2D HMBC Experiment:

    • Interpretation: Look for long-range correlations. For example, the proton at the 2-position will show a correlation to the carbon at the 4-position and the carbon at the 1'-position (the carbon of the other ring to which the first ring is attached). These inter-ring HMBC correlations are definitive proof of the connectivity and are invaluable for assigning which signals belong to which ring.

  • Synthesize the Data: Use the information from all spectra (1D ¹H, 1D ¹³C, COSY, HSQC, and HMBC) to build a complete and self-consistent assignment of all proton and carbon signals.

Question 3: How can I use NMR to estimate the dihedral angle between the two phenyl rings?

The dihedral angle is a key conformational parameter for biphenyls. While X-ray crystallography provides this information in the solid state, NMR can offer insights into the solution-state conformation.

Leveraging the Karplus Relationship:

The magnitude of the three-bond coupling constant (³J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[13][14] While typically applied to aliphatic systems, this principle can be adapted to estimate the dihedral angle in biphenyls by examining specific inter-ring couplings or by observing the effects of conformation on intra-ring couplings.

Methodology and Considerations:

  • Advanced Karplus Equations: More sophisticated versions of the Karplus equation that account for substituent electronegativity and other factors can provide more accurate dihedral angle estimations.[15][16]

  • NOESY Cross-Peak Intensities: The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two protons. By calibrating the NOESY intensities with a known, fixed distance in the molecule, it is possible to estimate the distances between protons on the two different rings. These distances can then be used to calculate the corresponding dihedral angle.

  • Computational Chemistry: The most robust approach is to combine experimental NMR data with computational modeling. By calculating the theoretical NMR parameters for a range of dihedral angles, you can find the angle that best fits your experimental data.

Data Presentation: Typical Coupling Constants in Aromatic Systems

Coupling TypeTypical J-Value (Hz)Dihedral Angle Dependence
³J (ortho)7-9Dependent on ring planarity
⁴J (meta)2-3Less dependent on dihedral angle
⁵J (para)0-1Generally not observed

Section 3: Troubleshooting Experimental Parameters

Question 4: My aromatic signals are broad and poorly resolved. What can I do to improve the spectral quality?

Broad signals in the NMR spectrum of a 4,4'-disubstituted biphenyl can arise from several factors, including intermediate exchange rates, sample viscosity, and the presence of paramagnetic impurities.

Systematic Troubleshooting Guide:

  • Check for Intermediate Exchange: If the broadening is due to restricted rotation occurring at a rate that is on the NMR timescale, changing the temperature can sharpen the signals.

    • Increase Temperature: This will increase the rate of rotation, potentially moving into the fast exchange regime and resulting in sharper, averaged signals.

    • Decrease Temperature: This will slow down the rotation, potentially moving into the slow exchange regime where distinct signals for each conformer may be observed.

  • Optimize Sample Preparation:

    • Lower Concentration: High concentrations can lead to increased viscosity and signal broadening. Diluting the sample may improve resolution.

    • Solvent Choice: The choice of solvent can influence both the solubility and the conformation of the molecule. Experiment with different deuterated solvents to find one that gives the best resolution.

    • Remove Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, pass the sample through a small plug of silica gel or celite.

  • Adjust Acquisition Parameters:

    • Increase Acquisition Time (at): A longer acquisition time will result in better digital resolution.

    • Increase Number of Scans (nt): This will improve the signal-to-noise ratio, which can make broad signals easier to discern.

    • Shimming: Careful shimming of the magnetic field is crucial for obtaining sharp lines.

Visualizing the Troubleshooting Workflow

G Start Poorly Resolved Aromatic Signals VT_NMR Run Variable Temperature NMR Start->VT_NMR Sample_Prep Optimize Sample Preparation Start->Sample_Prep Acquisition Adjust Acquisition Parameters Start->Acquisition Sharper_Signals Sharper Signals Observed? VT_NMR->Sharper_Signals Dilute Dilute Sample Sample_Prep->Dilute Solvent Change Solvent Sample_Prep->Solvent Filter Filter for Paramagnetics Sample_Prep->Filter Increase_at Increase Acquisition Time Acquisition->Increase_at Increase_nt Increase Number of Scans Acquisition->Increase_nt Reshim Re-shim Acquisition->Reshim Sharper_Signals->Sample_Prep No Intermediate_Exchange Intermediate Exchange Confirmed Sharper_Signals->Intermediate_Exchange Yes Resolved Spectrum Resolved Dilute->Resolved Solvent->Resolved Filter->Resolved Increase_at->Resolved Increase_nt->Resolved Reshim->Resolved

Caption: Troubleshooting workflow for poorly resolved NMR signals.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024, November 12). 12: Complex Coupling. Chemistry LibreTexts. [Link]

  • CONFLEX. (n.d.). NMR coupling constant calculation. CONFLEX Tutorials. [Link]

  • IARJSET. (n.d.). Quantum Mechanical Study of 4, 4'-Disubstituted Biphenyls: Part I: HO(CH2)3OC6H4.C6H4CN. IARJSET. [Link]

  • MDPI. (2021, July 1). Convenient Access to Functionalized Non-Symmetrical Atropisomeric 4,4′-Bipyridines. MDPI. [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy. Organic Chemistry Data & Info. [Link]

  • Organic Chemistry Data & Info. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data & Info. [Link]

  • PubMed. (n.d.). Rotation in biphenyls with a single ortho-substituent. PubMed. [Link]

  • ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. [Link]

  • Tetrahedron Letters. (2010, December 1). Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. Tetrahedron Letters, 51(48), 6213-6215. [Link]

  • University of Missouri. (n.d.). 2D NMR FOR THE CHEMIST. University of Missouri. [Link]

  • University of Rochester. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Rochester. [Link]

  • YouTube. (2019, April 8). Second order effects in 1H NMR, analysis and examples of second order spectra. YouTube. [Link]

  • YouTube. (2022, October 24). dihedral angles, J-values, & the Karplus equation. YouTube. [Link]

Sources

Navigating the Nematic-to-Isotropic Transition: A Technical Support Guide for Measuring the Clearing Point of Biphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with biphenyl liquid crystals. The accurate determination of the clearing point—the temperature at which a liquid crystal transitions to an isotropic liquid—is a critical parameter for material characterization and quality control.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during these measurements.

Introduction to Clearing Point Measurement

The clearing point, or nematic-isotropic transition temperature (TN-I), is a key characteristic of a thermotropic liquid crystal.[1] It signifies the point at which thermal energy overcomes the long-range orientational order of the nematic phase, resulting in a disordered, isotropic liquid.[1] Two primary techniques are employed for this measurement: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[2][3] While powerful, these methods are sensitive to a variety of experimental parameters that can lead to inaccurate or misleading results. This guide will equip you with the knowledge to identify, understand, and resolve these issues.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments.

Differential Scanning Calorimetry (DSC) Issues

Question 1: My DSC thermogram shows a broad or distorted clearing point peak. What could be the cause?

Answer: A broad or asymmetric peak for the nematic-isotropic transition is a common issue that can stem from several sources. Here’s how to troubleshoot it:

  • Purity of the Sample: Impurities can significantly broaden the clearing point transition. Even small amounts of contaminants can create a biphasic region where the nematic and isotropic phases coexist over a temperature range, leading to a broadened peak.[4] Non-associative impurities that mix well with the liquid crystal are particularly effective at inducing a sharp, but shifted, phase transition.[5]

    • Self-Validation Protocol: To check for purity-related broadening, consider purifying a small amount of your sample using an appropriate technique, such as recrystallization, and re-running the DSC. If the peak sharpens, impurities were likely the issue.

  • Heating Rate: A high heating rate can lead to thermal lag within the sample and the instrument, causing the peak to appear broader and at a higher temperature than the true thermodynamic transition.[6] International standards for polymers, which can be adapted for liquid crystals, often recommend heating rates of 10 K/min or 20 K/min.[1][6]

    • Causality: At higher heating rates, the system does not have sufficient time to reach thermal equilibrium at each temperature increment. This results in a temperature gradient across the sample, with some parts transitioning before others, smearing the endothermic event over a wider temperature range.

  • Sample Preparation: Poor thermal contact between the sample and the DSC pan can also cause peak broadening. Ensure that the sample forms a thin, even layer at the bottom of the pan. For solid samples, ensure they are well-compacted.[2]

Question 2: I'm observing multiple peaks or a shoulder on my clearing point peak. What does this indicate?

Answer: The presence of multiple peaks or shoulders near the clearing point can be perplexing. Here are the likely causes and how to investigate them:

  • Polymorphism or Multiple Liquid Crystal Phases: Some biphenyl liquid crystals can exhibit multiple crystalline forms (polymorphs) or other liquid crystalline phases (e.g., smectic phases) that transition at temperatures close to the clearing point.[2][7] The nematic-to-isotropic transition is a first-order transition.[2]

    • Verification with POM: The most effective way to confirm this is to use Polarized Optical Microscopy. By observing the sample while heating it on a hot stage, you can visually identify the distinct textures of different liquid crystal phases and correlate the observed transitions with the peaks on your DSC thermogram.[2][8][9]

  • Impurities: Certain impurities can lead to the formation of eutectic mixtures, which will have their own distinct melting or transition points that may appear as a smaller peak or shoulder next to the main transition.[4]

  • Instrumental Artifacts: While less common, instrumental issues can sometimes cause peak artifacts. Running a known, high-purity standard can help rule out problems with the DSC instrument itself.

Polarized Optical Microscopy (POM) Issues

Question 1: I'm having trouble identifying the clearing point using POM. The transition appears gradual and indistinct.

Answer: A blurry or gradual transition under the microscope can be frustrating. Here are some factors to consider:

  • Sample Thickness: If the sample is too thick, temperature gradients across its depth can cause different parts of the sample to transition at slightly different times, making the clearing point appear indistinct. Try preparing a thinner sample by using less material between the slide and coverslip.[10]

  • Heating Rate: As with DSC, a rapid heating rate on the hot stage can lead to an overshoot of the transition temperature and make it difficult to pinpoint the exact clearing point. A slower heating rate (e.g., 1-2 °C/min) as you approach the expected clearing point will provide a more accurate measurement.

  • Impurities: Similar to their effect in DSC, impurities can create a biphasic region where nematic and isotropic phases coexist, leading to a gradual disappearance of the birefringent textures rather than a sharp transition.[4]

Question 2: The sample appears dark under crossed polarizers even below the clearing point. What is happening?

Answer: If your liquid crystal sample appears dark (extinguished) between crossed polarizers at a temperature where it should be in the nematic phase, it is likely due to the orientation of the liquid crystal director relative to the polarizers.

  • Homeotropic Alignment: In a homeotropically aligned sample, the liquid crystal molecules are oriented perpendicular to the glass slides. In this orientation, the light passes along the optic axis of the liquid crystal, and no birefringence is observed, resulting in a dark image.[11]

    • Troubleshooting: Gently pressing on the coverslip can induce flow and disrupt this alignment, causing transient birefringent textures to appear.

  • Planar Alignment with Director Parallel to a Polarizer: If the sample has a uniform planar alignment (molecules aligned parallel to the slides) and the director is aligned parallel to either the polarizer or the analyzer, the sample will appear dark.[9]

    • Troubleshooting: Rotating the microscope stage will cause the sample to become bright as the director moves out of alignment with the polarizers. The sample will show extinction every 90 degrees of rotation.[9]

  • Isotropic Phase: If the temperature is above the clearing point, the material will be in its isotropic liquid phase, which is not birefringent and will appear dark under crossed polarizers.[8] Always verify the temperature of your hot stage.

Frequently Asked Questions (FAQs)

Q1: What is the ideal heating rate for a DSC measurement of a biphenyl liquid crystal's clearing point?

A1: A heating rate of 10 °C/min is a good starting point and is often recommended in standards for thermal analysis of polymers, such as ASTM D3418.[1][12] For higher accuracy, especially if peak broadening is observed, reducing the heating rate to 5 °C/min or even 2 °C/min can provide a result closer to the thermodynamic equilibrium transition temperature.[6] However, be aware that lower heating rates will result in smaller peak heights, which may be difficult to detect for transitions with low enthalpy changes.

Q2: How do I properly prepare a sample for POM analysis?

A2: Proper sample preparation is key to obtaining clear and interpretable results with POM.

  • Place a small amount of the biphenyl liquid crystal on a clean microscope slide.[2]

  • Gently place a clean coverslip over the sample.[2]

  • Heat the slide on a hot stage to just above the clearing point to allow the sample to melt and spread into a thin, uniform film.[2]

  • Allow the sample to cool back into the liquid crystal phase. This process helps to create a thin film of uniform thickness.

Q3: Can impurities raise the clearing point?

A3: Generally, soluble impurities will disrupt the ordering of the liquid crystal phase and lower the clearing point. This is analogous to the freezing point depression observed in conventional materials. However, the effect of an impurity can be complex and depends on the nature of the impurity and its interaction with the liquid crystal.[5]

Q4: My DSC shows a small endothermic peak before the main clearing point peak. What is it?

A4: This could be a solid-solid crystal transition (if the sample was not fully melted initially) or a transition between two different liquid crystal phases (e.g., a smectic-to-nematic transition).[13] As mentioned in the troubleshooting guide, correlating your DSC data with POM observations is the best way to identify the nature of this pre-transition.[2]

Q5: What are the best practices for DSC instrument calibration when measuring clearing points?

A5: For accurate and reproducible results, regular calibration of your DSC is essential.

  • Temperature Calibration: Calibrate the temperature scale using high-purity standards with well-defined melting points that bracket the expected clearing point of your liquid crystal. Indium and tin are common standards.

  • Heat Flow Calibration: Calibrate the heat flow using a standard with a known enthalpy of fusion, such as indium.

  • Baseline Correction: Always run a baseline with empty sample and reference pans before your sample runs to ensure the baseline is flat and stable.

Experimental Protocols and Data

Protocol 1: Standard DSC Measurement of Clearing Point
  • Calibrate the DSC for temperature and heat flow using appropriate standards.

  • Weigh 3-5 mg of the biphenyl liquid crystal sample into a clean aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan in the DSC sample cell and an empty, sealed pan in the reference cell.

  • Equilibrate the sample at a temperature at least 20 °C below the expected clearing point.

  • Heat the sample at a constant rate of 10 °C/min through the clearing point to a temperature at least 20 °C above the transition.[1]

  • Cool the sample at a rate of 10 °C/min back to the starting temperature.

  • Perform a second heating scan under the same conditions to ensure thermal history has been removed. The clearing point is typically reported from the second heating scan.

  • Determine the clearing point from the onset or peak temperature of the endothermic transition.

Data Presentation: Effect of Heating Rate on Measured Clearing Point

The following table illustrates the typical effect of heating rate on the measured clearing point of a biphenyl liquid crystal. Note that as the heating rate increases, the observed transition temperature also increases.

Heating Rate (°C/min)Onset Temperature (°C)Peak Temperature (°C)
234.835.1
535.135.5
1035.536.0
2036.036.8

Note: Data is illustrative and will vary depending on the specific biphenyl liquid crystal and instrument.

Visualizations

Experimental Workflow for Clearing Point Determination

ClearingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Verification start Start sample_prep Prepare LC Sample start->sample_prep dsc DSC Analysis sample_prep->dsc pom POM Analysis sample_prep->pom analyze_dsc Analyze Thermogram dsc->analyze_dsc observe_pom Observe Textures pom->observe_pom correlate Correlate Data analyze_dsc->correlate observe_pom->correlate end End correlate->end

Caption: Workflow for clearing point determination using DSC and POM.

Troubleshooting Logic for a Broad DSC Peak

DSCTroubleshooting start Broad DSC Peak Observed check_purity Is the sample of high purity? start->check_purity check_rate Was the heating rate ≤ 10°C/min? check_purity->check_rate Yes purify Purify sample and re-run check_purity->purify No check_prep Is sample preparation adequate? check_rate->check_prep Yes lower_rate Decrease heating rate (e.g., 5°C/min) check_rate->lower_rate No reprepare Reprepare sample ensuring good thermal contact check_prep->reprepare No end Peak should be sharp check_prep->end Yes purify->start lower_rate->start reprepare->start

Caption: Decision tree for troubleshooting a broad DSC peak.

References

  • 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. [Link]

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  • Atomistic analysis of nematic phase transition in 4-cyano-4′-n-alkyl biphenyl liquid crystals: Sampling for the first-order phase transition and the free-energy decomposition. ResearchGate. [Link]

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Validation & Comparative

The Influence of Alkoxy Chain Length on the Phase Behavior of Biphenyl Liquid Crystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deliberate modification of molecular architecture by varying terminal flexible chains, such as alkoxy groups, represents a cornerstone in the rational design of liquid crystals with bespoke properties. This guide provides a comprehensive comparison of how the length of the alkoxy chain (–O(CH₂)ₙH) profoundly influences the mesomorphic behavior of biphenyl-based liquid crystals. We will explore the causal relationships between chain length and phase transitions, supported by experimental data and established molecular theories. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of structure-property relationships in soft matter.

Introduction: The Significance of Molecular Structure in Liquid Crystal Engineering

Liquid crystals (LCs) represent a unique state of matter, exhibiting a degree of molecular order intermediate between that of a crystalline solid and an isotropic liquid. This partial ordering gives rise to their fascinating anisotropic properties, which are harnessed in a myriad of technologies, most notably in liquid crystal displays (LCDs).[1] The biphenyl moiety is a classic mesogenic (liquid crystal-forming) core due to its rigid, rod-like shape, which promotes the necessary intermolecular interactions for forming ordered phases.[2][3][4]

The attachment of flexible terminal chains, such as alkoxy groups, to this rigid core is a critical design element. The length of these chains significantly impacts the delicate balance of intermolecular forces, thereby influencing:

  • Phase Type: Determining whether a material will exhibit nematic, smectic, or cholesteric phases.

  • Transition Temperatures: Modulating the temperatures at which the material transitions between crystalline, liquid crystalline, and isotropic states.[5]

  • Physical Properties: Affecting properties like viscosity, birefringence, and dielectric anisotropy.

This guide will systematically examine the effect of increasing the number of methylene units (n) in the alkoxy chain of biphenyl LCs, providing a framework for predicting and controlling their phase behavior.

The Homologous Series: A Case Study of 4-alkoxy-4'-cyanobiphenyls (nOCB)

To illustrate the principles of alkoxy chain length effects, we will focus on the well-characterized homologous series of 4-alkoxy-4'-cyanobiphenyls (nOCB). This series provides a clear and systematic dataset for comparison.

General Trend: From Nematic to Smectic Dominance

A general and widely observed trend is that as the alkoxy chain length increases, the stability of the more ordered smectic phase is enhanced relative to the less ordered nematic phase.[1]

  • Short Chains (n = 1-4): These compounds typically exhibit a nematic phase. The shorter, more mobile chains do not provide sufficient lateral interaction to promote the formation of layered smectic structures.

  • Intermediate Chains (n = 5-7): In this range, both nematic and smectic phases may be observed. The clearing point (nematic to isotropic transition) tends to decrease as the chain lengthens.[6]

  • Long Chains (n ≥ 8): Longer alkoxy chains promote stronger van der Waals interactions between adjacent molecules. This favors the formation of layered smectic A phases, and often, the nematic phase is suppressed entirely.[1][7]

The "Odd-Even" Effect

A subtle but significant phenomenon observed in homologous series of liquid crystals is the "odd-even" effect. This refers to the alternating behavior of transition temperatures as the number of carbon atoms in the alkyl or alkoxy chain switches between odd and even.[8]

  • Even-numbered chains: Tend to have higher clearing temperatures (nematic-isotropic transition) and a greater propensity for smectic phase formation. This is attributed to a more linear, "all-trans" conformation of the chain, which enhances the overall molecular anisotropy.

  • Odd-numbered chains: The terminal methyl group is slightly offset from the molecular long axis, which can disrupt the packing efficiency and lead to lower clearing points.

This effect is most pronounced for shorter chain lengths and tends to diminish as the chain becomes longer and more flexible.

Comparative Experimental Data

The following table summarizes the phase transition temperatures for a homologous series of 4-alkoxy-4'-cyanobiphenyls (nOCB). This data has been compiled from various literature sources.

Compound (nOCB)n (Number of Carbons)Crystal → Nematic/Smectic (°C)Smectic A → Nematic (°C)Nematic → Isotropic (°C)
1OCB (MOCB)193-115
2OCB (EOCB)287-107
3OCB (POCB)370-98
4OCB (BOCB)463-89
5OCB (POCB)552-67
6OCB (HOCB)658-76
7OCB (HOCB)754-75
8OCB (OOCB)854.56780
9OCB (NOCB)96477.580
10OCB (DOCB)10708385
11OCB (UOCB)117185.586.5
12OCB (DDOCB)12748889

Data compiled from various sources for illustrative purposes. Actual values may vary slightly based on experimental conditions and purity.

Analysis of Trends
  • Clearing Point (TN-I): For shorter chains (n=1-7), the nematic-to-isotropic transition temperature generally decreases with increasing chain length.[6] This can be attributed to the dilution of the rigid, mesogenic core by the flexible, non-mesogenic alkoxy chains.[6] For longer chains (n≥8), the clearing point begins to increase again, reflecting the increased intermolecular interactions from the longer chains.

  • Smectic Phase Onset: The smectic A phase first appears for n=8 and becomes the dominant mesophase for longer chain lengths. The temperature range of the smectic A phase widens as 'n' increases.[7]

  • Melting Point (TCr-M): The melting point does not follow as smooth a trend but generally decreases initially before increasing for longer chain homologues. This is influenced by the efficiency of crystal packing, which is a more complex phenomenon.

Experimental Protocols for Phase Characterization

The determination of liquid crystal phases and their transition temperatures relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[5][9]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature or time.[10] Phase transitions are detected as endothermic or exothermic peaks in the DSC thermogram.[11][12][13]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the biphenyl liquid crystal sample into a hermetically sealed aluminum DSC pan.[5] An empty, sealed pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium.[5]

  • Thermal Program:

    • Heat the sample from room temperature to a temperature well above the expected isotropic clearing point at a controlled rate (e.g., 10 °C/min).[10][11]

    • Hold the sample in the isotropic phase for a few minutes to ensure complete melting and erase any thermal history.

    • Cool the sample at the same controlled rate to a temperature below its crystallization point.

    • Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: Identify the peaks in the heat flow curve. The peak onset temperature is typically taken as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is an essential technique for the qualitative identification of liquid crystal phases based on their unique optical textures.[14][15][16] Anisotropic materials, like liquid crystals, are birefringent, meaning they can split a beam of polarized light into two rays. When viewed between crossed polarizers, this birefringence results in characteristic textures.[14][17][18]

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide.

  • Cover Slip: Gently place a cover slip over the sample to create a thin film.

  • Heating Stage: Place the slide on a calibrated hot stage mounted on the polarizing microscope.

  • Observation:

    • Heat the sample into the isotropic phase, where the field of view will appear dark (extinction) as the liquid is no longer birefringent.

    • Slowly cool the sample. As it transitions into a liquid crystal phase, light will be transmitted, and a characteristic texture will appear.

    • Nematic Phase: Often exhibits a "threaded" or "Schlieren" texture.[8]

    • Smectic A Phase: Typically shows a "focal conic" or "fan-shaped" texture.[19]

  • Temperature Correlation: Record the temperatures at which these textural changes occur and correlate them with the transitions observed by DSC.

Visualizing the Structure-Property Relationship

Molecular Organization and Phase Type

The interplay between the rigid biphenyl core and the flexible alkoxy chain dictates the type of mesophase formed.

G cluster_short Short Alkoxy Chain (n < 8) cluster_long Long Alkoxy Chain (n ≥ 8) short_chain Increased Molecular Mobility Weaker Lateral Interactions nematic Nematic Phase (Orientational Order) short_chain->nematic Favors long_chain Increased van der Waals Forces Chain Interdigitation smectic Smectic A Phase (Positional & Orientational Order) long_chain->smectic Promotes biphenyl Biphenyl Core (Rigid Mesogen) biphenyl->short_chain biphenyl->long_chain G start Synthesized Biphenyl LC dsc Differential Scanning Calorimetry (DSC) start->dsc pom Polarized Optical Microscopy (POM) start->pom dsc_results Quantitative Data: - Transition Temps (T) - Enthalpies (ΔH) dsc->dsc_results pom_results Qualitative Data: - Optical Textures - Phase Identification pom->pom_results analysis Correlate DSC Peaks with POM Textures dsc_results->analysis pom_results->analysis end Phase Diagram Construction analysis->end

Caption: Workflow for liquid crystal phase characterization.

Conclusion and Future Outlook

The length of the alkoxy chain is a powerful and predictable tool for tuning the phase behavior of biphenyl liquid crystals. As a general principle, increasing chain length enhances the stability of more ordered smectic phases at the expense of the nematic phase, a trend that is modulated by the odd-even effect. [8][20][21]A comprehensive understanding of these structure-property relationships, validated through systematic experimental characterization using DSC and POM, is crucial for the rational design of novel liquid crystalline materials for advanced applications.

Future research in this area may focus on the effects of branched or fluorinated alkoxy chains, which can introduce additional steric and electronic effects, further expanding the accessible phase space and physical properties of these versatile materials. [1]

References

  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. (2022). Materials (Basel). [Link]

  • Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. (2020). Liquid Crystals. [Link]

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  • Typical DSC traces of the liquid crystalline compounds. (n.d.). ResearchGate. [Link]

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  • Synthesis and Thermotropic Studies of Two Novel Series of Kinked Liquid Crystals: 2-(4′-Alkoxybiphen-4-yl)-6-methylquinolines and 2-(6-Alkoxynaphthalen-2-yl). (2011). Molecules. [Link]

  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. [Link]

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  • Polarization Microscope Pictures of Liquid Crystals. (n.d.). University of Colorado. [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2019). PMC. [Link]

  • Synthesis and Thermotropic Studies of a New Series of Teraryl Liquid Crystals 2-(4′-Alkoxybiphen-4-yl)-5-Cyanopyridines. (2013). Molecules. [Link]

  • Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023). Engineering And Technology Journal. [Link]

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  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (2022). MDPI. [Link]

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  • Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. (2023). MDPI. [Link]

  • Stereochemistry of Biphenyls. (2020). YouTube. [Link]

  • The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (2025). ResearchGate. [Link]

  • An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (2012). PMC. [Link]

  • Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. (2007). Acta Physica Polonica A. [Link]

  • Synthesis and Characterization of Azo-Based Cyclotriphosphazene Compounds: Liquid Crystalline and Dielectric Properties. (2024). MDPI. [Link]

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A Comparative Analysis of Carboxylic Acid and Cyano-Biphenyl Liquid Crystals for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two pivotal classes of thermotropic liquid crystals: carboxylic acids and cyano-biphenyls. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties, experimental characterization, and application-specific performance of these materials. We will explore the causal relationships between molecular structure and macroscopic properties, supported by experimental data, to empower informed selection for your specific application.

At the Molecular Core: Contrasting Intermolecular Forces

The distinct behaviors of carboxylic acid and cyano-biphenyl liquid crystals originate from their fundamentally different molecular structures and the dominant intermolecular forces they exhibit.

Cyano-biphenyl Liquid Crystals , exemplified by the well-studied 4-cyano-4'-pentylbiphenyl (5CB) and 4-cyano-4'-octylbiphenyl (8CB), are characterized by a rigid biphenyl core, a flexible alkyl chain, and a highly polar terminal cyano (-C≡N) group. The defining feature of these molecules is the large dipole moment that arises from the strong electron-withdrawing nature of the cyano group. This leads to powerful dipole-dipole interactions , which are the primary drivers of the liquid crystalline phase formation and alignment in an electric field.

Carboxylic Acid Liquid Crystals , such as those from the 4-n-alkylbenzoic acid series, also possess a rigid aromatic core and a flexible alkyl chain. However, their defining functional group is the carboxylic acid moiety (-COOH). The dominant intermolecular force in this class is hydrogen bonding . Two carboxylic acid molecules readily form a stable, hydrogen-bonded dimer, effectively creating a new, larger mesogenic unit. This dimerization profoundly influences the material's thermal stability, phase behavior, and response to external stimuli.

Caption: Dominant intermolecular forces in the two liquid crystal classes.

Comparative Analysis of Physicochemical Properties

The differences in intermolecular forces give rise to distinct and measurable differences in the physical properties of these two liquid crystal classes. Here, we compare a representative cyano-biphenyl (8CB) and a representative carboxylic acid (4-octylbenzoic acid, 8BA).

Property4-cyano-4'-octylbiphenyl (8CB)4-octylbenzoic Acid (8BA)Causality and Expert Insight
Phase Transitions (°C) Cr 21.5 SmA 33.5 N 40.5 Iso[1]Cr 97-98 N 107.5 Iso[2]The strong, directional hydrogen bonds in 8BA create stable dimers, requiring significantly more thermal energy to break the crystalline lattice and then disrupt the nematic order, resulting in much higher melting and clearing points compared to the dipole-driven ordering in 8CB.
Dielectric Anisotropy (Δε) ~ +8 (at 35°C)Low / NegativeThe large dipole moment of the cyano group in 8CB aligns with the long molecular axis, producing a large positive dielectric anisotropy. In contrast, the dimer formation in 8BA can lead to a cancellation or reorientation of dipole moments, often resulting in a small or even negative dielectric anisotropy.
Birefringence (Δn) ~ 0.15 (at 35°C)~ 0.1 - 0.15 (estimated)Both classes possess aromatic cores, leading to significant birefringence. The exact value is dependent on molecular structure and ordering, but both are suitable for applications requiring optical anisotropy.
Rotational Viscosity (γ₁) (mPa·s) ~ 100-200 (in N phase)Generally higherThe hydrogen-bonded dimers of carboxylic acids are larger and more sterically hindered than the individual cyano-biphenyl molecules, leading to a higher resistance to flow and reorientation under an electric field.

Note: Data for 8BA is based on available information; specific experimental values for Δε and Δn can vary based on measurement conditions.

Experimental Protocols for Core Property Characterization

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. Below are detailed methodologies for characterizing the key properties discussed.

Determining Phase Transitions via Differential Scanning Calorimetry (DSC)

Objective: To accurately measure the temperatures and enthalpy changes of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 0°C).

    • Ramp the temperature up at a controlled rate (e.g., 5-10°C/min) to a point well into the isotropic phase (e.g., 160°C for 8BA).

    • Hold the sample at this temperature for 2-5 minutes to ensure thermal history is erased.

    • Ramp the temperature down at the same controlled rate to the initial temperature.

  • Data Analysis: The phase transition temperatures are identified as the onset of the endothermic peaks on the heating curve and the exothermic peaks on the cooling curve. The area under these peaks corresponds to the enthalpy of the transition.

DSC_Workflow cluster_0 DSC Protocol start Prepare Sample (3-5 mg in pan) setup Load Sample & Reference into DSC start->setup heat Heating Ramp (10°C/min) setup->heat hold Isothermal Hold (2 min) heat->hold cool Cooling Ramp (10°C/min) hold->cool analyze Analyze Thermogram (Identify T & ΔH) cool->analyze

Caption: Workflow for DSC analysis of liquid crystal phase transitions.

Measuring Dielectric Anisotropy (Δε)

Objective: To determine the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Methodology:

  • Cell Preparation: Two types of liquid crystal cells with transparent electrodes (e.g., Indium Tin Oxide coated glass) are required: one that induces planar alignment (for ε⊥) and one that induces homeotropic alignment (for ε∥). The cell gap should be known precisely (e.g., 5-10 µm).

  • Sample Filling: The liquid crystal is introduced into the cells in its isotropic phase via capillary action to ensure uniform, defect-free alignment.

  • Measurement Setup: The filled cells are placed in a temperature-controlled stage. An LCR meter is connected to the cell's electrodes.

  • Data Acquisition:

    • For the planar aligned cell, the capacitance (C⊥) is measured at a set frequency (typically 1 kHz) as a function of temperature. ε⊥ is calculated using the formula for a parallel plate capacitor: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.

    • For the homeotropic aligned cell, the capacitance (C∥) is measured similarly to determine ε∥.

  • Calculation: The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥. For cyano-biphenyls, a strong electric field can be used to reorient a planar cell to a homeotropic alignment, allowing for the measurement of both constants from a single cell.

Determining Birefringence (Δn)

Objective: To measure the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.

Methodology:

  • Instrument: A temperature-controlled Abbé refractometer is commonly used.

  • Sample Preparation: A planar-aligned liquid crystal cell is prepared. Alternatively, a drop of the liquid crystal can be placed directly on the prism of the refractometer, and the surface can be treated to induce alignment.

  • Measurement of nₒ:

    • The sample is illuminated with monochromatic light (e.g., a sodium lamp at 589 nm).

    • A polarizer is placed between the light source and the sample, with its axis oriented perpendicular to the director of the liquid crystal.

    • The refractometer is adjusted to find the critical angle, from which nₒ is determined.

  • Measurement of nₑ:

    • The polarizer is rotated by 90° so that its axis is parallel to the liquid crystal director.

    • The refractometer is readjusted to find the new critical angle, which corresponds to nₑ.

  • Calculation: The birefringence is calculated as Δn = nₑ - nₒ.

Applications and Performance Considerations

The distinct properties of these two liquid crystal classes make them suitable for different applications.

  • Cyano-biphenyls: Their large positive dielectric anisotropy, fast switching speeds, and stability have made them the cornerstone of the liquid crystal display (LCD) industry . The ability to easily reorient the molecules with a low voltage is critical for applications like twisted nematic (TN) and super-twisted nematic (STN) displays. Their predictable behavior and commercial availability have also made them a "fruit fly" for fundamental liquid crystal research.

  • Carboxylic Acids: While not typically used in displays due to their higher viscosity and lower dielectric anisotropy, their unique hydrogen-bonding capability opens doors to other advanced applications. They are used in:

    • Sensors: The hydrogen bonds are sensitive to the presence of certain chemical vapors, leading to changes in the liquid crystal phase or optical properties.

    • Supramolecular Chemistry: They serve as building blocks for creating complex, self-assembled structures like liquid crystal polymers and gels.

    • Chromatography: They can be used as stationary phases in gas chromatography for separating isomers.

Conclusion

The choice between carboxylic acid and cyano-biphenyl liquid crystals is dictated by the specific demands of the application.

  • For applications requiring fast electro-optical switching and high dielectric response, such as in displays and light modulators, cyano-biphenyls are the superior choice due to their large, inherent dipole moment.

  • For applications where molecular self-assembly, thermal stability, and sensitivity to chemical environments are paramount, carboxylic acids offer a unique platform. The hydrogen-bonded dimer provides a robust and versatile building block for designing novel functional materials.

Understanding the fundamental relationship between the dominant intermolecular forces—dipole-dipole interactions in cyano-biphenyls and hydrogen bonding in carboxylic acids—is the key to unlocking their respective technological potentials. This guide serves as a foundational resource for navigating these choices and designing the next generation of liquid crystal-based technologies.

References

  • Pramana, A Journal of Physics. Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls. [Link]

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The Pivotal Role of the 4'-Alkoxy Group in Modulating the Biological Activity of [1,1'-Biphenyl]-4-carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Biphenyl Carboxylic Acid Scaffold in Drug Discovery

The [1,1'-biphenyl]-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its inherent structural rigidity and the ability to present substituents in a well-defined spatial orientation make it an attractive template for designing ligands that can effectively interact with a variety of biological targets. This guide focuses on a specific class of these compounds: 4'-alkoxy-[1,1'-biphenyl]-4-carboxylic acids. The introduction of an alkoxy group at the 4'-position provides a critical handle for modulating the physicochemical and pharmacological properties of the molecule. Herein, we present a comprehensive analysis of the structure-activity relationship (SAR) of this compound class, with a particular emphasis on their role as modulators of Peroxisome Proliferator-Activated Receptors (PPARs) and as anti-inflammatory agents.

The Significance of PPAR Modulation and Anti-Inflammatory Action

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation.[3][4][5][6] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distributions and physiological functions.[4] PPARγ, in particular, is a well-established target for the treatment of type 2 diabetes, as its activation enhances insulin sensitivity.[6] Furthermore, PPARs are recognized for their anti-inflammatory properties, making them attractive targets for a range of inflammatory conditions.[4] The 4'-alkoxy-[1,1'-biphenyl]-4-carboxylic acid scaffold has emerged as a promising chemotype for the development of PPAR agonists.[7]

Structure-Activity Relationship (SAR) Analysis: Unraveling the Impact of the 4'-Alkoxy Chain

The biological activity of 4'-alkoxy-[1,1'-biphenyl]-4-carboxylic acids is profoundly influenced by the nature of the alkoxy substituent. Key determinants of potency and selectivity include the length, branching, and overall lipophilicity of the alkyl chain.

The Lipophilic Nature of the Alkoxy Group is Key for Potency

Early SAR studies on related compound classes have indicated that the lipophilicity of the alkoxy group is a significant factor for biological activity.[8] In a study on structurally similar (4-alkoxyphenyl)glycinamides as GPR88 agonists, a clear correlation was observed between the lipophilicity of the compounds and their agonist activity.[8] Generally, an increase in lipophilicity, as estimated by the calculated log P (clogP), led to enhanced potency.[8] This suggests that the alkoxy chain likely engages in hydrophobic interactions within the ligand-binding pocket of the target receptor.

Impact of Alkoxy Chain Length and Branching

The length and branching of the alkoxy chain provide a means to fine-tune the biological activity. Systematic modifications to the alkoxy group have revealed the following trends in related compound series:

  • Optimal Chain Length: There appears to be an optimal length for the alkyl chain to achieve maximal potency. In the (4-alkoxyphenyl)glycinamide series, for instance, potency generally decreased as the alkyl chain length was shortened from n-pentyl to n-propyl.[8]

  • Favorable Branching: Branched alkyl groups can be more potent than their linear counterparts. For example, a 2-methylbutyl group was found to be more active than an n-pentyl group in the same series.[8]

  • Cyclic Substituents: The incorporation of cyclic alkyl groups, such as cyclobutylmethyl, can also be favorable for activity.[8]

These observations underscore the importance of the shape and size of the alkoxy group in achieving a complementary fit within the receptor's binding site.

Comparative Analysis of Biological Activity

To illustrate the structure-activity relationships discussed, the following table summarizes the biological data for a series of (4-alkoxyphenyl)glycinamides, which serve as a valuable proxy for understanding the SAR of 4'-alkoxy-[1,1'-biphenyl]-4-carboxylic acids. The data is derived from a study by Jin et al. (2020) and showcases the impact of varying the alkoxy substituent on GPR88 agonist activity, measured as EC50 values in a cAMP assay.[8][9]

Compound4'-Alkoxy Substituent (R)clogPEC50 (nM)
1 n-Propyl3.39562
2 n-Butyl3.83380
3 n-Pentyl4.28295
4 2-Methylbutyl4.20251
5 (S)-2-Methylbutyl4.20174
6 Cyclobutylmethyl3.73234
7 Cyclopropylmethyl3.29631
8 4-Methoxybutyl3.044677
9 3-Methoxypropyl2.525888

Data adapted from Jin, H., et al. (2020).[8][9]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

Experimental Protocol 1: PPARγ Luciferase Reporter Gene Assay

This assay is a robust method to determine the agonist or antagonist activity of test compounds on the human PPARγ receptor.

Principle: This cell-based assay utilizes a reporter cell line engineered to express a chimeric receptor consisting of the ligand-binding domain (LBD) of human PPARγ fused to the DNA-binding domain (DBD) of the yeast GAL4 protein. The reporter cells also contain a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). When a ligand binds to the PPARγ LBD, the chimeric receptor activates the transcription of the luciferase gene, leading to the production of light, which can be quantified.

Materials:

  • HEK293T cells

  • Expression plasmid for GAL4-hPPARγ-LBD

  • UAS-luciferase reporter plasmid

  • Control expression plasmid (e.g., pCMV-β-galactosidase)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 96-well white, clear-bottom tissue culture plates

  • Test compounds (dissolved in DMSO)

  • Rosiglitazone (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium and incubate overnight.

  • Transfection: Co-transfect the cells with the GAL4-hPPARγ-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a positive control (Rosiglitazone) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.

Visualizing the Core Structure and SAR Principles

To visually represent the key structural features and the relationships governing the activity of 4'-alkoxy-[1,1'-biphenyl]-4-carboxylic acids, the following diagrams have been generated using Graphviz.

SAR_Core_Structure cluster_scaffold Core Scaffold Biphenyl [1,1'-Biphenyl] Carboxylic_Acid -COOH Biphenyl->Carboxylic_Acid 4-position Alkoxy -OR Biphenyl->Alkoxy 4'-position

Caption: Core chemical structure of 4'-alkoxy-[1,1'-biphenyl]-4-carboxylic acids.

SAR_Trends cluster_alkoxy 4'-Alkoxy Chain (R) Lipophilicity Increased Lipophilicity Potency Increased Biological Activity Lipophilicity->Potency Chain_Length Optimal Chain Length (e.g., n-pentyl > n-propyl) Chain_Length->Potency Branching Branching (e.g., 2-methylbutyl > n-pentyl) Branching->Potency Cyclic Cyclic Groups (e.g., cyclobutylmethyl) Cyclic->Potency

Caption: Key SAR trends for the 4'-alkoxy group.

Conclusion and Future Directions

The 4'-alkoxy-[1,1'-biphenyl]-4-carboxylic acid scaffold represents a versatile and tunable platform for the development of potent and selective modulators of biological targets, particularly PPARs. The structure-activity relationship is heavily dictated by the nature of the 4'-alkoxy substituent, with lipophilicity, chain length, and branching emerging as critical parameters for optimizing activity. The data presented in this guide, while drawing from a closely related chemical series, provides a strong foundation for the rational design of novel 4'-alkoxy-[1,1'-biphenyl]-4-carboxylic acid derivatives with enhanced pharmacological profiles. Future research should focus on synthesizing and evaluating a dedicated library of these compounds to further refine the SAR and to explore their therapeutic potential in metabolic and inflammatory diseases.

References

  • Jin, H., et al. (2020). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry, 63(23), 14989-15012. [Link]

  • Ferramosca, A., & Zara, V. (2022). Peroxisome Proliferator-Activated Receptors (PPARs) and Oxidative Stress in Physiological Conditions and in Cancer. International Journal of Molecular Sciences, 23(3), 1766. [Link]

  • Deep, A., et al. (2010). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. Acta Poloniae Pharmaceutica, 67(3), 255-259. [Link]

  • Jin, H., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry. [Link]

  • Perri, M. J., et al. (2021). Peroxisome Proliferator-Activated Receptor Family of Lipid-Activated Nuclear Receptors Alpha Silencing Promotes Oxidative Stress and Hypertrophic Phenotype in Rat Cardiac Cells. International Journal of Molecular Sciences, 22(11), 5987. [Link]

  • Kroker, A. J., et al. (2023). Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. ACS Medicinal Chemistry Letters, 14(6), 846-853. [Link]

  • Sharma, P. C., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MOJ Toxicology, 6(1), 1-6. [Link]

  • Shihab, W. A., et al. (2023). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 30(28), 3236-3253. [Link]

  • Sun, W., et al. (2014). Discovery of alkoxyl biphenyl derivatives bearing dibenzo[c,e]azepine scaffold as potential dual inhibitors of P-glycoprotein and breast cancer resistance protein. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472. [Link]

  • González-Sánchez, E., et al. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in Pharmacology, 11, 747. [Link]

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A Senior Application Scientist's Guide to Benchmarking New Liquid Crystal Materials Against 8OCB Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Benchmark of 8OCB in Liquid Crystal Innovation

In the dynamic landscape of liquid crystal (LC) materials research, the pursuit of novel compounds with enhanced performance characteristics is relentless. From high-resolution displays to advanced photonic devices, the demand for materials with tailored properties—such as high dielectric anisotropy, low viscosity, and broad temperature ranges—drives continuous innovation. Amidst this progress, the family of 4'-n-alkoxy-4-cyanobiphenyls (nOCBs), and particularly 4'-octyloxy-4-cyanobiphenyl (8OCB), has served as a steadfast benchmark for decades.[1][2] Their well-characterized physicochemical properties and predictable structure-property relationships provide a crucial reference point for evaluating the potential of new liquid crystal candidates.

This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive framework for benchmarking new liquid crystal materials against 8OCB and its analogues. We will delve into the critical performance metrics, detail the rigorous experimental protocols necessary for their evaluation, and explore the underlying molecular principles that govern their behavior. By understanding the nuances of these comparisons, researchers can more effectively design and identify next-generation liquid crystal materials poised to redefine technological boundaries.

I. The 8OCB Archetype: A Foundation for Comparison

8OCB is a calamitic (rod-shaped) liquid crystal renowned for its exhibition of both nematic and smectic A mesophases.[3] Its molecular structure, consisting of a rigid biphenyl core, a flexible octyloxy tail, and a polar cyano headgroup, gives rise to a unique combination of properties that have made it a workhorse in fundamental and applied research.

Key Physicochemical Properties of 8OCB

A thorough understanding of 8OCB's intrinsic properties is the cornerstone of any comparative analysis. The following table summarizes the key performance indicators for 8OCB, which will serve as our baseline for evaluation.

PropertySymbolTypical Value for 8OCBSignificance in Applications
Nematic-Isotropic Transition TemperatureTNI~80 °CDefines the upper operating temperature of the nematic phase.
Smectic A-Nematic Transition TemperatureTAN~67 °CIndicates the transition to a more ordered smectic phase.
Dielectric AnisotropyΔεPositive (e.g., ~+5 to +8 at TNI - 10°C)A positive Δε is crucial for aligning the LC molecules parallel to an applied electric field in many display modes.
Birefringence (Optical Anisotropy)Δn~0.15 - 0.18 (at 589 nm, 25°C)Determines the phase retardation of light passing through the LC layer, impacting contrast and brightness.
Rotational Viscosityγ1Moderately highSignificantly influences the switching speed (response time) of the liquid crystal.
Bend Elastic ConstantK33~10-15 pNAffects the deformation of the liquid crystal director field and is related to the threshold voltage and response time.

II. The Landscape of Innovation: 8OCB Analogues and Novel Material Classes

The limitations of 8OCB, such as its relatively high viscosity and the presence of a smectic phase that can be undesirable for certain applications, have spurred the development of numerous analogues and entirely new classes of liquid crystals.

A. 8OCB Analogues: Fine-Tuning Performance through Molecular Modification

Systematic modifications to the 8OCB structure have yielded a wealth of knowledge on structure-property relationships.

  • Alkyl/Alkoxy Chain Modification: Altering the length and branching of the alkoxy chain directly impacts the phase transition temperatures and viscosity. Longer chains tend to stabilize smectic phases, while shorter or branched chains can suppress them and lower viscosity.[4]

  • Fluorination: The introduction of fluorine atoms into the biphenyl core or the alkyl chain is a powerful strategy to modulate key properties.[5][6] Lateral fluorination can increase the dielectric anisotropy and lower the melting point, while terminal fluorination can suppress the smectic phase.[5]

  • Core Modifications: Replacing one of the phenyl rings in the biphenyl core with other aromatic systems, such as pyridine or pyrimidine, can significantly alter the dipole moment and, consequently, the dielectric anisotropy.

B. Emerging Classes of High-Performance Liquid Crystals

Beyond direct analogues of 8OCB, researchers are exploring novel molecular architectures to achieve superior performance.

  • Tolane-Based Liquid Crystals: These materials, containing a tolane (diphenylacetylene) core, often exhibit high birefringence and a wide nematic range, making them suitable for applications requiring high optical contrast.

  • Phenylpyrimidine-Based Liquid Crystals: The incorporation of a phenylpyrimidine core can lead to materials with very high positive dielectric anisotropy, enabling low-voltage switching in display devices.[7]

  • Isothiocyanate-Based Liquid Crystals: Liquid crystals with an isothiocyanate (-NCS) terminal group are known for their high birefringence and low viscosity, offering a compelling combination for fast-switching applications.[8]

The following table provides a comparative overview of the typical properties of these new material classes relative to 8OCB.

Material ClassKey Structural FeatureTypical ΔεTypical ΔnTypical γ1Key Advantages over 8OCB
8OCB AlkoxycyanobiphenylPositiveModerateModerate-HighWell-characterized benchmark
Fluorinated Cyanobiphenyls Fluorine substitutionHigher PositiveModerateLowerHigher Δε, lower viscosity, suppressed smectic phase
Tolane-Based LCs Tolane coreVariableHighVariableHigh birefringence, wide nematic range
Phenylpyrimidine-Based LCs Phenylpyrimidine coreVery High PositiveModerate-HighModerateVery high Δε for low voltage operation
Isothiocyanate-Based LCs -NCS terminal groupModerate PositiveHighLowLow viscosity for fast response times

III. Experimental Protocols for Rigorous Benchmarking

Objective and reproducible experimental data are the bedrock of credible material benchmarking. The following sections provide detailed, step-by-step methodologies for characterizing the key performance metrics of liquid crystals, grounded in established industry standards from the Society for Information Display (SID) and the International Electrotechnical Commission (IEC).[9][10][11][12][13][14][15][16][17]

A. Thermal Analysis: Mapping the Mesophases

The identification of phase transition temperatures is the first step in characterizing a new liquid crystal. Differential Scanning Calorimetry (DSC) is the primary technique for this purpose.[18][19]

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal material into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Heat the sample to a temperature well above its expected clearing point (e.g., 100°C for 8OCB) at a controlled rate (e.g., 10 °C/min) to erase any thermal history.

    • Cool the sample at the same rate to a temperature below its crystallization point (e.g., 0°C).

    • Heat the sample again at the same rate to observe the phase transitions.

  • Data Analysis: Identify the peak temperatures of the endothermic transitions on the second heating scan, which correspond to the crystal-to-mesophase and mesophase-to-isotropic transitions.

Causality: The second heating scan is used for analysis to ensure that the observed transitions are characteristic of the material itself and not influenced by its previous thermal history. The rate of heating and cooling can affect the observed transition temperatures, so consistency is key for comparative studies.

Workflow for Thermal Analysis

Thermal_Analysis cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh Weigh 3-5 mg LC seal Seal in Al pan weigh->seal heat1 Heat 1 (erase history) seal->heat1 cool Cool heat1->cool heat2 Heat 2 (data acquisition) cool->heat2 analyze Identify transition peaks heat2->analyze

Caption: Workflow for determining liquid crystal phase transitions using DSC.

B. Electro-Optical Characterization: Probing the Response to Electric Fields

The response of a liquid crystal to an applied electric field is fundamental to its application in displays and other devices. This involves measuring its dielectric anisotropy and electro-optical switching behavior.

Protocol: Dielectric Spectroscopy

  • Cell Preparation: Fill a liquid crystal cell with a known thickness (e.g., 5-10 µm) and transparent electrodes (e.g., ITO-coated glass) with the liquid crystal material in its isotropic phase to ensure uniform filling. The inner surfaces of the cell should have alignment layers to promote either planar (molecules parallel to the surface) or homeotropic (molecules perpendicular to the surface) alignment.

  • Instrument Setup: Connect the filled cell to an impedance analyzer. Place the cell in a temperature-controlled stage.

  • Measurement:

    • For a planar aligned cell, the initial measurement with no applied field gives the perpendicular component of the dielectric permittivity (ε⊥). Applying a high-frequency AC voltage well above the threshold voltage aligns the molecules with the field, allowing for the measurement of the parallel component (ε∥).

    • For a homeotropic aligned cell, the initial measurement gives ε∥, and applying a high-frequency field gives ε⊥.

    • Sweep the frequency of the applied AC voltage (e.g., from 100 Hz to 1 MHz) at various temperatures within the nematic range.

  • Data Analysis: Calculate the dielectric anisotropy as Δε = ε∥ - ε⊥.

Causality: The choice of alignment layer is critical as it dictates the initial orientation of the liquid crystal director. The frequency of the applied field is also important; at very high frequencies, the dipole moment may not be able to follow the field, leading to a change in the measured permittivity.

Protocol: Electro-Optical Response Time Measurement

  • Setup: Place the liquid crystal cell between crossed polarizers. A laser or LED provides a stable light source, and a photodiode detects the transmitted light intensity. A function generator and amplifier apply a voltage waveform to the cell.

  • Measurement:

    • Apply a square wave voltage to the cell, switching between a voltage below the threshold (Voff) and a voltage above the threshold (Von).

    • Record the change in transmitted light intensity over time using an oscilloscope.

  • Data Analysis:

    • The rise time (τon) is typically defined as the time taken for the intensity to change from 10% to 90% of the final value when the voltage is switched from Voff to Von.

    • The decay time (τoff) is the time for the intensity to change from 90% to 10% of the initial value when the voltage is switched from Von to Voff.

Causality: The response time is influenced by the rotational viscosity, the elastic constants, the cell gap, and the applied voltage. Lower viscosity, smaller cell gaps, and higher applied voltages generally lead to faster switching times.

Workflow for Electro-Optical Characterization

Electro_Optical cluster_cell_prep Cell Preparation cluster_dielectric Dielectric Spectroscopy cluster_response Response Time fill_cell Fill LC Cell measure_epsilon Measure ε∥ and ε⊥ fill_cell->measure_epsilon measure_intensity Measure Intensity vs. Time fill_cell->measure_intensity calc_delta_e Calculate Δε measure_epsilon->calc_delta_e calc_tau Calculate τ_on and τ_off measure_intensity->calc_tau

Caption: Workflow for the electro-optical characterization of liquid crystals.

C. Rheological Characterization: Quantifying Viscosity

Rotational viscosity is a critical parameter that directly impacts the switching speed of a liquid crystal device.

Protocol: Rotational Viscosity Measurement

  • Instrument: A cone-plate or parallel-plate rheometer is typically used.

  • Sample Loading: A small amount of the liquid crystal is placed on the bottom plate of the rheometer. The cone or top plate is then lowered to a precise gap distance.

  • Measurement: The top plate is rotated at a known angular velocity, and the torque required to maintain this rotation is measured. The viscosity is calculated from the shear stress (related to the torque) and the shear rate (related to the angular velocity).

  • Temperature Control: The measurement is performed at various temperatures within the nematic range using a temperature-controlled stage.

Causality: The cone-plate geometry ensures a constant shear rate throughout the sample, leading to more accurate viscosity measurements. Temperature has a strong influence on viscosity, with viscosity generally decreasing as temperature increases.

IV. Structure-Property Relationships: From Molecular Design to Macroscopic Performance

A deep understanding of how molecular structure dictates the macroscopic properties of a liquid crystal is essential for rational material design.

  • Polarity and Dielectric Anisotropy: The magnitude and direction of the molecular dipole moment are the primary determinants of dielectric anisotropy. The strong dipole moment of the cyano group in 8OCB is responsible for its large positive Δε.[1] Modifying the core structure or adding polar substituents can further enhance this property.

  • Molecular Shape and Birefringence: The birefringence is related to the anisotropy of the molecular polarizability. Elongated, rigid molecular structures with conjugated π-electron systems, such as those found in tolane-based LCs, tend to have high birefringence.

  • Intermolecular Interactions and Viscosity: Viscosity is influenced by the strength of intermolecular forces and the ease with which molecules can move past one another. Stronger intermolecular interactions and more entangled molecular shapes lead to higher viscosity. The introduction of bulky side groups or flexible chains can disrupt molecular packing and reduce viscosity.

Relationship between Molecular Structure and LC Properties

Structure_Property cluster_structure Molecular Structure cluster_properties Macroscopic Properties dipole Dipole Moment delta_e Dielectric Anisotropy (Δε) dipole->delta_e determines shape Molecular Shape delta_n Birefringence (Δn) shape->delta_n influences interactions Intermolecular Forces gamma1 Viscosity (γ₁) interactions->gamma1 affects

Caption: Key relationships between molecular structure and macroscopic liquid crystal properties.

V. Conclusion: A Roadmap for Future Innovation

Benchmarking new liquid crystal materials against established standards like 8OCB and its analogues is not merely a comparative exercise; it is a critical process that validates innovation and guides future research. By employing rigorous and standardized experimental protocols, researchers can generate reliable and comparable data that accelerates the discovery and development of next-generation materials. A deep understanding of the underlying structure-property relationships empowers scientists to move beyond serendipitous discovery towards the rational design of liquid crystals with precisely tailored properties for a myriad of advanced applications. The principles and methodologies outlined in this guide provide a robust framework for navigating this exciting frontier of materials science.

References

  • Wang, K., Rai, P., Fernando, A., et al. (2019). Synthesis and properties of fluorine tail-terminated cyanobiphenyls and terphenyls for chemoresponsive liquid crystals. Liquid Crystals, 47(1), 3-16.
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  • Wang, K., Szilvási, T., Gold, J., et al. (2019). New room temperature nematogens by cyano tail. Liquid Crystals, 46(3), 397-407.
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  • Gerts, E. D., Komolkin, A. V., Burmistrov, V. A., Alexandriysky, V. V., & Dvinskikh, S. V. (2014). Comparative study of local structure of two cyanobiphenyl liquid crystals by molecular dynamics method. The Journal of Chemical Physics, 141(7), 074503.
  • Singh, D. (2023). octyloxy-4-cyanobiphenyl (8OCB) liquid crystal molecules: A DFT Study. International Journal of Research in Engineering and Science, 11(7), 1-5.
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  • IEC 61747-6-2:2011. Liquid crystal display devices - Part 6-2: Measuring methods for liquid crystal display modules - Reflective type.
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  • WorldofTest.com. (2024, June 18). How Rotational Viscometer Works and Its Role in Determining Viscosity.
  • Drawell. (n.d.).
  • International Electrotechnical Commission. (2012). IEC 61747-30-1: Liquid crystal display devices - Part 30-1: Measuring methods for liquid crystal display modules - Transmissive type.
  • Dabrowski, R., et al. (2018). Mesomorphic properties of cyanobiphenyl dimers with a substituted central malonate unit: overruling effect of fluorination. Liquid Crystals, 45(13-15), 2059-2072.
  • Singh, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Reviews in Advanced Sciences and Engineering, 5(4), 398-406.
  • SID, the Society for Information Display. (n.d.). Standards: ICDM-DOI. Retrieved from [Link]

  • Schadt, M. (1997). LIQUID CRYSTAL MATERIALS AND LIQUID CRYSTAL DISPLAYS.
  • Wang, H. (2005). Studies Of Liquid Crystal Response Time.
  • Hunt, R., & Jackson, A. (2022). A review of liquid crystal display technologies, electronic interconnection and failure analysis. Circuit World, 48(3), 194-206.
  • Laur, J. (2012).
  • Shanker, G. (2022). Perspective on structure-property relationship of room temperature single-component liquid crystals. Liquid Crystals, 50(2), 169-201.
  • SciSpace. (n.d.).
  • Society for Information Display. (2023, May 22). Society for Information Display (SID) Releases IDMS v1.2, Updating and Enhancing Display Measurement Standards.
  • Advanced Light Source. (2019, June 21). Linking Structure to Behavior in Twisted Liquid Crystals.
  • IRJIET. (n.d.).
  • Nelson Miller. (2021, May 17).
  • IEC. (2014). IEC 61747-1-1: Liquid crystal display devices - Part 1-1: Generic.
  • MDPI. (2024, August 14).
  • University of Granada. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines.
  • Petrarca, G., & Sharma, D. (2024). Isothermal and Non-Isothermal Study of 8OCB Liquid Crystal using DSC and Logger Pro. Authorea Preprints.
  • Kaur, S., et al. (2022). Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals.
  • Gauza, S., et al. (2004). High Performance Room Temperature Nematic Liquid Crystals Based on Laterally Fluorinated Isothiocyanato-Tolanes. Molecular Crystals and Liquid Crystals, 411(1), 495-509.
  • CYS eShop. (n.d.). Part 6-2: Measuring methods for liquid crystal display modules - Reflective type.
  • Lavrentovich, O. D. (2020). Design of nematic liquid crystals to control microscale dynamics. Proceedings of the National Academy of Sciences, 117(25), 13933-13942.
  • Sznitko, L., et al. (2014). All-optical measurement of elastic constants in nematic liquid crystals. Optics Express, 22(8), 9351-9356.
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  • XIANHENG. (2026, January 9). What Are the Key IEC and EN Standards for Industrial LCD Displays?
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  • Anton Paar. (n.d.).
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Computational vs experimental analysis of biphenyl carboxylic acid properties.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google searches to gather data on computational and experimental methods for analyzing biphenyl carboxylic acids. My focus is on structural properties, acidity (pKa), and solubility. I hope to build a solid foundation of information.

Expanding Data Gathering

I'm now expanding my data gathering with targeted searches to include lipophilicity (LogP) in addition to acidity, solubility, and structural properties of biphenyl carboxylic acids. I am also seeking authoritative sources, such as protocols and publications, to ground the experimental and computational methodologies. After this I'll determine the structure for comparison with an introduction to biphenyl carboxylic acids and the importance of property analysis in drug development. This will be followed by individual sections for computational and experimental approaches.

Defining Guide Structure

I'm now structuring the comparison guide. An introduction will cover biphenyl carboxylic acids and the significance of property analysis in drug development. This will be followed by dedicated sections on computational and experimental methods and a comparison of data with tables. I plan to incorporate detailed workflows, rationale, and visual diagrams. Later, I will build on this with a full narrative, and a reference list.

Developing Comparison Guide

I'm currently focused on structuring a detailed comparison guide contrasting computational and experimental approaches to analyzing biphenyl carboxylic acid properties. The target audience is researchers. I'm prioritizing clarity and practical application from a Senior Application Scientist perspective. I aim to provide insightful context for choosing the optimal method.

Refining Guide's Scope

I'm now refining the scope of the comparison, ensuring it encompasses both computational and experimental methodologies for biphenyl carboxylic acid property analysis. I'm focusing on incorporating the perspective of a Senior Application Scientist. My aim is to highlight the 'why' behind experimental choices to aid researcher decision-making, ensuring self-validating protocols are clearly explained. I'm also preparing to use Graphviz for visualizing workflows.

Defining Guide's Structure

I'm now establishing the overall structure. My autonomy allows for a tailored approach. I'm prioritizing scientific rigor by explaining the "why" of experimental methods, ensuring trustworthiness with self-validating protocols, and integrating authoritative citations with real URLs. Visualization is key, so I'll utilize Graphviz for workflow diagrams and tables for data comparison. I'm focusing on a detailed introduction and a clear, sequential flow for the guide.

Outlining the Guide's Sections

I've outlined the guide's sections, starting with an introduction to biphenyl carboxylic acids and the guide's purpose. I'll cover the fundamental physicochemical properties. The computational analysis section will dive into DFT and workflow creation for property prediction, mentioning advantages and limitations. I will also make visualizations. Then, I will address the experimental analysis section.

Defining Guide's Content

I'm now diving deep into content, solidifying the structure with an introduction covering biphenyl carboxylic acids and the guide's goals, and key physicochemical properties. I'm structuring sections on computational analysis, highlighting DFT, workflows, advantages, and limitations with Graphviz diagrams. Experimental analysis will follow, covering principles and detailed protocols for property determination, including NMR, pKa titration, LogP with shake-flask, and solubility assays. I will be incorporating citations with real, verifiable URLs.

Finalizing Guide Structure

I'm now integrating all these elements. I have full control over the guide's structure, which will be scientific and logical. I'll provide detailed protocols for both computational and experimental analysis, emphasizing the 'why' behind choices, and self-validating methods. I am also planning to create a comparison with a data table and visualizations. I'll incorporate citations with real, verifiable links, and Graphviz diagrams for workflow clarity.

Defining Guide's Contents

I'm now integrating everything. My focus is on synthesizing a comparison guide that's structured logically. I'll include practical, detailed protocols with in-text citations linking to real sources. I'm prioritizing the "why" behind each method, ensuring trustworthiness. Visualizations, including Graphviz diagrams for workflows and tables for data, will be crucial.

Developing Workflow Plans

I'm now focusing on section and workflow design. I've drafted detailed experimental protocols for pKa, LogP, and solubility determination, alongside computational workflows including DFT for structural optimization, pKa and LogP calculation. I'm building a comparison table and visualization for data discrepancies to emphasize complementary use of each approach. The references are being assembled with real, working URLs.

A Comparative Guide to the Cytotoxicity of Biphenyl Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the biphenyl scaffold has emerged as a privileged structure, demonstrating significant potential in the design of potent cytotoxic agents. This guide provides an in-depth, objective comparison of the cytotoxic performance of various biphenyl derivatives, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

The Ascendancy of Biphenyl Derivatives in Oncology

The biphenyl moiety, consisting of two connected phenyl rings, offers a unique and versatile platform for medicinal chemists. Its structural rigidity and lipophilicity can be readily modified through substitution on the phenyl rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. A multitude of biphenyl derivatives have been synthesized and evaluated, revealing a broad spectrum of biological activities, including potent anticancer effects.[1] These compounds often exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest, key mechanisms for eliminating cancerous cells.

Comparative Cytotoxicity: A Data-Driven Analysis

The efficacy of a potential anticancer agent is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[2] A lower IC50 value indicates greater potency. This section presents a comparative analysis of the cytotoxic activity of selected biphenyl derivatives against various human cancer cell lines, benchmarked against established anticancer drugs.

Table 1: Comparative IC50 Values of Biphenyl Derivatives and Standard Anticancer Agents
Compound/DrugCancer Cell LineIC50 (µM)Reference
Hydroxylated Biphenyl 11 Melanoma (unspecified)1.7 ± 0.5[3]
Hydroxylated Biphenyl 12 Melanoma (unspecified)2.0 ± 0.7[3]
4,4'-Dihydroxybiphenyl HT-29 (Colon Cancer)74.6[4]
MCF-7 (Breast Cancer)95.6[4]
Curcumin (Reference) Melanoma (average)~10.2[3]
Doxorubicin (Reference) BT-20 (Triple-Negative Breast Cancer)0.32[5]
SH-SY5Y (Neuroblastoma)>1.0 (at 24h)[6]

Analysis of Cytotoxicity Data:

As evidenced in Table 1, certain hydroxylated biphenyl derivatives (compounds 11 and 12) exhibit remarkable potency against melanoma cells, with IC50 values in the low micromolar range, significantly outperforming the natural compound curcumin.[3] In contrast, the parent compound, 4,4'-dihydroxybiphenyl, demonstrates considerably weaker activity against colon and breast cancer cell lines.[4] When compared to a conventional chemotherapeutic agent like doxorubicin, the potency of the currently presented biphenyl derivatives is lower. However, it is crucial to consider that doxorubicin is known for its significant side effects, which drives the search for novel, more targeted agents like biphenyl derivatives.[5][6]

Unraveling the Mechanisms of Action: Apoptosis and Cell Cycle Arrest

The anticancer activity of many biphenyl derivatives is intrinsically linked to their ability to induce apoptosis and disrupt the normal cell cycle progression in cancer cells.

Induction of Apoptosis: The Intrinsic Pathway

A predominant mechanism by which biphenyl derivatives exert their cytotoxic effects is through the activation of the intrinsic (mitochondrial) pathway of apoptosis.[4] This intricate process is governed by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak are activated by the biphenyl derivative, leading to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm.[4] This event triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9, an initiator caspase.[7] Activated caspase-9 then proteolytically activates executioner caspases, such as caspase-3, which dismantle the cell, leading to its demise.[7][8]

Biphenyl Biphenyl Derivative Bax_Bak Bax/Bak Activation Biphenyl->Bax_Bak Mito Mitochondrion Bax_Bak->Mito  MOMP CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Biphenyl Derivative-Induced Intrinsic Apoptosis Pathway.
Cell Cycle Arrest at the G2/M Transition

In addition to inducing apoptosis, many biphenyl derivatives have been shown to cause cell cycle arrest, particularly at the G2/M checkpoint.[3] This prevents the cancer cells from entering mitosis and undergoing cell division. The transition from the G2 to the M phase is tightly regulated by the cyclin B1/CDK1 complex.[9] Biphenyl derivatives can disrupt this process by downregulating the expression of cyclin B1, thereby inhibiting the activity of the cyclin B1/CDK1 complex and leading to G2/M arrest.[10]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for two of the most common assays used in this field.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Biphenyl derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl derivatives. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Biphenyl Derivatives Seed->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow of the MTT Assay for Cytotoxicity Assessment.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • Treated and control cells

  • Flow cytometry tubes

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells (including the supernatant for suspension cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.

Conclusion and Future Directions

Biphenyl derivatives represent a promising class of compounds in the landscape of anticancer drug discovery. Their potent cytotoxic effects, mediated through well-defined mechanisms of apoptosis induction and cell cycle arrest, underscore their therapeutic potential. The comparative data and detailed protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating the informed selection and evaluation of novel biphenyl-based drug candidates. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their preclinical efficacy and safety profiles.

References

  • Shi, Y. (2000). Mechanisms of caspase activation and inhibition during apoptosis. Molecular Cell, 5(5), 843-852. [Link]

  • Pisano, M., Dettori, M. A., Fabbri, D., Delogu, G., Pagnan, G., D'Atri, V., ... & Rozzo, C. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5679. [Link]

  • Ma, H. T., & Poon, R. Y. C. (2016). Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition. Oncotarget, 7(12), 13833. [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19335-19364. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K-AKT-mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 531-543. [Link]

  • Li, P., Nijhawan, D., Budihardjo, I., Srinivasula, S. M., Ahmad, M., Alnemri, E. S., & Wang, X. (1997). Cytochrome c and dATP-dependent formation of Apaf-1/caspase-9 complex initiates an apoptotic protease cascade. Cell, 91(4), 479-489. [Link]

  • ResearchGate. (2024). Exact mechanism of anti-cancer agents.? ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparison of the antiproliferative effects and cytotoxicity of doxorubicin (DOX) and 1–11. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 values for 11 and 12. The concentrations of compounds 11 and 12.... ResearchGate. [Link]

  • Musto, L., Cutrupi, S., Sokan, A., Fazzari, F., Trovato, A., & Adornetto, A. (2024). Comparative Neurotoxic Effects of Doxorubicin and Sunitinib: An In Vitro Study on Human Dopaminergic Neuronal Cells. International Journal of Molecular Sciences, 25(9), 4697. [Link]

  • Bentayeb, A., El-Idrissi, M., & Zyad, A. (2021). Targeting cyclin B1 inhibits proliferation and sensitizes breast cancer cells to taxol. BMC Cancer, 21(1), 1-13. [Link]

  • Kopetz, E. S. (2014). Targeting the PI3K-Akt-mTOR Pathway. YouTube. [Link]

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  • ResearchGate. (n.d.). IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. ResearchGate. [Link]

  • Charendoff, C. I., & Bouchier-Hayes, L. (2022). Caspase Activation Pathways Analysis by BiFC Assay | Protocol Preview. YouTube. [Link]

  • Kaur, M., & Singh, M. (2018). Current research on anti-breast cancer synthetic compounds. RSC advances, 8(7), 3562-3580. [Link]

  • Bayat, M., Chegini, S. P., & Naeem, M. (2024). Sulforaphane as a Multi-Scale Mechano-Modulator in Cancer: An Integrative Perspective. Cancers, 16(11), 2058. [Link]

  • Mthethwa, N., & Abrahamse, H. (2023). Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures. International journal of molecular sciences, 24(10), 8913. [Link]

  • MDPI. (n.d.). Special Issue : Targeting the PI3K/AKT/mTOR Pathway in Cancer: Mechanisms and Advances in Clinical Trials. MDPI. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work's integrity extends beyond the benchtop to include the safe and responsible management of all chemical reagents. This guide provides essential, field-proven procedures for the proper disposal of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid. Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental aspect of ensuring a safe laboratory environment and protecting our shared ecosystem. This document is structured to provide a clear, logical workflow, from initial hazard assessment to final waste hand-off, grounded in established safety principles.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a chemical is the critical first step in managing its lifecycle. This compound is a solid organic compound that, while essential for specific research applications, possesses hazards that mandate careful handling and disposal. The primary risks are associated with its irritant properties and its physical form as a powder.

A failure to appreciate these hazards can lead to personal injury, contamination of the laboratory, and improper waste segregation, posing risks to personnel and the environment. The following table summarizes the key hazard classifications based on authoritative Safety Data Sheets (SDS).

Hazard ClassificationCategoryDescriptionSupporting Source
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]Fisher Scientific, Echemi
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1][2][3]Sigma-Aldrich, Fisher Scientific, Echemi
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1][2][3]Fisher Scientific, Echemi
CombustibilityNot ClassifiedSolid which exhibits difficult combustion. However, as a fine dust, it can form an explosive mixture with air.SD Fine-Chem

Immediate Safety Protocols (Pre-Disposal)

Before handling the chemical for any purpose, including disposal, the following personal protective equipment (PPE) and handling protocols are mandatory. This proactive approach minimizes the risk of exposure and ensures personal safety.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1] Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection: When handling larger quantities or if dust generation is likely, use a NIOSH-approved respirator for organic dusts.

Prudent Handling Practices:

  • Handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1]

  • Avoid generating dust during transfer and handling.

  • Ensure eyewash stations and safety showers are readily accessible and unobstructed.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.[4] The following protocol provides a systematic approach to ensure compliance and safety.

Step 1: Waste Identification and Segregation

Immediately classify all materials contaminated with this compound as hazardous waste. This includes:

  • Unused or expired pure chemical.

  • Contaminated labware (e.g., weigh boats, pipette tips).

  • Spill cleanup materials.

  • Contaminated PPE.

Causality: Proper segregation at the point of generation is the most effective way to prevent accidental mixing of incompatible chemicals, which could lead to violent reactions or the generation of toxic gases.[4] This compound should be kept separate from strong oxidizing agents.[3]

Step 2: Containerization and Labeling
  • Select a Proper Container:

    • Use a container made of a compatible material, such as a polyethylene or polypropylene container. The container must be in good condition, free from leaks, and have a tightly fitting screw cap.[5][6]

    • The original product container is often an excellent choice for the corresponding waste.[5]

  • Label the Container Clearly:

    • Attach a hazardous waste tag to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

      • The approximate quantity of waste.

      • The date accumulation started.

      • The specific hazards (e.g., "Irritant").

Causality: Federal and state regulations, such as those from the EPA, mandate that hazardous waste containers are clearly labeled to inform personnel of the contents and associated hazards, ensuring safe handling throughout the disposal chain.[4]

Step 3: Temporary On-Site Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times except when actively adding waste.[4]

  • Use secondary containment (e.g., a plastic tub) for the liquid waste container to mitigate the impact of potential leaks.[4]

Step 4: Arranging for Final Disposal
  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor arranged by your institution.

  • Follow all institutional procedures for waste pickup requests and documentation. The final disposal method will likely be incineration at a permitted hazardous waste facility.[2]

The following diagram illustrates the decision-making workflow for the proper management of waste generated from this compound.

G cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_disposal Disposal Protocol A Don Required PPE (Goggles, Gloves, Lab Coat) B Work in Ventilated Area (Fume Hood) A->B C Generate Waste (Unused chemical, contaminated items) B->C D Identify as Hazardous Waste C->D E Select Compatible Container D->E F Affix Hazardous Waste Label (Full Name, Date, Hazards) E->F G Place in Satellite Accumulation Area (Secondary Containment) F->G H Keep Container Securely Closed G->H I Contact EHS for Pickup H->I J Final Disposal by Licensed Contractor I->J

Caption: Workflow for the safe disposal of this compound.

Spill and Decontamination Procedures

Accidents can happen, and a robust protocol for managing spills is a hallmark of a safe laboratory.

Minor Spill (Contained on a benchtop)
  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing the full required PPE.

  • Containment: Prevent the spread of the dust. Do not use a dry brush or towel, as this can aerosolize the powder.

  • Cleanup:

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[1] Use tools that will not generate sparks.

    • Place all cleanup materials (paper towels, gloves, etc.) into the hazardous waste container.

  • Decontamination: Wipe the spill area with soap and water. The cleaning materials must also be disposed of as hazardous waste.

Major Spill (Outside of a contained area)
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and contact your institution's EHS or emergency response team.

  • Secure: Prevent entry into the affected area.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

Equipment Decontamination
  • Glassware and equipment can be decontaminated by washing with soap and water.

  • The initial rinsate should be collected as hazardous aqueous waste. Subsequent rinses can typically be disposed of down the drain, but consult your institutional EHS guidelines.

  • For single-use plastics, dispose of them directly into the solid hazardous waste container.

Regulatory Framework

The management of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). For academic institutions, Subpart K of the RCRA regulations provides an alternative set of standards better suited to the laboratory environment, which includes requirements for a Laboratory Management Plan and specific timelines for waste removal.[7] It is your responsibility to be familiar with both federal regulations and your specific institution's policies, which are designed to ensure compliance with these laws.[7][8]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific discovery is conducted responsibly from start to finish.

References

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  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich Inc.

  • SAFETY DATA SHEET - Fisher Scientific (4'-n-Octyloxybiphenyl-4-carboxylic acid). Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific (4-Biphenylcarboxylic acid). Fisher Scientific.

  • 4'-Octyl[1,1'-biphenyl]-4-carbonitrile Safety Data Sheets - Echemi. Echemi.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).

  • Chemical Waste Disposal Guidelines. University of Nebraska-Lincoln.

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College.

  • Acid sanitizing and cleaning compositions containing protonated carboxylic acids. Google Patents.

  • REGULATION OF LABORATORY WASTE. American Chemical Society.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control (DTSC), California.

  • Decontamination Protocols for Biosafety Isolators. BioSafe Tech by QUALIA.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.

  • Chapter 7, Biosafety Manual: Decontamination. University of Nevada, Reno Environmental Health & Safety.

  • Decontamination - Biosafety Manual. Stanford Environmental Health & Safety.

  • Chemical Waste. The University of Texas at Austin Environmental Health & Safety (EHS).

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A Senior Application Scientist's Guide to Handling 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document moves beyond mere procedural lists to provide a deep, experience-driven understanding of why specific safety measures are critical. By internalizing these principles, you will not only ensure your personal safety but also contribute to a culture of excellence and responsibility within your laboratory.

This guide is structured to provide immediate, actionable information for researchers, scientists, and professionals in drug development. We will delve into the necessary personal protective equipment (PPE), detailed operational protocols, and proper disposal methods, all grounded in authoritative safety data.

Understanding the Hazard Profile

This compound is classified as a hazardous chemical. According to its Safety Data Sheet (SDS), it is known to cause skin irritation and serious eye irritation.[1] While specific data on acute toxicity for this exact compound is not fully detailed in all public sources, related biphenyl carboxylic acids may be harmful if swallowed and can cause respiratory irritation.[2][3] Therefore, our approach to handling must be conservative and thorough, treating it with the respect any potentially hazardous chemical deserves.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.[4][5] The "Warning" signal word associated with this chemical underscores the need for careful handling.[1]

Core Personal Protective Equipment (PPE) Protocol

Your first line of defense is a consistent and correctly implemented PPE regimen. The following table outlines the minimum required PPE for handling this compound. Remember, the goal of PPE is to create a barrier between you and the potential hazard.[6]

Body Part Required PPE Rationale and Expert Insight
Eyes/Face Splash-proof chemical goggles or safety glasses with side shields. A face shield is required when handling larger quantities (>10 mL) or when there is a significant splash risk.The primary, well-documented hazard of this compound is serious eye irritation.[1] Standard safety glasses may not provide adequate protection from splashes. Chemical goggles that form a seal around the eyes are essential.
Hands Chemical-resistant nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals. Given the skin irritation hazard[1], it is crucial to prevent direct contact. If prolonged contact is anticipated, consider wearing a double layer of gloves.[7] Always inspect gloves for any signs of degradation or perforation before use.
Body A standard laboratory coat.A lab coat protects your skin and personal clothing from accidental spills. Ensure it is fully buttoned.
Feet Closed-toe shoes.This is a fundamental laboratory safety rule to protect your feet from spills and falling objects.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, logical workflow is critical for minimizing exposure and preventing contamination. The following protocol is designed to be a self-validating system, where each step logically follows the last to ensure a safe experimental environment.

Pre-Handling and Preparation
  • Hazard Assessment : Before beginning any work, review the Safety Data Sheet for this compound.[1] Ensure you are familiar with the specific hazards and emergency procedures.

  • Work Area Preparation : Designate a specific area for handling the chemical. Ensure that an eyewash station and safety shower are readily accessible.[1] The work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.[8]

  • PPE Donning : Put on all required PPE as outlined in the table above before entering the designated handling area.

Handling the Chemical
  • Weighing and Transfer : This compound is a solid. When weighing, do so carefully to avoid generating dust.[8] Use a spatula to transfer the solid. If any spills occur, they should be cleaned up immediately.

  • In Solution : When preparing solutions, always add the acid to the solvent, not the other way around, to prevent splashing.

  • Awareness : Throughout the handling process, be mindful of your actions. Do not touch your face or personal items while wearing gloves that have been in contact with the chemical.

Post-Handling and Decontamination
  • Decontamination : After handling is complete, decontaminate the work area, including any equipment used, with an appropriate cleaning agent.

  • PPE Doffing : Remove your PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by your lab coat, and then eye protection.

  • Hand Washing : Wash your hands thoroughly with soap and water after removing your gloves, even if you do not believe you came into direct contact with the chemical.[8]

Disposal Plan
  • Waste Segregation : All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Container Labeling : Ensure the hazardous waste container is clearly labeled with the chemical name and associated hazards.

  • Institutional Guidelines : Follow all local and institutional regulations for the disposal of chemical waste.[1][2]

Emergency Procedures

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation persists, seek medical attention.[1][2]

  • Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1]

  • Ingestion : Do not induce vomiting. Clean the mouth with water and then drink plenty of water. Seek medical attention if you feel unwell.[1]

Visualizing the Safe Handling Workflow

To further clarify the procedural flow, the following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_assess Hazard Assessment Review SDS prep_area Work Area Prep Fume Hood & Safety Equipment prep_assess->prep_area prep_ppe Don PPE Goggles, Gloves, Lab Coat prep_area->prep_ppe handle_weigh Weighing & Transfer Avoid Dust prep_ppe->handle_weigh handle_solution In Solution Acid to Solvent handle_weigh->handle_solution post_decon Decontaminate Work Area & Equipment handle_solution->post_decon post_ppe Doff PPE Proper Sequence post_decon->post_ppe post_wash Wash Hands Soap & Water post_ppe->post_wash disp_waste Segregate Waste Labeled Container post_wash->disp_waste disp_follow Follow Guidelines Institutional Protocols disp_waste->disp_follow

Caption: Workflow for Safe Handling of this compound.

Conclusion

By adopting this comprehensive approach to handling this compound, you are not just following a set of rules; you are engaging in a dynamic process of risk assessment and mitigation. This commitment to safety is the bedrock of innovative and reproducible scientific research. Let this guide serve as your trusted resource, empowering you to work confidently and securely at the forefront of your field.

References

  • SD Fine-Chem. (n.d.). 4-BIPHENYL CARBOXYLIC ACID Safety Data Sheet.
  • Echemi. (n.d.). 4'-Octyl[1,1'-biphenyl]-4-carbonitrile Safety Data Sheets.
  • Fisher Scientific. (2025). 4-Biphenylcarboxylic acid Safety Data Sheet.
  • Fisher Scientific. (2025). 4'-n-Octyloxybiphenyl-4-carboxylic acid Safety Data Sheet.
  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-n-Propylbiphenyl-4'-carboxylic acid, 98%. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • UNECE. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

Sources

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